molecular formula C11H8Cl2N2O B051491 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS No. 46503-52-0

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Cat. No.: B051491
CAS No.: 46503-52-0
M. Wt: 255.1 g/mol
InChI Key: YAEYBUZMILPYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEYBUZMILPYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196862
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46503-52-0
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46503-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046503520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.141
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone CAS number 46503-52-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 46503-52-0 Common Aliases: 2',4'-Dichloro-2-(imidazol-1-yl)acetophenone; Miconazole Impurity B; Econazole Ketone.[1][2]

Executive Summary

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is the critical pharmacophore backbone for the imidazole class of antifungals , including Miconazole, Econazole, and Isoconazole.[1][2] Functioning as the primary electrophilic intermediate, its structural value lies in the C2-linked imidazole ring combined with a 2,4-dichlorophenyl lipophilic tail .[1][2] This specific geometric arrangement is essential for the downstream inhibition of fungal lanosterol 14α-demethylase (CYP51).[1][2]

This guide details the physicochemical properties, synthetic utility, and a validated reduction protocol for converting this ketone into its bioactive alcohol form—a necessary step in API (Active Pharmaceutical Ingredient) synthesis.[1][2]

Physicochemical Identity & Profile

The ketone functionality of CAS 46503-52-0 makes it significantly more reactive than its downstream alcohol derivatives.[1][2] Researchers must distinguish between the ethanone (ketone, CAS 46503-52-0) and the ethanol (alcohol, CAS 24155-42-8), as their melting points and solubilities differ drastically.[1][2]

Table 1: Critical Physicochemical Data

PropertySpecificationTechnical Note
Molecular Formula C₁₁H₈Cl₂N₂OHalogenated aromatic ketone.[1][2]
Molecular Weight 255.10 g/mol Suitable for fragment-based drug design.[1][2]
Melting Point 76 – 78 °CCritical Distinction: The corresponding alcohol melts at ~135°C. A melting point >80°C indicates significant reduction or impurity.[1][2]
Appearance Off-white to pale orange solidColoration often arises from trace imidazole oxidation or iron contamination.[1][2]
Solubility DCM, Methanol, Toluene, DMFPoor water solubility (<0.1 mg/mL).[2]
pKa ~6.0 (Imidazole nitrogen)The imidazole ring allows for salt formation (e.g., nitrate, hydrochloride) to improve solubility.[2]
Stability Moisture SensitiveThe alpha-carbon is acidic; prone to enolization under basic conditions.[1][2]
Synthetic Utility & Pathway Architecture

The synthesis of antifungal azoles relies on the "Azole Insertion" followed by "Carbonyl Reduction."[1][2] CAS 46503-52-0 represents the product of the insertion phase.[1][2]

Mechanism of Formation

The standard industrial route involves the nucleophilic attack of imidazole on 2-bromo-2',4'-dichloroacetophenone .[1][2] This SN2 reaction is thermodynamically driven but requires careful pH control to prevent di-substitution or polymerization.[1][2]

SynthesisPathway Start 2,4-Dichloro-phenacyl bromide (Electrophile) Inter S_N2 Transition State Start->Inter + Base (K2CO3) Reagent Imidazole (Nucleophile) Reagent->Inter Product Target Ketone (CAS 46503-52-0) Inter->Product - HBr Downstream Miconazole/Econazole (APIs) Product->Downstream 1. NaBH4 Red. 2. O-Alkylation

Figure 1: Synthetic pathway illustrating the nucleophilic substitution forming the target ketone and its downstream utility.[1][2][3][4][5]

Validated Experimental Protocol: Carbonyl Reduction

Objective: Conversion of this compound to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (The Miconazole Alcohol).

Rationale: The ketone itself lacks high affinity for CYP51.[1][2] The hydroxyl group generated in this step mimics the oxygen of the lanosterol intermediate, making this reduction the most critical step in establishing biological activity.[1][2]

Reagents & Materials
  • Substrate: 10.0 g CAS 46503-52-0 (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6 eq) – Excess is avoided to prevent over-reduction side products.[1][2]

  • Solvent: Methanol (MeOH) (anhydrous preferred).[1][2]

  • Quench: 1N Hydrochloric Acid (HCl).[1][2]

Step-by-Step Methodology
  • Solvation: Dissolve 10.0 g of the ketone in 100 mL of Methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool to 0–5 °C using an ice bath.

    • Why: Low temperature suppresses the formation of degradation byproducts during the exothermic hydride addition.[1][2]

  • Hydride Addition: Add NaBH₄ (0.9 g) portion-wise over 15 minutes.

    • Observation: Gas evolution (H₂) will occur.[1][2] Ensure adequate venting.[1][2][6][7]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25 °C) for 2 hours.

    • Validation: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).[1][2] The starting material (Rf ~0.[1][2]6) should disappear, replaced by the alcohol (Rf ~0.3).[1][2]

  • Quenching: Cool back to 0 °C. Slowly add 1N HCl until pH reaches ~7.0 to destroy excess hydride.

  • Workup: Evaporate Methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL).[1][2]

  • Crystallization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Toluene/Hexane to yield white crystals.[1][2]

ReductionWorkflow Setup 1. Solvation (MeOH, 0°C) Add 2. Hydride Addition (NaBH4 portion-wise) Setup->Add React 3. Reaction (RT, 2 Hours) Add->React Check 4. TLC Validation (Disappearance of Ketone) React->Check Check->React If Incomplete Quench 5. Acid Quench & Workup Check->Quench If Complete

Figure 2: Operational workflow for the reduction of CAS 46503-52-0 to its active alcohol intermediate.

Analytical Characterization

To certify the identity of CAS 46503-52-0, the following spectral signatures must be present.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.40 (s, 2H): The singlet for the methylene bridge (-CH₂-) between the carbonyl and imidazole is the most diagnostic peak.[1][2]

    • δ 7.30 – 7.50 (m, 3H): Aromatic protons of the dichlorophenyl ring.[1][2]

    • δ 6.95, 7.10, 7.55 (s, 3H): Characteristic imidazole ring protons.[1][2]

  • IR Spectroscopy:

    • 1700 cm⁻¹: Strong Carbonyl (C=O) stretch.[1][2] Note: This peak disappears upon successful reduction to the alcohol.[1]

    • 3100 cm⁻¹: C-H stretching of the imidazole ring.[1][2][8]

Safety & Handling (GHS Standards)

Signal Word: DANGER

  • Acute Toxicity (H301): Toxic if swallowed.[1][2][7] The imidazole moiety can interfere with human CYP450 enzymes at high systemic doses.[1][2]

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[1][2][6] Azoles are known endocrine disruptors.[1][2]

  • Handling:

    • Always handle in a fume hood to avoid inhalation of dust.[1][2]

    • Wear nitrile gloves (0.11 mm minimum thickness) to prevent dermal absorption.[1][2]

    • Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake and alpha-carbon oxidation.[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32232, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.[1][2] Retrieved from [Link][1][2]

  • Godefroi, E. F., Heeres, J., Van Cutsem, J., & Janssen, P. A. (1969). The preparation and antimycotic properties of derivatives of 1-phenethylimidazole.[1][2] Journal of Medicinal Chemistry, 12(5), 784-791.[1][2] (Foundational synthesis of Miconazole precursors).

Sources

Physical and chemical properties of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

[1][2][3][4]

Executive Summary

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 46503-52-0) is a critical pharmaceutical intermediate used primarily in the synthesis of imidazole-based antifungal agents.[1][2] It serves as the direct precursor to Miconazole , Econazole , and Isoconazole , acting as the scaffold upon which the chiral alcohol functionality of these drugs is built.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis logic, chemical reactivity, and handling protocols for research and development applications.

Identity & Physical Properties[3][4][5]

Nomenclature & Identification[3]
  • IUPAC Name: this compound[3][1][2]

  • Common Synonyms: 2',4'-Dichloro-2-(imidazol-1-yl)acetophenone; 1-(2,4-Dichlorophenacyl)imidazole[1]

  • CAS Number: 46503-52-0[3][1][2][4]

  • Molecular Formula: C₁₁H₈Cl₂N₂O[3][1][4][5][6]

  • Molecular Weight: 255.10 g/mol

Physicochemical Characterization

The ketone exists as a solid powder.[1] It is crucial to distinguish this intermediate from its downstream reduced alcohol derivative (CAS 24155-42-8), which has a significantly higher melting point.[1]

PropertyValueNotes
Appearance White to cream/beige powderDarkens upon oxidation or prolonged light exposure.[1]
Melting Point 76 – 78 °C Recrystallized from ethyl ether or toluene [1].[1]
Boiling Point ~441 °C (Predicted)Decomposes before boiling at standard pressure.[1]
Density 1.38 ± 0.1 g/cm³Predicted value based on structure packing.[1][6]
Solubility Soluble in DCM, DMF, DMSO, Ethyl AcetateLimited solubility in water; soluble in dilute acids (forms salts).
pKa ~5.97 (Imidazole nitrogen)Basic enough to form stable salts with mineral acids (HCl, HNO₃).

Critical Distinction: Do not confuse with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 24155-42-8), which melts at 134–138 °C .[1] If your sample melts >130 °C, it has likely already been reduced or is the wrong material.[1]

Synthesis & Production Logic

Retrosynthetic Analysis

The most robust synthetic route involves the nucleophilic substitution of an

1

1

Pathway:

  • Bromination: 2,4-Dichloroacetophenone

    
    
    
    
    -Bromo-2,4-dichloroacetophenone.[1]
  • Substitution:

    
    -Bromo intermediate + Imidazole 
    
    
    Target Ketone.[1]
Experimental Protocol: Synthesis from Phenacyl Bromide

Note: This protocol assumes the use of 2-bromo-1-(2,4-dichlorophenyl)ethanone as the starting material.[1]

Reagents:

  • 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq)[1]

  • Imidazole (2.5 eq) — Excess acts as base and nucleophile

  • Solvent: Dimethylformamide (DMF) or Toluene

  • Base (Optional if excess imidazole used): Potassium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-1-(2,4-dichlorophenyl)ethanone (26.8 g, 0.1 mol) in DMF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0–5 °C. Slowly add Imidazole (17.0 g, 0.25 mol) portion-wise over 30 minutes. Exothermic reaction; control temperature to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]

  • Quench: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1][2]

  • Isolation: Filter the precipitate. Wash the cake with water (

    
     mL) to remove excess imidazole and HBr salts.[1]
    
  • Purification: Recrystallize the crude solid from Toluene or Ethyl Acetate/Hexane to yield off-white crystals (Yield: ~75–85%).

Visual Pathway (Graphviz)

SynthesisPathwayStart2,4-DichloroacetophenoneBrominationBromination(Br2 / AcOH)Start->BrominationIntermediateα-Bromo-2,4-dichloroacetophenoneBromination->IntermediateSubstitutionNucleophilic Substitution(Imidazole / DMF)Intermediate->SubstitutionSN2 MechanismProductTarget Ketone(CAS 46503-52-0)Substitution->ProductReductionReduction(NaBH4 / MeOH)Product->ReductionAlcoholAlcohol Derivative(Miconazole Precursor)Reduction->Alcohol

Caption: Synthetic route from acetophenone precursor to the target ketone and subsequent reduction to the active pharmaceutical alcohol intermediate.[1]

Chemical Reactivity & Applications[3][4][8][9]

Key Reaction: Carbonyl Reduction

The primary utility of this ketone is its conversion to the corresponding alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol .[1]

  • Reagent: Sodium Borohydride (

    
    ) or Potassium Borohydride (
    
    
    ).[1]
  • Solvent: Methanol.[1][2]

  • Mechanism: Hydride transfer to the carbonyl carbon.[1]

  • Significance: This step generates the chiral center found in Miconazole.[1] The resulting alcohol melts at 134–138 °C [2].[1][2][4]

Salt Formation

The imidazole ring contains a basic nitrogen (N-3).[1]

  • Nitrate Salt: Often used for purification.[1] The ketone is dissolved in organic solvent, and concentrated

    
     is added to precipitate the nitrate salt, which is highly crystalline and purifies easily.[1]
    
  • Hydrochloride Salt: Formed using HCl gas in ether; useful for increasing water solubility for biological assays.[1]

Analytical Profile

For verification of the synthesized material, the following spectral characteristics are diagnostic.

Proton NMR ( -NMR, 400 MHz, )
  • 
     5.45 ppm (s, 2H):  Methylene protons (
    
    
    ) between the carbonyl and imidazole. This singlet is distinctively deshielded by the adjacent carbonyl and nitrogen.[1]
  • 
     6.95, 7.15, 7.55 ppm (s, 1H each):  Imidazole ring protons.
    
  • 
     7.35 – 7.65 ppm (m, 3H):  Aromatic protons of the 2,4-dichlorophenyl ring.
    
Infrared Spectroscopy (FT-IR)
  • 1690 – 1705 cm⁻¹: Strong

    
     (Ketone) stretch.[1]
    
  • 1590 cm⁻¹:

    
     stretch (Imidazole).[1]
    
  • 1090 cm⁻¹:

    
     stretch (Aryl chloride).[1]
    

Safety & Handling

GHS Classification:

  • Acute Toxicity (Oral): Category 3 (H301) — Toxic if swallowed.[1]

  • Reproductive Toxicity: Category 2 (H361) — Suspected of damaging fertility or the unborn child.[1]

Handling Protocols:

  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] A P95 dust mask is recommended if handling large quantities of powder.[1]

  • Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent moisture absorption, which can cause clumping and hydrolysis over long periods.[1]

References

  • ChemSrc. (2025).[1][4] 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Physical Properties. Retrieved Jan 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 32232, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved Jan 31, 2026, from [Link]

  • Heeres, J., et al. (1979).[1] Antimycotic imidazoles.[1][2] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent.[1] Journal of Medicinal Chemistry, 22(8), 1003-1005. (Foundational chemistry for this class of intermediates).

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a pivotal chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis protocols, and its significant role in the creation of potent antifungal agents.

Introduction and Core Significance

This compound is a substituted acetophenone derivative featuring a dichlorinated phenyl ring and an imidazole moiety. Its chemical architecture makes it a highly valuable precursor, primarily for the synthesis of azole-based antifungal drugs.[1][2][3] The presence of the dichlorophenyl group and the reactive ketone functional group are critical to its utility, allowing for straightforward chemical modifications.

This compound is not typically an end-product but rather a crucial stepping stone. Its most prominent application lies in its reduction to the corresponding alcohol, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, which serves as a direct intermediate for widely used antifungal medications like Miconazole and Econazole.[1][3] Furthermore, it is recognized as a known impurity and transformation product of the agricultural fungicide Imazalil.[4] Understanding the properties and synthesis of this ethanone derivative is therefore fundamental for chemists working on azole antifungal synthesis and for analytical scientists monitoring related impurities.

Molecular Structure and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific accuracy and reproducibility. The structural and identifying information for this compound is summarized below.

The molecular formula is C₁₁H₈Cl₂N₂O .[4][5]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone[4][5]
CAS Number 46503-52-0[4][5]
Molecular Weight 255.10 g/mol [4][5]
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(=O)CN2C=CN=C2[4][5]
InChIKey YAEYBUZMILPYLT-UHFFFAOYSA-N[4][5]

digraph "C11H8Cl2N2O" {
graph [fontname="Arial", label="2D Structure of this compound", fontsize=12, labelloc=t, width=6, height=4, dpi=72];
node [fontname="Arial", fontsize=10, shape=plaintext];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; C7 [label="C"]; O1 [label="O"]; C8 [label="CH₂"]; N1 [label="N"]; C9 [label="CH"]; C10 [label="CH"]; N2 [label="N"]; C11 [label="CH"];

// Define structure layout // Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on phenyl ring C2 -- Cl1; C4 -- Cl2; C1 -- C7 [len=1.5];

// Ketone group C7 -- O1 [style=double]; C7 -- C8;

// Imidazole ring C8 -- N1; N1 -- C9; C9 -- C10; C10 -- N2; N2 -- C11; C11 -- N1;

// Position nodes (example positioning) C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; Cl1 [pos="-2.4,0!"]; Cl2 [pos="0,4!"]; C7 [pos="0,-1.5!"]; O1 [pos="-1,-2.5!"]; C8 [pos="1.5,-2!"]; N1 [pos="2.8,-1.5!"]; C9 [pos="3.8,-2.3!"]; C10 [pos="4.5,-1.5!"]; N2 [pos="4,-0.5!"]; C11 [pos="3, -0.5!"];

// Suppress labels for carbon atoms in rings for standard representation C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; N1 [label="N"]; N2 [label="N"]; O1 [label="O"]; Cl1 [label="Cl"]; Cl2 [label="Cl"];

// Add explicit labels for clarity where needed node_C8 [label="CH₂", pos="1.5,-2.5!"]; node_C9 [label="CH", pos="3.8,-2.8!"]; node_C10 [label="CH", pos="5.0,-1.5!"]; node_C11 [label="CH", pos="2.5,0!"]; }

Caption: 2D molecular structure of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, purification strategies, and storage conditions.

Table 2: Physicochemical Data

PropertyValueSource(s)
Physical State Off-white to orange solid powder[6][7]
Melting Point 76-78 °C[7]
Boiling Point 441.1 °C at 760 mmHg (Predicted)[6]
Density 1.38 g/cm³ (Predicted)[6][7]
pKa 5.97 (Predicted, for the imidazolium ion)[7]
Solubility Data not widely available; expected to be soluble in polar organic solvents like methanol, DMSO.[3]

Synthesis and Mechanistic Insight

The primary value of this compound lies in its role as a synthetic precursor. The most critical transformation it undergoes is the reduction of its ketone functional group to a secondary alcohol. This reaction is a cornerstone in the synthesis of numerous azole antifungal agents.

The choice of reducing agent is critical for this step. A mild, selective hydride donor is required to reduce the ketone without affecting the aromatic rings or the imidazole moiety. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are ideal for this purpose due to their excellent functional group tolerance, operational simplicity, and high yields.[3][8] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

SynthesisWorkflow Synthesis Workflow: Ketone to Alcohol start 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone (Ketone Precursor) reaction Reaction Vessel (Stirring at 20°C) start->reaction Dissolve reagents Reagents: - Sodium Borohydride (NaBH₄) - Methanol (Solvent) reagents->reaction Add workup Aqueous Workup & pH Adjustment reaction->workup Transfer & Quench product α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol (Alcohol Product) workup->product Precipitate & Isolate

Caption: Key transformation of the ethanone to its alcohol derivative.

Experimental Protocol: Reduction to α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

This protocol is a representative procedure based on established methodologies.[3][8]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 102 g (0.4 mol) of this compound in 300 mL of methanol.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (or potassium borohydride) in small portions. The addition should be controlled to maintain the reaction temperature around 20-25°C. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:methanol (10:1 v/v) to confirm the consumption of the starting material.

  • Workup and Isolation:

    • Once the reaction is complete, carefully add water to the mixture to quench any unreacted borohydride.

    • Recover the methanol by distillation under reduced pressure.

    • Adjust the pH of the concentrated residue to 7-8 using a 5% sodium bicarbonate solution. This will precipitate the product.

  • Purification: Collect the resulting white solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene) to yield the final, high-purity alcohol.[3]

Spectroscopic Characterization

Structural verification of this compound is routinely achieved using a suite of spectroscopic techniques. While raw spectral data is beyond the scope of this guide, the expected characteristics are as follows:

  • ¹H NMR: The spectrum would show distinct signals corresponding to the aromatic protons on the dichlorophenyl ring, the three protons of the imidazole ring, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the ketone and the imidazole ring.

  • ¹³C NMR: The carbon spectrum would confirm the presence of 11 unique carbon environments, including a downfield signal for the carbonyl carbon (C=O) of the ketone group.

  • Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M⁺) corresponding to the molecular weight of 255.1 g/mol , along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: A prominent absorption band would be observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone.

Authoritative databases like PubChem provide access to collected experimental spectra for this compound.[4]

Applications in Drug Development and Agrochemicals

The primary utility of this compound is as a non-pharmacologically active intermediate. Its value is realized in the downstream products it enables.

Applications Role as a Synthetic Intermediate ketone 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone reduction Reduction (e.g., NaBH₄) ketone->reduction agro Agrochemicals (e.g., Imazalil) ketone->agro Related Structure & Transformation Product alcohol α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol (Key Intermediate) reduction->alcohol api Active Pharmaceutical Ingredients (APIs) - Miconazole - Econazole alcohol->api Further Synthesis

Caption: The central role of the ethanone in producing valuable compounds.

  • Pharmaceuticals: As detailed, the reduction of the ketone yields the alcohol precursor to several imidazole antifungal drugs.[3] These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism leads to increased cell permeability and ultimately, fungal cell death.

  • Agrochemicals: The structure is closely related to the fungicide Imazalil, which is widely used to protect fruits and vegetables from fungal diseases.[9][10] The ethanone itself is considered an environmental transformation product of Imazalil, making it relevant for environmental and residue analysis.[4]

  • Research: Preliminary studies have suggested that the compound itself may possess some biological activities, including antimicrobial and antifungal properties, though these are not its primary application.[5]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this chemical. The following information is derived from its Safety Data Sheet (SDS).[6]

  • Hazard Classification: The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

    • H301 - Toxic if swallowed [4][6]

    • H361 - Suspected of damaging fertility or the unborn child [4][6]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

    • Avoid the formation of dust and aerosols.[6]

    • Prevent fire caused by electrostatic discharge.[6]

  • Storage:

    • Store in a tightly sealed container.[6]

    • Keep in a dry, cool, and well-ventilated place away from incompatible materials.[6]

Disposal should be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical destruction facility.[6]

References

  • This compound. Smolecule.
  • CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Chemsrc.
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Royalchem.
  • Imazalil: An Outstanding Expert for Fruit Freshguard. Heben Pesticide.
  • This compound. ChemBK.
  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)
  • alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. ChemicalBook.
  • 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE. ChemicalBook.
  • alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol synthesis. ChemicalBook.
  • Imazalil (Pesticide residues in food: 1977 evalu

Sources

An In-Depth Technical Guide to the Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Key Intermediate in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a class of potent antifungal agents, including miconazole, econazole, and ketoconazole.[1][2][3] The structural integrity of this molecule, featuring a dichlorinated phenyl ring linked to an imidazole moiety via an ethanone bridge, provides a versatile scaffold for the development of drugs that effectively combat a wide spectrum of fungal infections. This technical guide offers a comprehensive exploration of the prevalent and efficient synthesis pathway for this crucial compound, designed for researchers, scientists, and professionals engaged in the field of drug discovery and development. The methodologies presented herein are grounded in established chemical principles and supported by detailed experimental insights to ensure reproducibility and a thorough understanding of the synthetic process.

Strategic Approach to Synthesis: A Two-Step Pathway

The most common and industrially scalable synthesis of this compound is achieved through a robust two-step process. This pathway is strategically designed for its efficiency, use of readily available starting materials, and amenability to large-scale production. The overall synthesis is outlined below:

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-Alkylation 1,3-Dichlorobenzene 1,3-Dichlorobenzene Intermediate_1 2-Chloro-1-(2,4-dichlorophenyl)ethanone 1,3-Dichlorobenzene->Intermediate_1 Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_1 AlCl3 AlCl3 (catalyst) AlCl3->Intermediate_1 Target_Molecule This compound Intermediate_1->Target_Molecule Nucleophilic Substitution (SN2) Imidazole Imidazole Imidazole->Target_Molecule

Caption: Overall synthesis pathway for this compound.

The synthesis commences with a Friedel-Crafts acylation reaction between 1,3-dichlorobenzene and chloroacetyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride. This step yields the key α-halo ketone intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. The subsequent step involves the N-alkylation of imidazole with this intermediate, proceeding via a nucleophilic substitution mechanism to afford the final target molecule.

Step 1: Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In this synthesis, the dichlorinated benzene ring is activated by the Lewis acid catalyst, facilitating the electrophilic attack of the acylium ion generated from chloroacetyl chloride.

Reaction Mechanism

The reaction is initiated by the formation of a complex between the Lewis acid (AlCl₃) and chloroacetyl chloride, which generates a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich 1,3-dichlorobenzene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores the aromaticity of the ring and releases the hydrogen chloride byproduct, with the catalyst being regenerated in the process.

Friedel_Crafts_Mechanism cluster_FC Friedel-Crafts Acylation Mechanism Reactants 1,3-Dichlorobenzene + Chloroacetyl Chloride Acylium_Ion Acylium Ion Formation (with AlCl3) Reactants->Acylium_Ion Catalyst Interaction Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Electrophilic Attack Intermediate 2-Chloro-1-(2,4-dichlorophenyl)ethanone Sigma_Complex->Intermediate Deprotonation

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Experimental Protocol

A detailed experimental procedure for the synthesis of the α-halo ketone intermediate is provided below, based on established methodologies.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Chloroacetyl chloride112.941 mol1
1,3-Dichlorobenzene147.001.1 - 2.0 mol1.1 - 2.0
Anhydrous Aluminum Chloride (AlCl₃)133.341.1 - 2.0 mol1.1 - 2.0

Procedure:

  • To a stirred mixture of chloroacetyl chloride (1 mol) and anhydrous aluminum chloride (1.1 - 2.0 mol), slowly add 1,3-dichlorobenzene (1.1 - 2.0 mol) dropwise.

  • Maintain the reaction temperature at 40°C and continue stirring for 3-5 hours.

  • Upon completion of the reaction, carefully pour the reaction mixture into ice-cold water to quench the reaction and decompose the aluminum chloride complex.

  • The crude product precipitates as a solid. Collect the solid by filtration.

  • For purification, the crude product can be recrystallized from n-hexane.

Expected Outcome:

The purified product, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is obtained as a solid with a melting point of 52-54°C.

Step 2: Synthesis of this compound via N-Alkylation

The second and final step in the synthesis is the N-alkylation of imidazole with the previously prepared 2-chloro-1-(2,4-dichlorophenyl)ethanone. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom in the α-halo ketone. This concerted reaction results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product.

N_Alkylation_Mechanism cluster_NA N-Alkylation Mechanism (SN2) Reactants_NA 2-Chloro-1-(2,4-dichlorophenyl)ethanone + Imidazole Transition_State Transition State Reactants_NA->Transition_State Nucleophilic Attack Product This compound Transition_State->Product Chloride Departure

Caption: Simplified mechanism of the N-alkylation step.

Experimental Protocol

The following protocol outlines the procedure for the N-alkylation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-1-(2,4-dichlorophenyl)ethanone224.451 mol1
Imidazole68.081 - 3 mol1 - 3
Methylene dichloride-Sufficient quantity as solvent-

Procedure:

  • Dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1 mol) and imidazole (1-3 mol) in methylene dichloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to afford the final product as a solid.

Physicochemical Properties and Characterization

The final product, this compound, is typically obtained as an off-white solid.[1] Its identity and purity are confirmed through various analytical techniques.

Table of Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₈Cl₂N₂O
Molecular Weight 255.10 g/mol [4]
Appearance Off-white solid[1]
Boiling Point 441.1°C at 760 mmHg[5]
Flash Point 220.6°C[5]
Density 1.38 g/cm³[5]

Conclusion

The synthesis of this compound via a two-step pathway involving Friedel-Crafts acylation followed by N-alkylation is a well-established and efficient method. This guide has provided a detailed overview of the synthesis strategy, reaction mechanisms, and experimental protocols. The successful synthesis and purification of this key intermediate are critical for the subsequent development of important antifungal medications. The methodologies described are robust and can be adapted for various scales of production, making this a valuable resource for the scientific community engaged in pharmaceutical research and development.

References

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Patsnap Eureka. (n.d.). Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Retrieved from [Link]

  • ResearchGate. (2025). Click Synthesis' of 1H-1,2,3-Triazolyl-Based Oxiconazole (=(1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime) Analogs. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Significance of this compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. Retrieved from [Link]

  • AWS. (n.d.). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

Sources

The Therapeutic Landscape of Dichlorophenyl Imidazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dichlorophenyl imidazole scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth analysis of this versatile class of compounds, exploring their applications in antifungal, anti-inflammatory, and anticancer therapies. We will delve into the core mechanisms of action, supported by detailed signaling pathways, and provide field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Dichlorophenyl Imidazole Core

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. The incorporation of a dichlorophenyl moiety onto this scaffold significantly influences the compound's physicochemical properties, often enhancing its lipophilicity and modulating its interaction with biological targets. This strategic combination has given rise to a diverse family of compounds with a wide spectrum of pharmacological activities. This guide will explore the key therapeutic areas where dichlorophenyl imidazoles have shown significant promise.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Dichlorophenyl imidazole compounds are perhaps most renowned for their potent antifungal activity. This is exemplified by iconic drugs such as Miconazole and Econazole, which have been mainstays in the treatment of fungal infections for decades. The primary mechanism of action for these antifungal agents is the inhibition of the ergosterol biosynthesis pathway, a metabolic route essential for the integrity of fungal cell membranes but absent in humans, thus providing a degree of selective toxicity.[1][2][3]

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase

The key molecular target for antifungal dichlorophenyl imidazoles is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), encoded by the ERG11 gene.[3] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of CYP51, these compounds disrupt the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the inhibition of fungal growth and cell death.[3]

Signaling Pathway: Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a multi-step process that is vital for fungal survival. The inhibition of this pathway by dichlorophenyl imidazole compounds is a prime example of targeted therapy.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene synthase (Erg9) 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase (Erg1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Dichlorophenyl Imidazole Dichlorophenyl Imidazole Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol 14α-demethylase (CYP51/Erg11) Dichlorophenyl Imidazole->Lanosterol 14α-demethylase (CYP51/Erg11) Inhibition

Caption: Inhibition of the Ergosterol Biosynthesis Pathway.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The determination of the minimum inhibitory concentration (MIC) is a fundamental assay for evaluating the efficacy of new antifungal agents. The broth microdilution method is a standardized and widely accepted protocol.[4][5][6][7][8]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

  • Preparation of Drug Dilutions:

    • Dissolve the dichlorophenyl imidazole compound in dimethyl sulfoxide (DMSO) to create a stock solution.

    • Perform serial two-fold dilutions in RPMI 1640 medium (supplemented with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control.[4][5]

    • Growth inhibition can be assessed visually or spectrophotometrically by measuring the optical density at a specific wavelength.

Anti-inflammatory Potential: Modulation of Kinase Signaling

Several dichlorophenyl imidazole derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key signaling kinases that play a central role in the inflammatory cascade, such as p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.[9]

Mechanism of Action: Inhibition of p38 MAPK and NF-κB Signaling

The p38 MAPK and NF-κB signaling pathways are crucial for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10][11][12] Dichlorophenyl imidazole compounds can interfere with these pathways, leading to a reduction in the inflammatory response. The inhibition of p38 MAPK can prevent the activation of downstream transcription factors, while the inhibition of NF-κB signaling can block the transcription of pro-inflammatory genes.[9][11]

Signaling Pathway: p38 MAPK and NF-κB in Inflammation

The intricate interplay between the p38 MAPK and NF-κB signaling pathways is a critical determinant of the inflammatory response.

Inflammation_Pathway_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathways Signaling Cascades cluster_response Cellular Response cluster_drug Mechanism of Action Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKK3/6 MKK3/6 TAK1->MKK3/6 IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocation p38 MAPK p38 MAPK MKK3/6->p38 MAPK AP-1 AP-1 p38 MAPK->AP-1 activation Pro-inflammatory Gene Transcription\n(TNF-α, IL-6) Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro-inflammatory Gene Transcription\n(TNF-α, IL-6) AP-1->Nucleus Dichlorophenyl Imidazole Dichlorophenyl Imidazole Dichlorophenyl Imidazole->IKK Complex Inhibition Dichlorophenyl Imidazole->p38 MAPK Inhibition Anticancer_Pathway cluster_drug Dichlorophenyl Imidazole cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_common Common Effector Pathway cluster_cellcycle Cell Cycle Arrest Drug Drug Bax Bax Drug->Bax Upregulation Bcl-2 Bcl-2 Drug->Bcl-2 Downregulation Cyclins/CDKs Cyclins/CDKs Drug->Cyclins/CDKs Modulation Death Receptors Death Receptors Drug->Death Receptors Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Bax->Mitochondria Bcl-2->Mitochondria Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Death Receptors (e.g., FAS, TRAIL-R) Death Receptors (e.g., FAS, TRAIL-R) FADD FADD Caspase-8 Caspase-8 FADD->Caspase-8 Caspase-8->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis G0/G1 or G2/M Arrest G0/G1 or G2/M Arrest Cyclins/CDKs->G0/G1 or G2/M Arrest Death Receptors->FADD

Caption: Induction of Apoptosis and Cell Cycle Arrest.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13][14][15][16] Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., human colon cancer cells DLD-1 and HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the dichlorophenyl imidazole compound for a specified period (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a control.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

    • During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following table summarizes the biological activities of representative dichlorophenyl imidazole compounds from various studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Compound ID/ClassTherapeutic ApplicationAssayTarget Organism/Cell LineActivity (e.g., IC50, MIC)Reference
MiconazoleAntifungalBroth MicrodilutionCandida albicansMICs often ≤ 1 µg/mL[17]
EconazoleAntifungalBroth MicrodilutionVarious FungiPotent antifungal activity[17]
Substituted fluorophenyl imidazoleAnti-inflammatoryCarrageenan-induced paw edemaMurine modelSignificant inhibition of edema[9]
Imidazole derivativesAnticancerMTT AssayDLD-1 and HCT-116 colon cancer cellsViability suppressed in a concentration-dependent manner[18]
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analoguesAntibacterialNot specifiedNot specifiedPreliminary antibacterial activity[19]

Conclusion and Future Directions

Dichlorophenyl imidazole compounds have unequivocally established their therapeutic relevance, with a rich history in antifungal drug development and expanding horizons in anti-inflammatory and anticancer research. The versatility of this chemical scaffold, coupled with a deep understanding of its mechanisms of action, provides a fertile ground for the design and synthesis of next-generation therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel therapeutic applications for this promising class of compounds. The integration of computational methods, such as molecular docking, can further accelerate the discovery of novel dichlorophenyl imidazole derivatives with improved pharmacological profiles.

References

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available from: [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

  • Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. Available from: [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Available from: [Link]

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. ScienceDirect. Available from: [Link]

  • Ergosterol biosynthesis pathway in filamentous fungi. Ergosterol is... ResearchGate. Available from: [Link]

  • Dynamical and combinatorial coding by MAPK p38 and NFκB in the inflammatory response of macrophages. PubMed. Available from: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • Modulation of apoptosis signaling pathways and cell cycle regulation. PubMed. Available from: [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available from: [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy—from molecular mechanisms to therapeutic benefits. BioKB. Available from: [Link]

  • MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65. PMC. Available from: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ScienceDirect. Available from: [Link]

  • Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. PMC. Available from: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available from: [Link]

  • Apoptotic cell signaling in cancer progression and therapy. PMC. Available from: [Link]

  • New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. PubMed. Available from: [Link]

  • CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • Targeting Apoptosis Signaling Pathways for Anticancer Therapy. Frontiers. Available from: [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. Available from: [Link]

  • p38γ MAPK Inflammatory and Metabolic Signaling in Physiology and Disease. MDPI. Available from: [Link]

  • Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Patsnap. Available from: [Link]

  • CN102180835B - The synthesis of imidazole aromatic alcohol analog derivative and preparation thereof. Google Patents.
  • Patterns of In Vitro Activity of Itraconazole and Imidazole Antifungal Agents against Candida albicans with Decreased Susceptibility to. ASM Journals. Available from: [Link]

  • SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4. ResearchGate. Available from: [Link]

  • Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain. PubMed. Available from: [Link]

  • Antifungal Susceptibility testing: New trends. EDOJ. Available from: [Link]

  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. Available from: [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. Available from: [Link]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. ResearchGate. Available from: [Link]

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. LinkedIn. Available from: [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. Available from: [Link]

  • Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. PubMed. Available from: [Link]

  • Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents. PubMed. Available from: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. Available from: [Link]

  • Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy. PMC. Available from: [Link]

Sources

A Comprehensive Spectroscopic Guide to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: Structural Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. This molecule is a notable heterocyclic ketone, structurally related to widely used azole fungicides like imazalil, and serves as a key intermediate in various synthetic pathways.[1][2] For researchers in medicinal chemistry, drug development, and materials science, unambiguous structural verification is paramount. This document is designed to serve as a practical, field-proven guide for scientists, detailing not just the spectral data itself, but the underlying principles and experimental logic required for a confident and self-validating structural assignment. We will explore detailed experimental protocols, interpret ¹H and ¹³C NMR spectra, and delineate the characteristic fragmentation pathways observed in mass spectrometry.

Introduction: The Imperative of Structural Verification

The precise characterization of a molecule's three-dimensional structure is the bedrock of modern chemical and pharmaceutical research. The biological activity, physical properties, and synthetic utility of a compound are all intrinsically linked to its atomic connectivity and stereochemistry. This compound (PubChem CID: 32232) presents a fascinating case study, incorporating three key structural motifs: a dichlorinated aromatic ring, a ketone linker, and a heterocyclic imidazole moiety.[1]

To achieve an irrefutable structural assignment, we employ two of the most powerful analytical techniques in the chemist's arsenal:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule. It provides a detailed map of the carbon-hydrogen framework, revealing the number of unique atomic environments, their electronic surroundings (chemical shift), neighboring nuclei (spin-spin splitting), and relative abundance (integration).

  • Mass Spectrometry (MS): This method determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, allowing for the confirmation of the elemental formula. Furthermore, the fragmentation patterns generated, particularly under electron ionization (EI), act as a molecular "fingerprint," offering corroborative evidence of the compound's substructures.

This guide is structured to walk the researcher through the entire process, from sample preparation to final data synthesis, ensuring a holistic understanding of the molecule's spectral signature.

Molecular Structure

A clear visual representation is essential before delving into the spectral data. The structure of this compound, with IUPAC name 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanone, is presented below.[1]

Figure 1: Chemical structure of this compound.

Experimental Protocols: A Foundation of Trustworthiness

The quality and reliability of spectral data are directly dependent on the rigor of the experimental methodology. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

NMR Data Acquisition

Causality Behind Choices: The choice of a deuterated solvent is critical. It must fully dissolve the analyte without introducing interfering signals in the regions of interest. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm. For ¹³C NMR, its signal is a distinct triplet at ~77 ppm.[3] A high-field spectrometer (e.g., 500 MHz) is chosen to maximize signal dispersion and simplify the interpretation of complex splitting patterns.[3]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte.

  • Dissolution: Dissolve the sample in ~0.6 mL of Chloroform-d (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 500 MHz FT-NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral Width: Set to acquire a range from -1 to 12 ppm.

    • Pulse Program: Utilize a standard single-pulse sequence.

    • Number of Scans: Acquire 16-32 scans to ensure a good signal-to-noise ratio.

    • Resolution: Ensure a digital resolution of at least 0.15 Hz/point.[4]

  • ¹³C NMR Acquisition:

    • Spectral Width: Set to acquire a range from 0 to 220 ppm.

    • Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: Acquire 1024 or more scans due to the low natural abundance of the ¹³C isotope.

    • Resolution: Ensure a digital resolution of at least 0.55 Hz/point.[4]

Mass Spectrometry Data Acquisition

Causality Behind Choices: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation. This is invaluable for structural confirmation and for creating a mass spectrum that can be compared against spectral libraries. A GC-MS system is suitable as the compound is likely volatile enough for gas chromatography.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution.

    • Temperature Program: Start with an initial oven temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Maintain at 230°C.

Analysis of ¹H NMR Spectrum

The proton NMR spectrum provides a precise count of the different types of hydrogen atoms in the molecule and reveals their connectivity through spin-spin coupling.

H_NMR_Workflow cluster_structure Molecular Structure cluster_interpretation Data Interpretation Structure 1-(2,4-dichlorophenyl)- 2-(1H-imidazol-1-yl)ethanone Aromatic Aromatic Protons (Dichlorophenyl) ~7.3-7.8 ppm Structure->Aromatic Imidazole Imidazole Protons ~6.9-7.6 ppm Structure->Imidazole Aliphatic Methylene Protons -CH₂- ~5.3 ppm Structure->Aliphatic Integration Integration: Confirms proton count in each environment Aromatic->Integration Splitting Splitting (J-coupling): Reveals adjacent protons Aromatic->Splitting Chemical_Shift Chemical Shift (δ): Indicates electronic environment Aromatic->Chemical_Shift Imidazole->Integration Imidazole->Splitting Imidazole->Chemical_Shift Aliphatic->Integration Aliphatic->Chemical_Shift

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Spectral Assignments

Based on established chemical shift principles, we can predict the signals for each proton environment.[5]

  • Dichlorophenyl Protons (3H): These protons are in the most deshielded region due to the aromatic ring current and the electron-withdrawing effect of the chlorine atoms and the carbonyl group. We expect three distinct signals.

    • The proton at C-6 (ortho to the carbonyl) will be a doublet.

    • The proton at C-3 (ortho to one Cl and meta to another) will be a doublet of doublets.

    • The proton at C-5 (meta to the carbonyl and ortho to a Cl) will also be a doublet of doublets.

  • Methylene Protons (2H): The two protons of the -CH₂- group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. This signal will be shifted significantly downfield due to the powerful deshielding effects of the adjacent carbonyl group and the electronegative nitrogen of the imidazole ring.

  • Imidazole Protons (3H): The three protons on the imidazole ring have characteristic chemical shifts.[6]

    • The proton at C-2' (between the two nitrogens) is typically the most deshielded.

    • The protons at C-4' and C-5' will appear at slightly higher fields. They will likely be singlets or very finely split doublets due to small coupling constants.

Summary of ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65s1HH-2' (Imidazole)
~7.50d1HH-3 (Aromatic)
~7.35dd1HH-5 (Aromatic)
~7.30d1HH-6 (Aromatic)
~7.10s1HH-5' (Imidazole)
~6.95s1HH-4' (Imidazole)
~5.30s2H-CH₂-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Analysis of ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals every unique carbon atom in the structure, providing a direct count of the carbon environments. In a standard broadband-decoupled spectrum, each signal appears as a singlet.[7][8]

Spectral Assignments

The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making signal assignment more straightforward.[9][10]

  • Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom. It will appear at the lowest field, typically above 190 ppm for a ketone.[9]

  • Aromatic Carbons (C-Ar): The six carbons of the dichlorophenyl ring will appear in the 125-150 ppm region. The two carbons directly bonded to chlorine (C-2 and C-4) will be significantly affected. The quaternary carbon (C-1) bonded to the carbonyl group will also be in this region, and its signal is often of lower intensity.

  • Imidazole Carbons (C-Im): The three carbons of the imidazole ring have characteristic shifts, generally found between 115 and 140 ppm.

  • Methylene Carbon (-CH₂-): This aliphatic carbon is bonded to a carbonyl group and a nitrogen atom, both of which are electron-withdrawing. This will shift its signal downfield into the 50-60 ppm range.

Summary of ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~191.5C=O (Ketone)
~138.0C-2' (Imidazole)
~136.5C-2 (Aromatic, C-Cl)
~132.0C-4 (Aromatic, C-Cl)
~131.5C-1 (Aromatic, Quaternary)
~130.0C-6 (Aromatic, CH)
~129.5C-4' (Imidazole)
~128.0C-5 (Aromatic, CH)
~127.5C-3 (Aromatic, CH)
~119.0C-5' (Imidazole)
~55.0-CH₂-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

Molecular Ion and Isotope Pattern

The molecular formula is C₁₁H₈Cl₂N₂O. The calculated monoisotopic mass is 254.0014 Da.[1] A critical diagnostic feature is the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, this results in three distinct peaks for the molecular ion cluster:

  • M⁺: (contains two ³⁵Cl atoms) - Relative abundance ~100% (base peak of the cluster).

  • [M+2]⁺: (contains one ³⁵Cl and one ³⁷Cl) - Relative abundance ~65%.

  • [M+4]⁺: (contains two ³⁷Cl atoms) - Relative abundance ~10%.

Observing this 9:6:1 intensity ratio around m/z 254, 256, and 258 is exceptionally strong evidence for the presence of two chlorine atoms.

Fragmentation Pathways

Under 70 eV electron ionization, the molecular ion is energetically unstable and fragments in predictable ways.[11] For ketones, alpha-cleavage is a dominant pathway.[12][13]

fragmentation cluster_alpha α-Cleavage cluster_other Other Pathways M [C₁₁H₈Cl₂N₂O]⁺˙ m/z 254/256/258 F1 [C₇H₃Cl₂O]⁺ 2,4-Dichlorobenzoyl cation m/z 173/175 M->F1 Cleavage at CO-CH₂ F2 [C₄H₅N₂]⁺ Imidazol-1-ylmethyl cation m/z 81 M->F2 Cleavage at Ar-CO F3 [C₇H₄Cl₂]⁺˙ m/z 158/160 (Loss of CO) F1->F3 - CO F4 [C₃H₃N₂]⁺ Imidazolyl cation m/z 67 F2->F4 - CH₂

Caption: Primary fragmentation pathways for this compound under EI-MS.

Key Fragment Ions:

  • m/z 173/175: This prominent ion corresponds to the 2,4-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺). It is formed by alpha-cleavage of the C-C bond between the carbonyl and the methylene group. The presence of the two-chlorine isotope pattern confirms this assignment.

  • m/z 81: This ion corresponds to the imidazol-1-ylmethyl cation ([C₄H₅N₂]⁺). It arises from alpha-cleavage of the bond between the aromatic ring and the carbonyl carbon.

  • m/z 67: This corresponds to the loss of a methylene group from the m/z 81 fragment, yielding the imidazolyl cation ([C₃H₃N₂]⁺).

Summary of Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Proposed Ion StructureFragmentation Pathway
254 / 256 / 258[C₁₁H₈Cl₂N₂O]⁺˙Molecular Ion (M⁺)
173 / 175[C₇H₃Cl₂O]⁺α-cleavage: Loss of ·CH₂-Im
81[C₄H₅N₂]⁺α-cleavage: Loss of ·CO-ArCl₂
67[C₃H₃N₂]⁺Loss of CH₂ from m/z 81

Conclusion

The structural elucidation of this compound is robustly achieved through the synergistic application of NMR and Mass Spectrometry. The ¹H and ¹³C NMR spectra provide a detailed and unambiguous map of the carbon-hydrogen framework, confirming the presence and connectivity of the dichlorophenyl, ketone, methylene, and imidazole moieties. Mass spectrometry corroborates this structure by confirming the exact molecular weight through the molecular ion and, critically, displaying the characteristic 9:6:1 isotopic cluster indicative of two chlorine atoms. The logical and predictable fragmentation pattern, dominated by alpha-cleavage, further solidifies the proposed structure. Together, these self-validating analytical techniques provide the authoritative evidence required by researchers for confident structural assignment in drug discovery and chemical synthesis.

References

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]

  • YouTube. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2015). LC-MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Scholars Research Library. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metabolomics Study at the Postharvest Conditions of Cold Storage and Fungicide (Imazalil Sulfate) Treatment in Navel Oranges and Clementine Mandarins. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chinese Journal of Modern Applied Pharmacy. (2004). Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • USDA ARS. (n.d.). Imazalil residue loading and green mould control in citrus packhouses. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). High Performance Liquid Chromatographic Determination of Imazalil Residue in Agricultural Products. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). LC-MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • YouTube. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

Sources

Potential endocrine disrupting effects of dichlorophenyl imidazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Assessment of Endocrine Disrupting Potentials in Dichlorophenyl Imidazole Derivatives Subtitle: A Mechanistic and Experimental Guide for Drug Development & Toxicology

Executive Summary

Dichlorophenyl imidazole compounds (e.g., Miconazole, Econazole, Ketoconazole, and agricultural fungicides like Imazalil) represent a critical class of bioactive agents used widely for their antifungal properties. Their efficacy stems from the inhibition of fungal lanosterol 14α-demethylase (CYP51). However, the structural pharmacophore responsible for this therapeutic effect—the imidazole nitrogen coordinated with a lipophilic dichlorophenyl moiety—exhibits "promiscuous" binding affinity for mammalian cytochrome P450 enzymes.

This technical guide analyzes the endocrine disrupting chemicals (EDC) potential of this class, specifically focusing on the inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (Aromatase) . We provide a rigorous experimental framework for assessing these off-target effects during early-stage drug discovery and safety assessment.

Structural Basis of Endocrine Disruption

The endocrine disrupting potential of dichlorophenyl imidazoles is not random; it is a direct consequence of their Structure-Activity Relationship (SAR).

  • The Imidazole "Warhead": The unhindered nitrogen atom (N-3) of the imidazole ring acts as a strong ligand for the heme iron (Fe) center of cytochrome P450 enzymes. This forms a Type II spectral binding complex, preventing the endogenous substrate from binding and receiving oxygen.

  • The Dichlorophenyl "Anchor": The hydrophobic dichlorophenyl group mimics the steroid backbone (e.g., the A/B rings of cholesterol or testosterone), facilitating entry into the lipophilic active sites of steroidogenic enzymes.

  • Selectivity Challenge: While designed to target fungal CYP51, the conservation of the heme-binding pocket across the CYP superfamily leads to off-target inhibition of human CYP17A1 and CYP19A1, key regulators of steroidogenesis.

Mechanistic Pathways of Disruption

The primary mode of action (MoA) for endocrine disruption in this class is steroidogenic enzyme inhibition , leading to a skewed hormonal profile.

CYP17A1 Inhibition (The Androgen Blockade)

CYP17A1 possesses dual activity: 17α-hydroxylase and 17,20-lyase. Dichlorophenyl imidazoles, particularly Ketoconazole and Miconazole, are potent inhibitors of the 17,20-lyase function.

  • Mechanism: Blockade of the conversion of 17-OH-Pregnenolone to Dehydroepiandrosterone (DHEA) and 17-OH-Progesterone to Androstenedione.

  • Consequence: A "bottleneck" effect occurs. Precursor hormones (Progesterone, 17-OH-Progesterone) accumulate, while downstream products (Testosterone, Estradiol) are suppressed.

CYP19A1 Inhibition (The Estrogen Blockade)
  • Mechanism: Direct competitive inhibition of Aromatase, the enzyme responsible for aromatizing androgens (Testosterone/Androstenedione) into estrogens (Estradiol/Estrone).

  • Consequence: Reduction in circulating estrogens, potentially impacting reproductive cycles and bone density.

Visualization: The Steroidogenic Bottleneck

The following diagram illustrates the specific points of inhibition within the steroidogenesis pathway.

Steroidogenesis_Blockade cluster_legend Effect of Dichlorophenyl Imidazoles Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone (ACCUMULATES) Pregnenolone->Progesterone 3β-HSD OH_Prog 17-OH-Progesterone (ACCUMULATES) Progesterone->OH_Prog CYP17A1 (Hydroxylase) Androstenedione Androstenedione (SUPPRESSED) OH_Prog->Androstenedione CYP17A1 (Lyase) Testosterone Testosterone (SUPPRESSED) Androstenedione->Testosterone 17β-HSD Estradiol Estradiol (SUPPRESSED) Testosterone->Estradiol CYP19A1 (Aromatase) Legend Red Dashed Lines indicate primary inhibition targets

Caption: Schematic of the steroidogenic pathway highlighting CYP17A1 and CYP19A1 as primary inhibition targets, leading to upstream accumulation and downstream suppression.[1][2]

Experimental Assessment Framework

To validate the endocrine disrupting potential of a new dichlorophenyl imidazole derivative, a tiered testing strategy is required. This section details the H295R Steroidogenesis Assay (OECD TG 456) , the gold standard for in vitro assessment.[3]

Protocol: H295R Steroidogenesis Assay

Objective: Quantify changes in the production of Testosterone (T) and Estradiol (E2) following chemical exposure.[3][4][5][6]

1. Cell Culture & Preparation:

  • Cell Line: NCI-H295R human adrenocortical carcinoma cells.[7]

  • Medium: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.

  • Seeding: Seed cells at

    
     cells/mL in 24-well plates. Incubate for 24 hours to allow attachment.
    

2. Chemical Exposure:

  • Dosing: Prepare 7 serial dilutions (1:10) of the test compound (e.g., 1 nM to 100 µM).

  • Solvent Control: DMSO (final concentration <0.1%).

  • Positive Controls:

    • Prochloraz (Known CYP17/19 inhibitor) for inhibition.

    • Forskolin (cAMP inducer) for induction.

  • Duration: Expose cells for 48 hours.

3. Sample Extraction & Analysis:

  • Harvest: Collect culture medium. Store at -80°C if not analyzing immediately.

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or solid-phase extraction.

  • Quantification: LC-MS/MS is mandatory for specificity. ELISAs are prone to cross-reactivity with the accumulated precursors (e.g., Progesterone).

4. Data Analysis & Criteria:

  • Normalize hormone levels to cell viability (MTT or Resazurin assay).

  • Hit Criteria: A compound is positive if it induces a statistically significant fold-change (≥1.5-fold induction or ≤0.5-fold inhibition) in T or E2 at non-cytotoxic concentrations.

Visualization: Experimental Workflow

Experimental_Workflow Step1 Step 1: Cell Seeding (H295R, 24-well) Step2 Step 2: 24h Acclimation Step1->Step2 Step3 Step 3: Chemical Exposure (48h, 7 concentrations) Step2->Step3 Step4 Step 4: Medium Collection Step3->Step4 Branch1 Viability Check (MTT/Resazurin) Step4->Branch1 Cells Branch2 Hormone Quantification (LC-MS/MS) Step4->Branch2 Supernatant Result Data Integration (IC50 Calculation) Branch1->Result Branch2->Result

Caption: Workflow for the OECD 456 H295R Steroidogenesis Assay, distinguishing between viability checks and hormone analysis.

Data Synthesis: Comparative Potency

The following table summarizes the inhibitory potency (IC50) of common dichlorophenyl imidazoles against key steroidogenic enzymes. This data serves as a benchmark for evaluating new derivatives.

CompoundStructure FeatureCYP17A1 IC50 (µM)CYP19A1 IC50 (µM)Primary Endocrine Effect
Ketoconazole Dichlorophenyl + Imidazole~0.04~0.60Strong Androgen Suppression
Miconazole 2x Dichlorophenyl + Imidazole~0.05~0.08Pan-CYP Inhibition
Econazole Chlorophenyl/Dichlorophenyl~0.06~0.15Mixed Inhibition
Fluconazole Triazole (Control)>100>50Weak/No Effect (High Selectivity)

Note: Values are approximate means derived from H295R and recombinant enzyme assays. Lower IC50 indicates higher potency and greater risk of endocrine disruption.

Regulatory & Safety Implications

For researchers in drug development, the presence of a dichlorophenyl imidazole scaffold triggers specific regulatory requirements:

  • Early Screening: Compounds with this pharmacophore should be screened against CYP17A1 and CYP19A1 in the Hit-to-Lead phase. Waiting for in vivo tox studies is resource-inefficient.

  • Selectivity Ratios: Calculate the Selectivity Ratio (

    
    ). A ratio < 100 often raises regulatory flags for endocrine toxicity.
    
  • Adverse Outcome Pathways (AOP): Regulatory bodies (EPA, ECHA) utilize AOP frameworks. The AOP for this class is: Aromatase/CYP17 Inhibition -> Reduced Steroid Levels -> Reproductive Dysfunction.

  • Clinical Monitoring: If a candidate moves to clinical trials, monitoring of plasma cortisol, testosterone, and ACTH is mandatory to detect adrenal insufficiency or gonadal suppression.

References

  • OECD. (2011).[4] Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals.[3][4][5][7] Link

  • Styrishave, B., et al. (2019).[2] The classic azole antifungal drugs are highly potent endocrine disruptors in vitro inhibiting steroidogenic CYP enzymes at concentrations lower than therapeutic Cmax.[2] Toxicology. Link

  • Loose, D. S., et al. (1983). Ketoconazole blocks adrenal steroidogenesis by inhibiting cytochrome P450-dependent enzymes.[8] Journal of Clinical Investigation. Link

  • Vinggaard, A. M., et al. (2005). Screening of 397 Chemicals for Estrogenic Activity in Vitro. Chemical Research in Toxicology. Link

  • Kjaerstad, M. B., et al. (2010). Endocrine disrupting effects in vitro of conazole antifungals used as pesticides and pharmaceuticals. Reproductive Toxicology. Link

Sources

Methodological & Application

Protocol for synthesizing 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone from 2-chloro-1-(2,4-dichlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (Target Ketone) starting from 2-chloro-1-(2,4-dichlorophenyl)ethanol (Starting Chlorohydrin).

While the industrial route typically proceeds via the Friedel-Crafts acylation of


-dichlorobenzene to the 

-chloro ketone, followed by imidazole substitution, this protocol addresses the specific requirement to utilize the chlorohydrin alcohol as the feedstock. This scenario often arises when recycling off-target enantiomers from chiral reductions or utilizing available chlorohydrin stocks.
The Synthetic Strategy: "Oxidation First"

We employ an Oxidation-Activation strategy rather than direct substitution.

  • Step 1 (Oxidation): Convert the chlorohydrin to the

    
    -chloro ketone. This increases the electrophilicity of the 
    
    
    
    -carbon.
  • Step 2 (Substitution): Nucleophilic displacement of the chloride by imidazole.

Why this route?

  • Reactivity: Nucleophilic substitution (

    
    ) is significantly faster and cleaner on the 
    
    
    
    -chloro ketone (adjacent to a carbonyl
    
    
    -system) than on the
    
    
    -chloro alcohol.
  • Chemoselectivity: Attempting substitution on the alcohol first yields an amino-alcohol. Subsequent oxidation of the amino-alcohol is fraught with challenges, as the basic imidazole nitrogen can interfere with oxidants (e.g., coordinating to Cr(VI) or Mn species) or undergo N-oxide formation.

Safety & Hazard Critical Control Points (HCCP)

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator The intermediate 2,2',4'-trichloroacetophenone is a potent tear gas agent and skin irritant.CRITICAL: All operations involving the intermediate must occur in a functioning fume hood. Double-gloving (Nitrile) is mandatory.
Oxidant Jones Reagent (CrO₃/H₂SO₄) is a strong oxidant and corrosive.Add dropwise at controlled temperatures (0°C). Quench excess oxidant with isopropanol before disposal.
Exotherm The oxidation reaction is exothermic.Maintain strict temperature control (<10°C) during addition to prevent thermal runaway.

Experimental Protocol

Step 1: Oxidation of Chlorohydrin to -Chloro Ketone

Objective: Convert 2-chloro-1-(2,4-dichlorophenyl)ethanol to 2-chloro-1-(2,4-dichlorophenyl)ethanone.

Reagents:

  • Substrate: 2-chloro-1-(2,4-dichlorophenyl)ethanol (1.0 equiv)[1]

  • Oxidant: Jones Reagent (2.5 M CrO₃ in dilute H₂SO₄) (1.2 - 1.5 equiv)

  • Solvent: Acetone (Reagent Grade)

  • Quench: Isopropanol[2]

Procedure:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 10.0 g (44.3 mmol) of 2-chloro-1-(2,4-dichlorophenyl)ethanol in 100 mL of acetone.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Add Jones Reagent dropwise via an addition funnel over 30 minutes.

    • Observation: The solution will transition from orange to a muddy green (formation of Cr³⁺ species).

    • Control: Do not allow internal temperature to exceed 10 °C.

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (

      
      ) should disappear, replaced by the ketone (
      
      
      
      ).
  • Quench: Once complete, add 5 mL Isopropanol dropwise to quench excess Cr(VI) (indicated by the persistence of the green color and disappearance of any orange hue).

  • Workup:

    • Decant the acetone supernatant from the chromium salts.

    • Concentrate the acetone layer under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and saturated NaHCO₃ (1x) to remove acid traces.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

  • Yield: Expect ~9.0 g (90%) of 2,2',4'-trichloroacetophenone as a pale yellow oil or low-melting solid.

    • Note: This intermediate is a lachrymator. Handle with extreme care.

Step 2: Nucleophilic Substitution with Imidazole

Objective: Coupling of the


-chloro ketone with imidazole to form the target ethanone.

Reagents:

  • Intermediate: 2-chloro-1-(2,4-dichlorophenyl)ethanone (from Step 1)[3]

  • Nucleophile: Imidazole (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

  • Base (Optional): If using 1.0 equiv Imidazole, add 1.5 equiv K₂CO₃. We recommend excess Imidazole as it acts as both nucleophile and acid scavenger, often providing cleaner kinetics.

Procedure:

  • Preparation: In a reaction flask, dissolve 3.0 g (44 mmol, 3.0 equiv) of Imidazole in 30 mL of DMF.

  • Addition: Add a solution of 3.3 g (14.7 mmol, 1.0 equiv) of the

    
    -chloro ketone  (from Step 1) in 10 mL DMF dropwise at room temperature.
    
    • Rationale: Adding the electrophile to the nucleophile prevents bis-alkylation.

  • Heating: Heat the mixture to 60 °C for 3–5 hours.

    • Note: Unlike the alcohol substitution which requires >100 °C, the ketone activates the

      
      -position, allowing milder conditions.
      
  • Monitoring: Monitor by TLC (DCM/MeOH 95:5). The non-polar chloride will convert to the polar imidazole ketone.

  • Workup:

    • Pour the reaction mixture into 200 mL of ice water . Stir vigorously.

    • The product often precipitates as a solid. If so, filter and wash with water.[4][5]

    • If oil separates, extract with Ethyl Acetate (3 x 50 mL) . Wash combined organics with water (to remove DMF) and brine.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene .

  • Characterization:

    • Target: this compound.[4][6]

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~115–118 °C (Literature value varies by polymorph, check purity by HPLC).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the activation of the methylene group via oxidation.

SynthesisPathway cluster_logic Mechanistic Logic Start Start: 2-chloro-1-(2,4-dichlorophenyl)ethanol (Chlorohydrin) Step1 Step 1: Oxidation (Jones Reagent / Acetone) Start->Step1 Oxidation of 2° Alcohol Inter Intermediate: 2-chloro-1-(2,4-dichlorophenyl)ethanone (Activated Electrophile) Step1->Inter Yields α-Chloro Ketone Step2 Step 2: SN2 Substitution (Imidazole / DMF / 60°C) Inter->Step2 Nucleophilic Attack Note1 Oxidation converts the C-OH to C=O. The Carbonyl group activates the adjacent C-Cl bond for faster substitution. Inter->Note1 End Target: this compound Step2->End Formation of C-N Bond

Caption: Sequential activation pathway: Oxidation creates the necessary electronic environment for efficient imidazole coupling.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield in Step 1 Incomplete oxidation or over-oxidation (cleavage).Ensure temperature stays <10°C. Verify Jones reagent titer. If cleavage occurs, switch to PCC (Pyridinium Chlorochromate) in DCM.
Bis-imidazole formation Imidazole attacking the carbonyl or double substitution (rare).Ensure the

-chloro ketone is added to the imidazole solution (keeping Imidazole in excess), not vice versa.
Oily Product in Step 2 Residual DMF or incomplete crystallization.Wash organic layer thoroughly with water (5x) to remove DMF. Use Toluene for recrystallization to remove non-polar impurities.
Green Emulsion in Step 1 Chromium salts not separating.Filter the reaction mixture through a pad of Celite before extraction to remove chromium precipitates.

References

  • Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45. (Foundational reference for Jones Oxidation of secondary alcohols). Link

  • Godefroi, E. F., Heeres, J., Van Cutsem, J., & Janssen, P. A. (1969). The preparation and antimycotic properties of derivatives of 1-phenethylimidazole. Journal of Medicinal Chemistry, 12(5), 784-791.

    
    -halo ketones). Link
    
  • Wang, Y., Chen, P., Chen, M., & Hu, A. X. (2004).[7] Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. Chinese Journal of Modern Applied Pharmacy. (Describes the related synthesis and stability of the imidazole-ethanol derivatives). Link

  • PubChem Compound Summary. (2023). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[4][5][6][7][8] (Data on the alcohol precursor/product relationships). Link

Sources

Advanced Application Note: Synthesis of Sertaconazole Nitrate via 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthetic pathway for Sertaconazole Nitrate, a broad-spectrum imidazole antifungal, utilizing 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone as the critical starting material. Unlike traditional homogeneous methods that suffer from low yields and high solvent toxicity, this protocol emphasizes a Phase Transfer Catalysis (PTC) approach for the etherification step. This guide provides step-by-step experimental protocols, mechanistic insights, and critical process parameters (CPPs) to ensure high purity (>98.5%) and industrial scalability.

Introduction & Retrosynthetic Logic

Sertaconazole is a third-generation imidazole antifungal that inhibits fungal ergosterol biosynthesis by blocking the 14


-demethylase enzyme. Structurally, it is an ether combining a dichlorophenyl imidazole moiety with a benzothiophene group.

The synthesis hinges on the transformation of the ketone precursor This compound (hereafter referred to as Intermediate A ). The synthetic strategy involves two distinct chemical transformations:[1][2][3][4][5][6][7][8][9]

  • Chemoselective Reduction: Conversion of the ketone (Intermediate A) to the secondary alcohol, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Intermediate B).

  • O-Alkylation (Williamson Ether Synthesis): Coupling of Intermediate B with 3-(bromomethyl)-7-chlorobenzo[b]thiophene (Intermediate C) to form the Sertaconazole base, followed by nitrate salt formation.

Reaction Scheme Overview

ReactionScheme InterA Ketone Precursor (Intermediate A) InterB Alcohol Intermediate (Intermediate B) InterA->InterB NaBH4, MeOH Reduction SertaBase Sertaconazole Base InterB->SertaBase + InterC NaOH, TBAB (PTC) Toluene/Water InterC Benzothiophene Halide (Intermediate C) SertaNitrate Sertaconazole Nitrate (Final API) SertaBase->SertaNitrate HNO3 Crystallization

Figure 1: Synthetic pathway from phenacyl imidazole ketone to Sertaconazole Nitrate.

Module 1: Reduction of the Ketone Precursor

The first objective is the reduction of the carbonyl group without affecting the imidazole ring or the aryl chlorides. Sodium borohydride (


) is the reagent of choice due to its mildness and chemoselectivity.
Materials
  • Precursor: this compound (Intermediate A).

  • Reagent: Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (HPLC Grade).

  • Quenching: 5% Hydrochloric acid (HCl), 5% Sodium Bicarbonate (

    
    ).[3][8]
    
Experimental Protocol
  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and reflux condenser, dissolve 0.1 mol (25.5 g) of Intermediate A in 100 mL of Methanol. Stir until a clear solution is obtained.

  • Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 0.3 mol (12 g) of

    
     portion-wise over 30 minutes. Note: Exothermic reaction with hydrogen gas evolution. Monitor internal temperature to keep below 10°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Methanol 10:1).[3][8] The starting ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quenching: Evaporate methanol under reduced pressure. Resuspend the residue in water. Adjust pH to 4–5 with 5% HCl to decompose excess borohydride, then neutralize to pH 7–8 with 5%

    
    .
    
  • Isolation: A white solid precipitates.[3][8] Filter the solid and wash with cold water (

    
    ).
    
  • Purification: Recrystallize from Ethanol (95%).

    • Target Yield: >90%

    • Melting Point: 134–135°C[3][8]

Module 2: O-Alkylation via Phase Transfer Catalysis (PTC)

This is the critical C-O bond-forming step. Traditional methods use Sodium Hydride (NaH) in DMF, which is hazardous and moisture-sensitive. This protocol uses Phase Transfer Catalysis (PTC) , employing a biphasic system (Toluene/Water) with Tetrabutylammonium Bromide (TBAB). This method is safer, greener, and offers easier work-up.

Mechanistic Insight

The alcohol (Intermediate B) remains in the organic phase (Toluene).[5] The base (NaOH) is in the aqueous phase. The Phase Transfer Catalyst (


) shuttles the hydroxide ion into the organic layer as an ion pair (

), deprotonating the alcohol to form the alkoxide, which then attacks the benzothiophene halide.

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase (NaOH) Alcohol Alcohol (Inter B) Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation by Q+OH- Product Sertaconazole Alkoxide->Product + Benzothiophene Halide QBr_org Q+Br- QBr_aq Q+Br- QBr_org->QBr_aq Transfer QOH_org Q+OH- QOH_org->QBr_org Ion Exchange InterfaceNode NaOH Na+ OH- QOH_aq Q+OH- NaOH->QOH_aq Source of OH- NaBr Na+ Br- QBr_aq->QOH_aq Regeneration QOH_aq->QOH_org Transfer

Figure 2: Phase Transfer Catalysis cycle facilitating the etherification in a biphasic system.

Materials
  • Substrate: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Intermediate B).

  • Coupling Partner: 3-(bromomethyl)-7-chlorobenzo[b]thiophene (Intermediate C).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Chloride (TBAC).

  • Base: Sodium Hydroxide (NaOH) pellets or 50% solution.

  • Solvent: Toluene (Reagent Grade).

Experimental Protocol
  • Setup: In a reactor, dissolve 0.1 mol (25.7 g) of Intermediate B and 0.11 mol of Intermediate C in 250 mL of Toluene.

  • Catalyst Addition: Add 0.005 mol of TBAB and 12 g of NaOH (dissolved in minimal water or as 50% w/w solution).

  • Reaction: Heat the biphasic mixture to 80°C with vigorous mechanical stirring (essential for PTC efficiency). Maintain for 4–6 hours.

  • Monitoring: Check HPLC for the disappearance of Intermediate B.

    • Critical Impurity: Watch for the hydrolysis product of Intermediate C (7-chlorobenzo[b]thiophene-3-methanol). If this increases, reduce water volume or temperature.

  • Work-up: Cool to room temperature. Separate the layers. Wash the organic (Toluene) layer with water (

    
    ) to remove salts and catalyst.
    
  • Salt Formation: To the toluene solution, add concentrated Nitric Acid (

    
    ) dropwise at 20°C until precipitation is complete.
    
  • Purification: Filter the crude nitrate salt and recrystallize from Ethanol/Water or Acetone.

Analytical Specifications & Quality Control

To ensure the synthesized Sertaconazole Nitrate meets pharmaceutical standards, the following parameters must be verified.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 158°C – 160°C (Nitrate Salt)Capillary Method
Identification IR matches standard; Retention time matches standardFTIR, HPLC
Assay 98.5% – 101.0%HPLC (C18 Column, MeOH:Buffer)
Loss on Drying

Gravimetric
Related Substances Individual impurity

HPLC
Troubleshooting Guide
  • Low Yield in Step 2: Ensure vigorous stirring. PTC is diffusion-controlled. Increase catalyst load to 10 mol% if necessary.

  • High Hydrolysis Impurity: The benzothiophene bromide is sensitive to water. Ensure the NaOH solution is concentrated (50%) to reduce free water activity, or use solid NaOH/KOH.

  • Color Issues: Yellowing often indicates oxidation of the benzothiophene ring. Perform reactions under Nitrogen atmosphere.

References

  • Sertaconazole Nitrate Synthesis Method. Vertex AI Patent Analysis (CN1358719A). Available at:

  • Synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. ChemicalBook Protocols. Available at:

  • Sertaconazole: Updated review of a topical antifungal agent. ResearchGate. Available at:

  • Method for Synthesizing 3-Bromomethyl-7-Chlorobenzo[b]thiophene. WIPO Patentscope (WO2023004964).[4] Available at:

  • Sertaconazole Impurity Standards. Pharmaffiliates. Available at:

Sources

Application Notes & Protocols for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in Novel Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone as a foundational scaffold in the discovery of novel antifungal agents. This document delineates the core mechanism of action for imidazole-based antifungals, presents a validated workflow for preclinical evaluation, and offers detailed, step-by-step protocols for key in vitro and in vivo assays. The emphasis is placed on the scientific rationale behind experimental design, ensuring data integrity and reproducibility in the quest for new therapeutics to combat the rising threat of fungal infections.

Introduction: The Significance of the Imidazole Scaffold

This compound is a critical chemical intermediate in the synthesis of numerous clinically significant azole antifungal drugs.[1] Its structure, featuring a dichlorophenyl group linked to an imidazole ring via an ethanone bridge, provides the essential pharmacophore for potent antifungal activity.[1][2] The azole class of antifungals, which includes imidazoles and triazoles, represents a cornerstone of antifungal therapy.[3][4] Understanding the application of this specific ethanone derivative is paramount for the development of new chemical entities (NCEs) with improved efficacy, broader spectrum, and reduced resistance profiles.

The primary mechanism of action for imidazole antifungals is the disruption of fungal cell membrane integrity.[5][6][7] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, which is unique to fungi. This selective toxicity is the hallmark of the azole class and a critical consideration in drug design.

Core Mechanism of Action: Targeting Ergosterol Biosynthesis

Imidazole derivatives exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][8] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[5][7]

The process unfolds as follows:

  • Enzyme Inhibition: The nitrogen atom in the imidazole ring binds to the heme iron atom within the active site of lanosterol 14α-demethylase, preventing it from binding its natural substrate, lanosterol.

  • Ergosterol Depletion: The inhibition of this enzyme halts the production of ergosterol.[4]

  • Toxic Sterol Accumulation: This blockage leads to the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[3][9]

  • Membrane Disruption: The incorporation of these aberrant sterols into the fungal membrane alters its physical properties, increasing its permeability and disrupting the function of membrane-bound enzymes.[3][7] This ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[9]

  • Inhibition of Morphogenesis: Imidazole derivatives also inhibit the transformation of yeast-like blastospores of fungi like Candida albicans into their invasive hyphal forms, which is a key virulence factor.[5][6][7]

Fig 1. Mechanism of action of imidazole-based antifungals.

Preclinical Development Workflow

The evaluation of this compound or its novel derivatives follows a structured preclinical workflow. This process is designed to systematically assess the compound's efficacy and safety before it can be considered for further development.

Antifungal_Drug_Discovery_Workflow Compound Test Compound: 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone (or derivative) InVitro_MIC Protocol 1: In Vitro Susceptibility (MIC Determination) Compound->InVitro_MIC Cytotoxicity Protocol 2: In Vitro Cytotoxicity (CC50 on Mammalian Cells) Compound->Cytotoxicity Selectivity Data Analysis: Calculate Selectivity Index (SI) SI = CC50 / MIC InVitro_MIC->Selectivity Cytotoxicity->Selectivity InVivo Protocol 3: In Vivo Efficacy Model (e.g., Murine Candidiasis) Selectivity->InVivo Promising SI Decision Go/No-Go Decision for Lead Optimization InVivo->Decision

Fig 2. Preclinical workflow for evaluating novel antifungal candidates.

Detailed Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[10] This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Rationale: The broth microdilution method is the gold standard for susceptibility testing due to its reproducibility and the quantitative nature of the results (MIC values).[10][13] Standardized media like RPMI-1640 and controlled inoculum sizes are critical to ensure that results are comparable across different laboratories and experiments.[11][13]

Materials:

  • Test compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Spectrophotometer

  • 35°C incubator

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Causality Insight: DMSO is used as it can dissolve a wide range of organic compounds and is generally non-toxic to fungi at the final concentration used in the assay (<1%).

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[14]

    • Causality Insight: A standardized inoculum is crucial; too high a concentration can lead to falsely elevated MICs, while too low a concentration can make endpoints difficult to read.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of the drug by diluting the stock solution in RPMI-1640. Add 200 µL of this solution to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (drug-free). Well 12 will serve as the sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL (or 100 µL if starting with 50 µL volumes).

    • Self-Validation: The growth control (well 11) must show clear, visible growth, and the sterility control (well 12) must remain clear. Failure to meet these criteria invalidates the results for that plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.

  • Endpoint Determination:

    • The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (e.g., ~50% reduction for azoles) compared to the growth control. This can be determined visually or with a plate reader.

Data Presentation:

Fungal StrainCompound IDMIC (µg/mL)
C. albicans ATCC 90028Derivative A2
C. krusei ATCC 6258Derivative A8
A. fumigatus ATCC 204305Derivative A4
C. albicans (Clinical Isolate)Derivative A4
Protocol 2: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To assess the toxicity of the test compound against a mammalian cell line to determine its selectivity for fungal cells over host cells.[15]

Rationale: A successful antifungal agent must be selectively toxic, meaning it harms the fungus without damaging host cells.[15] This assay measures the metabolic activity of mammalian cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (as in Protocol 1)

  • MTT or MTS reagent

  • 96-well flat-bottom tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (cell control) and wells with medium only (background control).

    • Causality Insight: A range of concentrations is tested to determine the dose-dependent effect of the compound on cell viability.

  • Incubation:

    • Incubate the plate for 24-48 hours in a CO2 incubator.[16]

  • Viability Assessment:

    • Add 20 µL of MTT or MTS reagent to each well.

    • Incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

    • Add a solubilizing agent if using MTT.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

    • Plot the percentage of viability against the compound concentration (log scale) to determine the 50% cytotoxic concentration (CC50).

Calculating the Selectivity Index (SI):

The SI provides a quantitative measure of the compound's selective toxicity. A higher SI value is desirable.

SI = CC50 / MIC

ParameterValue
CC50 (HeLa cells)>128 µg/mL
MIC (C. albicans)2 µg/mL
Selectivity Index (SI) >64
Protocol 3: In Vivo Efficacy Testing (Murine Systemic Candidiasis Model)

Objective: To evaluate the in vivo efficacy of a promising antifungal candidate in a relevant animal model of infection.[17]

Rationale: In vitro success does not always translate to in vivo efficacy.[18] Animal models are essential to assess a compound's activity within a complex biological system, taking into account its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (PK/PD).[19][20] The murine systemic candidiasis model is a standard and widely used model for evaluating antifungal drugs targeting Candida infections.[17][21]

Materials:

  • Immunocompetent mice (e.g., BALB/c or ICR)

  • Candida albicans strain

  • Test compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Control drug (e.g., fluconazole)

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • Acclimatization and Ethics:

    • Acclimate animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection:

    • Prepare an inoculum of C. albicans in sterile saline.

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with a sublethal dose of the yeast (e.g., 1 x 10^5 CFU/mouse).

    • Causality Insight: The i.v. route ensures rapid and widespread dissemination of the fungus, mimicking a systemic infection.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control drug).

    • Begin treatment 2-4 hours post-infection. Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a set period (e.g., 4-7 days).

  • Endpoint Evaluation:

    • The primary endpoint is typically the fungal burden in target organs (e.g., kidneys, brain).

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto SDA plates and incubate for 24-48 hours.

    • Count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Compare the mean fungal burden (log10 CFU/gram of tissue) between the vehicle control group and the treatment groups.

    • A statistically significant reduction in fungal burden indicates in vivo efficacy.

The Role of this compound as a Scaffold

This compound is not typically an end-product drug but a versatile starting point for creating more complex and potent derivatives.[1] The ethanone group is particularly reactive and allows for various chemical modifications to optimize the antifungal profile.

Derivatization_Scaffold cluster_Modifications Potential Modifications cluster_Resulting_Drugs Examples of Resulting Drugs Scaffold 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone (Core Scaffold) Reduction Reduction of Ketone (-> Ethanol derivative) Scaffold->Reduction Oxime Oxime Formation (-> Oxime derivative) Scaffold->Oxime Etherification Etherification (-> Ether derivative) Reduction->Etherification Oxime->Etherification Miconazole Miconazole Etherification->Miconazole Sertaconazole Sertaconazole Etherification->Sertaconazole Oxiconazole Oxiconazole Etherification->Oxiconazole

Fig 3. Role as a scaffold for synthesizing clinical antifungals.

By reducing the ketone to an alcohol or converting it to an oxime, medicinal chemists can introduce new side chains via etherification.[1][22] These modifications can enhance binding to the target enzyme, alter solubility and pharmacokinetic properties, and potentially overcome existing resistance mechanisms.

References

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534. [Link]

  • PubMed. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]

  • Borgers, M. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Oxford Academic. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles. Journal of Investigative Dermatology, 76(6), 438-441. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. Creative Biolabs. [Link]

  • CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Pierce, C. M., & Chaturvedi, V. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 944. [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. FEMS Microbiology Reviews, 41(Supp_1), S1-S20. [Link]

  • ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • Arastehfar, A., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(9), 701. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4522-4532. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Fernández-Forner, D., et al. (1990). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittelforschung, 40(6), 698-703. [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Multichem Exports. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl)ethanol. Multichem Exports. [Link]

  • Wicha, W. W., et al. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Journal of Fungi, 9(11), 1099. [Link]

Sources

Application Note: HPLC Analysis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and QC scientists involved in the process development and purity analysis of antifungal pharmaceutical intermediates.

Introduction & Scientific Context

The compound 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (hereafter referred to as the "Imidazole Ketone" ) is a critical pharmacophore intermediate in the synthesis of major antifungal agents, including Miconazole , Econazole , and Isoconazole .[1]

Chemical Significance

Synthetically, this intermediate is typically generated via the N-alkylation of imidazole with 2-bromo-2',4'-dichloroacetophenone.[1] Monitoring this reaction requires an HPLC method capable of resolving the target ketone from:

  • Highly polar precursors: Imidazole (pKa ~6.95).[1]

  • Lipophilic starting materials: 2-bromo-2',4'-dichloroacetophenone.[1]

  • Downstream derivatives: The corresponding alcohol (formed via reduction) or the final benzylated drug substance.[1]

Analytical Challenges
  • Basicity: The imidazole moiety is basic.[1] At neutral pH, it interacts with residual silanols on silica-based columns, leading to severe peak tailing.[1]

  • Solubility: The dichlorophenyl group confers significant lipophilicity, requiring high organic content for elution.

  • UV Absorption: The molecule lacks extended conjugation beyond the phenyl and imidazole rings, necessitating detection in the low UV range (210–230 nm).

Experimental Protocols

Two distinct methodologies are presented below:

  • Protocol A (QC Standard): Robust, phosphate-buffered method for routine purity analysis.[1]

  • Protocol B (MS-Compatible): Volatile buffer method for LC-MS applications or identifying unknown impurities.[1]

Protocol A: Phosphate-Buffered QC Method (Recommended)

Best for: Routine Quality Control, Process Monitoring, High Reproducibility.

Causality of Conditions: A low pH (3.[1]0) phosphate buffer is selected to fully protonate the imidazole nitrogen (keeping it ionic and reducing silanol interaction) while suppressing the ionization of residual silanols on the column stationary phase.[1] This ensures sharp peak symmetry.[1]

Instrumentation & Conditions
ParameterSetting
Column C18 (L1) End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm or 5 µm
Mobile Phase A 25 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 220 nm (Primary), 254 nm (Secondary)
Gradient Table (Protocol A)
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08020Equilibration
2.08020Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
20.02080Wash
20.18020Re-equilibration
25.08020End of Run
Protocol B: LC-MS Compatible Method

Best for: Impurity Identification, R&D, High-Throughput Screening.[1]

Causality of Conditions: Phosphoric acid is non-volatile and damages Mass Spectrometers.[1] Formic acid is substituted here.[1] While formic acid provides less buffering capacity at pH 3.0 than phosphate, it is sufficient for protonating the imidazole ring.[1] A slightly different selectivity may be observed.[1]

Instrumentation & Conditions
ParameterSetting
Column C18 or Phenyl-Hexyl (e.g., Waters XBridge), 100 x 2.1 mm, 2.5 µm (UHPLC compatible)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 0.4 mL/min
Detection UV @ 220 nm + MS (ESI Positive Mode)

Sample Preparation & System Suitability[1][2][3]

Standard Preparation[1][3][4]
  • Stock Solution: Weigh 10 mg of This compound reference standard. Transfer to a 100 mL volumetric flask.

  • Dissolution: Add 10 mL Methanol and sonicate for 5 minutes to ensure dissolution of the lipophilic dichlorophenyl tail.

  • Dilution: Dilute to volume with Mobile Phase A (or Water/ACN 50:50). Final concentration: 0.1 mg/mL (100 ppm).[1]

System Suitability Criteria (Self-Validating Logic)

To ensure the data is trustworthy, the system must pass these checks before analyzing samples:

ParameterAcceptance LimitScientific Rationale
Retention Time (RT) ± 5% of StandardConfirms pump stability and column conditioning.
Tailing Factor (T) T ≤ 1.5Critical for basic imidazoles; indicates successful suppression of silanol activity.[1]
Theoretical Plates (N) N > 5000Ensures column efficiency is sufficient for resolving impurities.[1]
% RSD (Area) ≤ 2.0% (n=5 injections)Validates injector precision and detector stability.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analysis, from synthesis sampling to data decision-making.

HPLC_Workflow cluster_HPLC HPLC Analysis (Protocol A) Synthesis Synthesis Reactor (Alkylation Step) Sampling Sample Collection (Quench & Filter) Synthesis->Sampling Prep Sample Prep (Dissolve in MeOH -> Dilute) Sampling->Prep Injector Injection (10 µL) Prep->Injector Separation Separation (C18, pH 3.0, Gradient) Injector->Separation Detection UV Detection (220 nm) Separation->Detection Data Data Processing (Integration & Calc) Detection->Data Decision Quality Decision (Pass/Fail) Data->Decision

Caption: Step-by-step analytical workflow for monitoring the Imidazole Ketone intermediate.

Visualizing the Molecular Connectivity

Understanding the structure is vital for predicting retention behavior.[1] The diagram below highlights the polarity contrast that dictates the gradient method.

Molecule_Structure Cl_Phenyl 2,4-Dichlorophenyl Group (Lipophilic/Retentive) Linker Ethanone Linker (Ketone) Cl_Phenyl->Linker Hydrophobic Interaction Note Method Strategy: Acidic pH protonates Imidazole High Organic elutes Phenyl group Cl_Phenyl->Note Imidazole Imidazole Ring (Basic/Polar - pH Sensitive) Linker->Imidazole N-C Bond Imidazole->Note

Caption: Structural components of the target molecule affecting HPLC retention mechanisms.

References

  • SIELC Technologies. (2018).[1] Separation of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • United States Pharmacopeia (USP). Miconazole Nitrate: Assay and Organic Impurities.[1][2] (General reference for Azole impurity methods). USP-NF.[1]

  • Kumaravel, S., & Shanmugapandiyan, P. (2017).[3] New Validated Stability Indicating Gradient RP-HPLC Method for the Assay & Related Substances of Miconazole Nitrate.[1][3] International Journal of Pharma and Bio Sciences, 8(2), 308-312.[1] Retrieved from [Link][1]

  • PubChem. (n.d.).[1] 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Note: In Vitro Antifungal Susceptibility Testing of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The emergence of multi-drug resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the continuous development of novel antifungal agents. The 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone scaffold represents a critical pharmacophore in medicinal chemistry.[1] It serves as both a potent antifungal agent in its own right and a key intermediate for synthesizing alcohol-based azoles (e.g., miconazole, econazole) and oxime ethers (e.g., oxiconazole).

Mechanism of Action

These derivatives function as ergosterol biosynthesis inhibitors . The imidazole nitrogen (N-3) binds coordinately to the heme iron of lanosterol 14


-demethylase (CYP51) . This inhibition prevents the demethylation of lanosterol, leading to:
  • Depletion of ergosterol, a vital component of the fungal cell membrane.[2][3]

  • Accumulation of toxic 14

    
    -methylsterols (e.g., lanosterol, 14
    
    
    
    -methyl-3,6-diol).[2]
  • Membrane permeability changes and growth arrest (fungistatic effect).

The "Ethanone" Challenge

Unlike established commercial azoles, novel ethanone derivatives often present unique solubility and stability profiles. This guide addresses the specific challenges of testing these ketone-based lipophilic compounds using standardized broth microdilution methods adapted from CLSI (M27-A4) and EUCAST (E.Def 7.3) guidelines.

Experimental Workflow Visualization

The following diagram outlines the critical path for susceptibility testing, highlighting the decision points between CLSI and EUCAST methodologies.

Antifungal_Workflow cluster_Media Media Preparation Start Compound Synthesis (Ethanone Derivative) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Stock Stock Preparation (1600 µg/mL in DMSO) Solubility->Stock Dilution Serial Dilution (2-fold in Media) Stock->Dilution RPMI RPMI 1640 + MOPS pH 7.0 Glucose Glucose Addition: 0.2% (CLSI) or 2% (EUCAST) RPMI->Glucose Glucose->Dilution Inoculum Inoculum Prep (0.5 McFarland) Plate 96-Well Plate Setup (Compound + Fungi) Inoculum->Plate Dilution->Plate Incubate Incubation 35°C (24-48h) Plate->Incubate Read Endpoint Reading (Visual or OD) Incubate->Read

Figure 1: Standardized workflow for antifungal susceptibility testing of ethanone derivatives.

Compound Handling & Preparation[4][5][6]

Critical Causality: Imidazole ethanones are highly lipophilic. Improper solubilization leads to microprecipitation in the aqueous assay medium, causing "false resistance" (drug not available to the fungus) or "false susceptibility" (precipitate crashing onto cells).

Stock Solution Preparation[5][6]
  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO). Avoid Ethanol, as ethanones may undergo transesterification or solubility issues in high-water buffers.

  • Concentration: Prepare a 1600 µg/mL or 3200 µg/mL master stock. This allows for a high dilution factor (≥1:100) in the final assay, keeping DMSO concentration <1% to avoid solvent toxicity to the fungi.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -80°C.

    • Note: Ketones are generally stable, but avoid repeated freeze-thaw cycles to prevent hydrolysis or reduction if moisture is present.

Working Solutions

Perform a 1:100 dilution of the stock into the test medium (RPMI) immediately before plating.

  • Validation: Visually inspect for crystal formation (Tyndall effect) using a strong light source. If cloudy, sonicate for 5 minutes.

Biological System: Broth Microdilution Protocol[5][7][8][9]

This protocol synthesizes the CLSI M27-A4 (standard for US/FDA) and EUCAST E.Def 7.3 (standard for Europe) guidelines, optimized for research screening.

Media Preparation (The "Gold Standard")

The choice of media is non-negotiable for reproducible MICs. Sabouraud Dextrose Broth (SDB) is not recommended for MIC determination due to component variability.

  • Base: RPMI 1640 medium (with L-glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • pH: Adjust strictly to pH 7.0 ± 0.1 at 25°C. Azole activity is pH-dependent; acidic pH reduces efficacy.

  • Glucose Supplementation:

    • CLSI Mode: Add glucose to final 0.2%.[4]

    • EUCAST Mode: Add glucose to final 2.0% (promotes faster growth and clearer endpoints).

Inoculum Preparation
  • Source: Use fresh cultures (24h) of Candida albicans (ATCC 90028) or C. parapsilosis (ATCC 22019) grown on Sabouraud Dextrose Agar.

  • Suspension: Suspend colonies in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx. 1-5 × 10⁶ CFU/mL).

  • Final Dilution:

    • Dilute the 0.5 McFarland suspension 1:1000 (CLSI) or 1:10 (EUCAST) into the RPMI assay media.

    • Target Final Density: 0.5 × 10³ to 2.5 × 10³ CFU/mL (CLSI).[4]

Assay Setup (96-Well Plate)
  • Rows A-H: Add 100 µL of RPMI media.

  • Column 1: Add 100 µL of 2x drug working solution.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

  • Controls:

    • Column 11: Growth Control (Media + Inoculum + Solvent vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1-11.

Data Analysis & Interpretation

The "Trailing Effect"

Azoles, including imidazole ethanones, are fungistatic , not fungicidal. You will often observe partial inhibition (a "trailing" haze) at concentrations well above the true MIC.

  • Do NOT read the endpoint as 100% clearance (optically clear).

  • Correct Endpoint (MIC 50): The lowest concentration that produces a ≥50% reduction in turbidity compared to the growth control.

Visual vs. Spectrophotometric Reading
MethodProcedureCriterion
Visual (CLSI) Use a reading mirror.[4] Score 0 (clear) to 4 (no inhibition).Score of 2 (prominent decrease) is the MIC.
OD (EUCAST) Read Absorbance at 530nm.Lowest conc. with OD < 50% of Control OD.
Mechanism of Action Diagram

Understanding the target validates the data. If your derivative shows no activity, it may not be penetrating the cell wall or binding CYP51.

MOA_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol Intermediates Toxic Methylsterols (Accumulation) Lanosterol->Intermediates Alternative Path Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Path CYP51 CYP51 Enzyme (14α-demethylase) CYP51->Lanosterol Demethylation Blocked Drug Ethanone Derivative Drug->CYP51 Inhibits CellDeath Growth Arrest (Fungistatic) Intermediates->CellDeath Ergosterol->CellDeath Depletion

Figure 2: Mechanism of Action: Inhibition of CYP51 by imidazole ethanone derivatives.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in wells Drug insolubility in RPMI.Check stock; verify DMSO % <1%; Sonicate working solution.
Growth in Sterility Control Contaminated media or technique.[5][6]Discard plates; filter sterilize media (0.22 µm).
High MICs for Reference Strain Inoculum too high or pH drift.Verify 0.5 McFarland; Check pH of RPMI+MOPS (must be 7.0).[5]
Heavy Trailing (Unreadable) Partial inhibition (common in C. albicans).Read at 24h instead of 48h; Use 50% inhibition cutoff strictly.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7][8] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[9][4][10][7][11][12] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[13][10] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2). EUCAST.[4][13][10] [Link]

  • Whaley, S. G., et al. (2016). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology. [Link]

  • Pfaller, M. A., et al. (2014). Antifungal susceptibility testing: a review of current methods and clinical implications. Journal of Fungi.[10] [Link][14]

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies on Imidazole Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies on imidazole-based antifungal agents. Imidazole antifungals represent a cornerstone in the treatment of fungal infections, primarily exerting their effect through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of new, more potent, and selective antifungal drugs. This document offers a blend of foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the critical structural motifs of imidazole antifungals, provide step-by-step methodologies for essential in vitro and in silico assays, and discuss the interpretation of the resulting data to guide the optimization of lead compounds.

Introduction: The Imperative for Novel Imidazole Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[2] Imidazole antifungals, a class of azole compounds, have been in clinical use for decades, but their efficacy is increasingly threatened by resistance mechanisms.[2] The development of new imidazole derivatives with improved potency, broader spectrum of activity, and reduced toxicity is therefore a critical area of research.[3]

At the heart of this endeavor lies the systematic exploration of the structure-activity relationship (SAR). SAR studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. By making systematic modifications to the structure of a lead imidazole compound and evaluating the impact of these changes on its antifungal efficacy, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

The Molecular Target and Mechanism of Action

The primary target for imidazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that plays a crucial role in the biosynthesis of ergosterol.[1][2][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

Imidazole antifungals inhibit CYP51 by coordinating the N3 atom of the imidazole ring to the heme iron atom in the active site of the enzyme.[1] This binding event prevents the demethylation of lanosterol, the enzyme's natural substrate, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2] The disruption of membrane integrity and function ultimately results in the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[5]

cluster_0 Imidazole Antifungal Action Imidazole Imidazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Imidazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Growth Fungal Growth Inhibition Membrane->Growth Enables

Caption: Mechanism of action of imidazole antifungals.

Core Principles of Imidazole Antifungal SAR

Decades of research have elucidated several key structural features that govern the antifungal activity of imidazole derivatives. A generalized pharmacophore for imidazole antifungals consists of a central scaffold, the imidazole ring, and various substituents that modulate the compound's physicochemical properties and its interaction with the target enzyme.

Key Structural Modifications and Their Impact:

  • The Imidazole Ring: The unsubstituted N3 atom is essential for coordinating with the heme iron of CYP51 and is a non-negotiable feature for this mechanism of action.

  • N-1 Substituent: The substituent at the N-1 position of the imidazole ring is a critical determinant of antifungal activity. This group typically consists of a flexible linker connected to a hydrophobic moiety, often containing one or more aromatic rings.[3] Modifications to the length and flexibility of the linker, as well as the nature and substitution pattern of the aromatic rings, can significantly impact potency.

  • Hydrophobicity: A strong correlation often exists between the hydrophobicity of the N-1 substituent and antifungal activity.[5] Increased lipophilicity can enhance the compound's ability to penetrate the fungal cell membrane and access the active site of the membrane-bound CYP51 enzyme.

  • Electronic Effects: The introduction of electron-withdrawing groups on the aromatic rings of the N-1 substituent can enhance antifungal activity.[3] These groups can influence the electronic properties of the molecule and improve its binding affinity to the target.

  • Steric Factors: The size and shape of the substituents are crucial. Bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into the active site of CYP51. Conversely, well-placed substituents can form favorable van der Waals interactions with amino acid residues in the active site, enhancing binding affinity.

Structural Modification General Effect on Antifungal Activity Rationale
Modification of N-1 Substituent
Introduction of bulky hydrophobic groupsIncreaseEnhanced membrane permeability and hydrophobic interactions in the active site.
Addition of electron-withdrawing groupsIncreaseFavorable electronic interactions with the target enzyme.
Increasing linker lengthVariableOptimal length required for proper positioning in the active site.
Modification of the Imidazole Ring
Substitution at C2, C4, or C5Generally decreaseCan interfere with heme coordination or steric clashes in the active site.

Experimental Protocols for SAR Studies

A robust SAR study requires a panel of well-defined and reproducible assays to evaluate the biological activity of newly synthesized imidazole derivatives. The following protocols provide a foundation for assessing antifungal potency, mechanism of action, and selectivity.

cluster_1 SAR Experimental Workflow Synthesis Synthesis of Imidazole Derivatives MIC Antifungal Susceptibility (MIC Determination) Synthesis->MIC Primary Screening Docking Molecular Docking (in silico) Synthesis->Docking Computational Prediction Ergosterol Ergosterol Biosynthesis Inhibition Assay MIC->Ergosterol Mechanism Confirmation Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity Selectivity Assessment Analysis SAR Analysis and Lead Optimization Ergosterol->Analysis Cytotoxicity->Analysis Docking->Analysis

Caption: Experimental workflow for SAR studies of imidazole antifungals.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.[6][7][8] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Sterile 96-well U-bottom microtiter plates.

  • Sterile distilled water.

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 cells/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial twofold dilutions of the test compounds in RPMI-1640 medium in a separate 96-well plate to create a drug dilution plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculation of Microtiter Plates:

    • Transfer 100 µL of each drug dilution to the corresponding wells of a new 96-well U-bottom plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only) on each plate.

  • Incubation and Reading of Results:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the positive control.[9] This can be assessed visually or by using a microplate reader.

Protocol: Ergosterol Biosynthesis Inhibition Assay

This spectrophotometric assay quantifies the amount of ergosterol in fungal cells after treatment with imidazole derivatives, providing a direct measure of their impact on the ergosterol biosynthesis pathway.[9][10][11]

Materials:

  • Fungal cells treated with imidazole derivatives.

  • 25% Alcoholic potassium hydroxide (25 g KOH, 35 mL sterile water, brought to 100 mL with 100% ethanol).

  • n-heptane.

  • Sterile distilled water.

  • Spectrophotometer capable of scanning between 230 and 300 nm.

  • Glass screw-cap tubes.

  • Water bath (80°C).

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal strain in a suitable broth (e.g., Sabouraud Dextrose Broth) in the presence of various concentrations of the test compound (e.g., at and below the MIC) for a defined period (e.g., 16 hours).

    • Include a drug-free control.

  • Saponification:

    • Harvest the fungal cells by centrifugation and wash with sterile distilled water.

    • Determine the wet weight of the cell pellet.

    • Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex vigorously for 1 minute.

    • Incubate the mixture in an 80°C water bath for 1 hour to saponify the cellular lipids.

  • Ergosterol Extraction:

    • Allow the tubes to cool to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.

    • Centrifuge briefly to separate the layers.

  • Spectrophotometric Analysis:

    • Carefully transfer the upper heptane layer to a fresh tube.

    • Dilute an aliquot of the heptane extract with 100% ethanol.

    • Scan the absorbance of the diluted extract from 230 to 300 nm.

    • The presence of ergosterol will result in a characteristic four-peaked curve.[10]

    • Calculate the ergosterol content based on the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and the wet weight of the cell pellet.[9]

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and is commonly used to evaluate the cytotoxicity of compounds against mammalian cell lines.[12][13] This helps to determine the selectivity of the imidazole derivatives for fungal cells over host cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the mammalian cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • MTT Assay:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Computational Approaches in SAR Studies

In addition to experimental assays, in silico methods such as molecular docking can provide valuable insights into the binding interactions between imidazole derivatives and the active site of CYP51.[4]

Protocol: Molecular Docking with AutoDock Vina

This protocol provides a general workflow for docking imidazole derivatives into the active site of fungal lanosterol 14α-demethylase using AutoDock Vina.[15][16][17][18][19]

Software and Resources:

  • AutoDock Vina.[15][16][17][18][19]

  • MGLTools (for preparing protein and ligand files).[18]

  • PyMOL or Chimera (for visualization).[17][18]

  • A 3D structure of the target protein (e.g., from the Protein Data Bank) or a homology model.[4]

Procedure:

  • Protein Preparation:

    • Load the protein structure into MGLTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of the imidazole derivative or obtain it from a database.

    • Load the ligand into MGLTools.

    • Detect the root, set the number of rotatable bonds, and assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. This should encompass the active site of the enzyme. The coordinates for the grid box can be determined based on the position of a co-crystallized ligand or by identifying the active site residues.[17]

  • Running the Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness).[17]

    • Run AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the docking results using PyMOL or Chimera to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion

The systematic application of the principles and protocols outlined in this guide will enable researchers to conduct robust SAR studies on imidazole antifungals. By integrating chemical synthesis, in vitro biological evaluation, and in silico modeling, it is possible to build a comprehensive understanding of the structural requirements for potent and selective antifungal activity. This knowledge is crucial for the rational design and optimization of novel imidazole derivatives that can overcome the challenges of drug resistance and contribute to the development of the next generation of antifungal therapies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 25(1), 23–45.
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337.
  • Arthington-Skaggs, B. A., Warnock, D. W., & Morrison, C. J. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. PubMed, 37(10), 3332-3337.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Clinical and Laboratory Standards Institute. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Gamarra, S., et al. (2016). SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. Revista do Instituto de Medicina Tropical de São Paulo, 58, 63.
  • Scribd. (n.d.). Preview CLSI+M27-A3. Retrieved from [Link]

  • Arthington-Skaggs, B. A., et al. (2000). Quantitation of Candida albicans Ergosterol Content Improves the Correlation between In Vitro Antifungal Susceptibility Test Results and In Vivo Outcome after Fluconazole Treatment in a Murine Model of Invasive Candidiasis. Antimicrobial Agents and Chemotherapy, 44(8), 2081–2085.
  • Hata, K., et al. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical & Pharmaceutical Bulletin, 48(1), 60-64.
  • Monk, B. C., et al. (2020). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(3), 140206.
  • Warrilow, A. G. S., et al. (2013). Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. Antimicrobial Agents and Chemotherapy, 57(9), 4287–4296.
  • Elsler, B., et al. (2021). Quantifying fungal growth in 3D: an ergosterol-based method to distinguish growth modes. Scientific Reports, 11(1), 1-11.
  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • YouTube. (2023, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1. Retrieved from [Link]

  • Sheng, C., et al. (2006). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy, 50(8), 2687–2697.
  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]

  • YouTube. (2023, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

Sources

Application Notes and Protocols: Leveraging 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Functional Materials

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone is a well-established intermediate in the synthesis of azole-based antifungal agents.[1][2] Its molecular architecture, featuring a dichlorophenyl group and an imidazole ring, is pivotal to its biological activity. The imidazole moiety, in particular, is known to interact with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, thereby inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2][3] This targeted mechanism of action has made it a cornerstone in the development of clinically significant antimycotic drugs.[2]

Beyond its pharmaceutical applications, the unique chemical attributes of this compound present significant opportunities in the realm of material science.[4] The imidazole ring is a versatile functional group known for its ability to coordinate with metal ions, participate in hydrogen bonding, and act as a proton conductor.[5] These properties, combined with the inherent antimicrobial characteristics of the molecule, make it an excellent candidate for the development of a new generation of functional materials. This guide provides detailed protocols for two promising material science applications: the creation of antifungal surfaces and the development of corrosion-inhibiting coatings.

Application I: Development of Antifungal Polymeric Materials

The incorporation of antimicrobial agents into polymers is a highly effective strategy for creating surfaces that resist microbial colonization. This is of particular importance in healthcare settings, food packaging, and public infrastructure to mitigate the spread of infections and prevent material degradation. The broad-spectrum antifungal activity of this compound makes it an ideal additive for conferring fungistatic properties to a variety of polymer matrices.

Scientific Rationale

The efficacy of an antimicrobial polymer depends on the ability of the active agent to either leach out in a controlled manner or to be active at the surface. The polarity and molecular size of this compound allow for its dispersion within a polymer matrix. When a fungus comes into contact with the material's surface, it can interact with the embedded or surface-exposed imidazole compound, leading to the disruption of its cell membrane synthesis and subsequent inhibition of growth.[1][3]

Protocol 1: Preparation of an Antifungal PVC Film

This protocol details the incorporation of this compound into a polyvinyl chloride (PVC) matrix, a widely used polymer, to create an antifungal film.

Materials:

  • This compound

  • Polyvinyl chloride (PVC) resin

  • Di(2-ethylhexyl) phthalate (DEHP) as a plasticizer

  • Tetrahydrofuran (THF) as a solvent

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Fume hood

Procedure:

  • Preparation of PVC Solution: In a fume hood, dissolve 10 g of PVC resin in 100 mL of THF in a sealed glass container. Stir the mixture at 50°C until the PVC is completely dissolved.

  • Addition of Plasticizer: Add 4 g of DEHP to the PVC solution and continue stirring for 30 minutes to ensure homogeneity.

  • Incorporation of Antifungal Agent: Prepare a stock solution of this compound in THF (10 mg/mL). Add the required volume of the stock solution to the PVC-DEHP mixture to achieve final concentrations of 0.5%, 1.0%, and 2.0% (w/w) of the active compound relative to the PVC weight. A control sample without the active compound should also be prepared.

  • Casting the Film: Pour the resulting solutions into separate glass petri dishes to a uniform thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

  • Final Film Preparation: Once the films are dry, carefully peel them from the petri dishes. The resulting films can be cut into desired dimensions for testing.

Protocol 2: Evaluation of Antifungal Efficacy (JIS Z 2801 / ISO 22196 Modification)

This protocol adapts the widely recognized standard for testing antimicrobial activity on plastics to evaluate the antifungal properties of the prepared PVC films.

Materials:

  • Antifungal PVC films (control and active samples)

  • Candida albicans or Aspergillus niger culture

  • Potato Dextrose Agar (PDA) and Broth (PDB)

  • Sterile petri dishes

  • Sterile cover films (e.g., polyethylene)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline or PDB to a concentration of approximately 1 x 10^6 CFU/mL.

  • Sample Inoculation: Place the test film samples (e.g., 5x5 cm) in sterile petri dishes. Pipette 0.4 mL of the fungal inoculum onto the surface of each film.

  • Covering the Inoculum: Carefully place a sterile cover film (e.g., 4x4 cm) over the inoculum to ensure even spreading.

  • Incubation: Incubate the petri dishes at 28-30°C with high humidity for 24-48 hours.

  • Fungal Recovery: After incubation, wash the surface of the test film and the cover film with a known volume of sterile saline containing a surfactant (e.g., Tween 80) to recover the viable fungi.

  • Quantification: Perform serial dilutions of the recovery solution and plate on PDA plates. Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation of Antifungal Activity: The antifungal activity (R) is calculated using the formula: R = (log(B) - log(C)), where B is the average number of viable fungi on the control sample, and C is the average number of viable fungi on the active sample.

Sample Concentration of Active Compound (%) Initial Inoculum (CFU/sample) CFU Recovered after 24h Antifungal Activity (R)
Control0~4 x 10^5~2 x 10^6N/A
Test 10.5~4 x 10^5~5 x 10^4>1.0
Test 21.0~4 x 10^5~1 x 10^3>3.0
Test 32.0~4 x 10^5<100>4.0

A higher R value indicates greater antifungal efficacy.

Antifungal_Material_Workflow cluster_prep Material Preparation cluster_test Antifungal Efficacy Testing A Dissolve PVC in THF B Add Plasticizer (DEHP) A->B C Incorporate 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone B->C D Cast Film C->D E Solvent Evaporation D->E G Inoculate Film Surface E->G Test Sample F Prepare Fungal Inoculum F->G H Incubate G->H I Recover Viable Fungi H->I J Quantify CFUs I->J K Results J->K Calculate Antifungal Activity

Caption: Workflow for the preparation and antifungal testing of polymer films.

Application II: Corrosion Inhibition for Metallic Surfaces

The prevention of corrosion is a critical challenge in numerous industries, including infrastructure, transportation, and energy. Imidazole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys.[6][7] Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the imidazole ring, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.[8][9]

Scientific Rationale

This compound can function as a corrosion inhibitor through a process of adsorption onto the metal surface. The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption.[6] This forms a protective film that isolates the metal from the corrosive environment. The dichlorophenyl group can further enhance this protective layer through hydrophobic interactions, repelling water and other corrosive species.

Protocol 3: Formulation of a Corrosion-Inhibiting Primer

This protocol describes the formulation of a simple epoxy-based primer incorporating this compound for the protection of carbon steel.

Materials:

  • This compound

  • Bisphenol A-based epoxy resin

  • Polyamide curing agent

  • Xylene and Butanol (solvent blend)

  • Carbon steel coupons (for testing)

  • Mechanical stirrer

Procedure:

  • Preparation of Resin Solution: In a suitable container, dissolve 100 g of epoxy resin in a solvent blend of 50 mL xylene and 50 mL butanol under mechanical stirring.

  • Addition of Inhibitor: Add this compound to the resin solution to achieve a concentration of 1% by weight of the resin. Stir until fully dissolved. A control formulation without the inhibitor should also be prepared.

  • Addition of Curing Agent: Just before application, add the polyamide curing agent to the mixture according to the manufacturer's recommended stoichiometric ratio.

  • Application: Apply the formulated primer onto pre-cleaned and degreased carbon steel coupons using a brush or a dip-coating method to a uniform dry film thickness.

  • Curing: Allow the coated coupons to cure at room temperature for 7 days before testing.

Protocol 4: Electrochemical Evaluation of Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are powerful techniques to evaluate the performance of corrosion-inhibiting coatings.

Materials:

  • Coated and uncoated carbon steel coupons

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode: coupon, reference electrode: Ag/AgCl, counter electrode: platinum wire)

  • 3.5% NaCl solution (corrosive medium)

Procedure:

  • Cell Setup: Assemble the electrochemical cell with the test coupon as the working electrode, immersed in the 3.5% NaCl solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for at least 30 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a small AC perturbation (e.g., 10 mV).

  • Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans from -250 mV to +250 mV versus the OCP at a scan rate of 0.167 mV/s.

  • Data Analysis:

    • EIS: Model the impedance data using an appropriate equivalent electrical circuit to determine the coating resistance (Rc) and charge transfer resistance (Rct). Higher values indicate better corrosion protection.

    • Polarization: Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots. A lower icorr value signifies a lower corrosion rate.

Sample Coating Resistance (Rc) from EIS (Ω·cm²) Corrosion Current Density (icorr) from Polarization (A/cm²) Inhibition Efficiency (%)
Uncoated SteelN/A1.5 x 10⁻⁵N/A
Control Coating5.2 x 10⁴8.7 x 10⁻⁷94.2
Inhibitor Coating9.8 x 10⁵9.1 x 10⁻⁸99.4

Inhibition Efficiency (%) = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Corrosion_Inhibition_Workflow cluster_prep Coating Formulation cluster_test Electrochemical Testing A Dissolve Epoxy Resin in Solvents B Add 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone A->B C Add Curing Agent B->C D Apply Coating to Steel Coupon C->D E Cure Coating D->E F Set up 3-Electrode Cell E->F Test Sample G Measure Open Circuit Potential F->G H Perform EIS G->H I Perform Potentiodynamic Polarization H->I J Determine Inhibition Efficiency I->J Analyze Data

Caption: Workflow for the formulation and electrochemical testing of corrosion-inhibiting coatings.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[10] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion and Future Perspectives

This compound is a promising molecule for the development of advanced functional materials. Its inherent antifungal properties and the chemical versatility of the imidazole moiety allow for its application in creating antimicrobial surfaces and effective corrosion inhibitors. The protocols provided here serve as a starting point for researchers to explore these applications further. Future work could involve grafting this molecule onto polymer backbones for reduced leaching, developing smart coatings that release the inhibitor in response to corrosive stimuli, or exploring its use in other material science domains such as conductive polymers or catalysts.

References

  • PubMed. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. [Link]

  • MCB Books. IMAZALIL PROPERTIES | DEFINITION OF IMAZALIL. [Link]

  • AERU, University of Hertfordshire. Imazalil (Ref: R 023979). [Link]

  • Chinese Journal of Modern Applied Pharmacy. Synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol. [Link]

  • Google Patents. Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. [Link]

  • Royalchem. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [Link]

  • PubChem. 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. [Link]

  • MDPI. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. [Link]

  • ResearchGate. Imidazole and imidazolium-containing polymers for biology and material science applications. [Link]

  • Journal of the American Chemical Society. Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. [Link]

  • Food and Agriculture Organization of the United Nations. Imazalil (110). [Link]

  • Taylor & Francis Online. Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. [Link]

  • PMC, NIH. Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. [Link]

  • PMC, PubMed Central. Polymer based advanced recipes for imidazoles: a review. [Link]

  • PMC, NIH. Encapsulation of Imazalil in HKUST-1 with Versatile Antimicrobial Activity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Antifungal Drug Development. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • INCHEM. 409. Imazalil (Pesticide residues in food: 1977 evaluations). [Link]

  • PubMed. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z). [Link]

  • Journal of the American Chemical Society. A Multifunctional Polymer Combining the Imidazole and Zwitterion Motifs as a Biocompatible Compact Coating for Quantum Dots. [Link]

  • ResearchGate. Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review. [Link]

  • MDPI. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. [Link]

Sources

Laboratory-scale synthesis and purification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the laboratory-scale synthesis and purification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 37906-39-1). This compound is the critical "phenacyl imidazole" intermediate used in the manufacture of broad-spectrum antifungal agents, including Miconazole , Econazole , and Isoconazole .

The protocol defined herein utilizes a nucleophilic substitution (


) strategy optimized for high regioselectivity and safety. Unlike industrial bulk methods that often employ hazardous solvents like DMF, this protocol utilizes a Methanol Reflux  system with an Acid-Base Extraction  workup. This approach ensures the removal of the lachrymatory starting material and prevents the formation of bis-alkylated byproducts, yielding a product suitable for downstream pharmaceutical applications.

Introduction & Retrosynthetic Analysis

The target molecule is an


-substituted ketone.[1] From a retrosynthetic perspective, the C-N bond connecting the imidazole ring to the ethyl backbone is the strategic disconnection point.
Chemical Context[2][3][4][5][6][7][8]
  • Target: this compound[2][3][4]

  • Role: Key pharmacophore precursor. The ketone is typically reduced (using

    
    ) to the corresponding alcohol, which is then O-alkylated to form the final azole drug.
    
  • Mechanism: The synthesis proceeds via an

    
     reaction where the N3-nitrogen of the imidazole acts as the nucleophile, displacing the halide from the 
    
    
    
    -carbon of the phenacyl halide.
Reaction Scheme

The reaction involves 2-bromo-1-(2,4-dichlorophenyl)ethanone (also known as


-bromo-2,4-dichloroacetophenone) and imidazole .

ReactionScheme Reactant1 2-Bromo-1-(2,4-dichlorophenyl)ethanone (Lachrymator) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate + MeOH Reflux Reactant2 Imidazole (Nucleophile) Reactant2->Intermediate Product Target Ketone (Precipitate) Intermediate->Product Byproduct HBr Salt / Imidazolium Bromide Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of the phenacyl imidazole intermediate.

Safety & Handling (Critical)

WARNING: Lachrymator Hazard. The starting material, 2-bromo-1-(2,4-dichlorophenyl)ethanone , is a potent lachrymator (tear gas agent).[5] It causes severe eye, skin, and respiratory irritation.[5][6]

  • Engineering Controls: All weighing and transfer of the bromide must occur inside a functioning chemical fume hood.

  • Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or dilute Ammonia nearby. These agents neutralize alkyl halides.

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

Reaction Engineering

Solvent Selection: Methanol vs. DMF

While industrial patents often cite Dimethylformamide (DMF) due to high solubility, DMF is difficult to remove completely and can decompose at high temperatures to form dimethylamine (an impurity).

  • Selected Solvent: Methanol (MeOH) .[7]

  • Reasoning: MeOH allows for a clean reflux temperature (~65°C) which minimizes thermal decomposition. Crucially, the target product often crystallizes upon cooling or water addition, simplifying isolation.

Stoichiometry & Base

The reaction produces Hydrobromic Acid (HBr) as a byproduct. If not neutralized, HBr will protonate the imidazole, rendering it non-nucleophilic and stalling the reaction.

  • Strategy: Use Excess Imidazole (3.0 equivalents).

  • Logic:

    • 1.0 eq for the substitution.

    • 1.0 eq to act as a "proton sponge" (sacrificial base) to trap HBr.

    • 1.0 eq excess to drive the kinetics via Le Chatelier’s principle.

Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolNotes
2-Bromo-1-(2,4-dichlorophenyl)ethanone 267.931.013.4 gLachrymator! Handle in hood.
Imidazole 68.083.010.2 gHygroscopic; weigh quickly.
Methanol (Anhydrous) 32.04Solvent100 mLDried over molecular sieves.
Dichloromethane (DCM) 84.93Extraction150 mLFor workup.
Step-by-Step Synthesis
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution (Base): Add 10.2 g Imidazole and 50 mL Methanol to the flask. Stir until fully dissolved.

  • Addition (Electrophile): In a separate beaker, dissolve 13.4 g of the bromo-ketone in 50 mL Methanol . Note: Do this in the hood.

  • Reaction: Add the bromo-ketone solution dropwise to the stirring imidazole solution over 15 minutes.

    • Why? Adding the electrophile to the nucleophile ensures the concentration of imidazole is always high, favoring mono-substitution over bis-alkylation.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 2 to 3 hours .

    • Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Quench: Cool the reaction mixture to room temperature.

Purification: The "Self-Validating" Acid-Base Extraction

Direct crystallization often traps unreacted bromide. We utilize the basicity of the imidazole ring (


) to purify the compound chemically.
Purification Logic
  • Acid Phase: The product protonates and moves to the aqueous layer. Neutral impurities (unreacted bromide) stay in the organic layer.

  • Base Phase: Basifying the aqueous layer deprotonates the product, causing it to precipitate or become extractable.

PurificationFlow Crude Crude Reaction Mixture (MeOH, Product, Imidazole, HBr) Evap Evaporate MeOH Crude->Evap Acidify Add 1N HCl + DCM (Partition) Evap->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Discard) Contains: Unreacted Bromide (Lachrymator) Sep1->OrgLayer1 Neutral Impurities AqLayer1 Aqueous Acid Layer Contains: Protonated Product [H+] Sep1->AqLayer1 Target Salt Basify Basify with NH4OH (pH ~10) AqLayer1->Basify Precip Product Precipitates Basify->Precip Filter Filtration & Drying Precip->Filter

Figure 2: Acid-Base purification workflow ensuring removal of neutral alkyl halides.

Purification Protocol
  • Concentration: Remove the Methanol using a rotary evaporator. You will be left with a thick oil or semi-solid.

  • Acidification: Resuspend the residue in 100 mL 1N HCl and 50 mL Dichloromethane (DCM) . Shake vigorously in a separatory funnel.

  • Wash (Critical): Drain the lower organic (DCM) layer.

    • Validation: This layer contains the unreacted lachrymatory starting material. Discard into halogenated waste.

  • Basification: Cool the aqueous layer (upper) in an ice bath. Slowly add Ammonium Hydroxide (25%) or 50% NaOH until the pH reaches ~10.

  • Isolation: The product will precipitate as a white to off-white solid.[3]

    • Option A (Solid): Filter the solid using a Buchner funnel. Wash with cold water.[4]

    • Option B (Oil): If it oils out, extract with fresh DCM (2 x 50 mL), dry over

      
      , and evaporate.
      
  • Recrystallization: For pharmaceutical grade (>99%), recrystallize the solid from Toluene or Ethanol/Water (1:1) .

Characterization & QC

TechniqueExpected ResultInterpretation
Appearance White to pale yellow crystalline solidMelting Point: 115–118°C (Lit. varies slightly by crystal form).
1H NMR (DMSO-d6)

5.8 (s, 2H,

);

7.5-7.8 (m, 3H, Ar-H);

6.9, 7.2, 7.7 (Imidazole)
Distinct singlet at 5.8 ppm confirms the

linker adjacent to the carbonyl and imidazole.
HPLC Single peak >98% areaRetention time shift compared to bromide precursor.
Mass Spec (ESI)

Characteristic chlorine isotope pattern (9:6:1 for

).

Troubleshooting

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in the solvent (destroys the bromide) or insufficient heating.

    • Fix: Ensure MeOH is dry; extend reflux time to 4 hours.

  • Issue: Product "Oils Out" during Basification.

    • Cause: Rapid addition of base or high temperature.

    • Fix: Cool the aqueous acid solution to 0°C before adding base. Stir rapidly. If oil persists, extract with DCM and crystallize from Toluene.

  • Issue: Dark Coloration.

    • Cause: Oxidation or polymerization of imidazole at high heat.

    • Fix: Perform reaction under Nitrogen atmosphere.

References

  • Godefroi, E. F., et al. (1969).[8] "1-(2-Aryl-2-ethyl)-1H-imidazoles. A new class of antifungal agents." Journal of Medicinal Chemistry, 12(5), 784–791.

  • Janssen, P. A. J. (1973). "1-(2-Aryl-2-ethyl)-1H-imidazoles." U.S. Patent 3,717,655.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 75828, 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one."

  • Sujatha, K., et al. (2021). "A Novel and Efficient Method to Synthesis Miconazole Analogue and its Intermediates." Rasayan Journal of Chemistry, 14(1), 545-549.[4]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Cytotoxicity Profiling of Imidazole Derivatives

Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2] The evaluation of the cytotoxic potential of novel imidazole derivatives is a pivotal step in the drug discovery pipeline. This process not only identifies promising candidates for oncology applications but also flags potential toxicity issues for other therapeutic areas. Given that many imidazole compounds exert their effects by inducing programmed cell death (apoptosis) and impairing mitochondrial function, a nuanced approach to cytotoxicity testing is imperative.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for evaluating the cytotoxicity of imidazole derivatives. Moving beyond a simple list of procedures, we delve into the causality behind experimental choices, emphasizing the importance of a multi-parametric approach to generate reliable and translatable data. We will explore the principles of key assays, provide detailed, field-proven protocols, and discuss the critical aspects of data interpretation and assay validation, with a special focus on potential compound-specific interferences.

Understanding the "Why": Selecting the Right Assay for Imidazole Derivatives

The choice of a cytotoxicity assay should be driven by the anticipated mechanism of action of the test compound. For imidazole derivatives, which are known to induce apoptosis and mitochondrial stress, relying on a single assay can be misleading.[3][5] A well-rounded assessment should, therefore, incorporate a panel of assays that probe different aspects of cell health: metabolic activity, membrane integrity, and the activation of specific cell death pathways.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Recommended workflow for a multi-parametric cytotoxicity assessment.

The Challenge of Assay Interference with Imidazole Derivatives

A critical consideration when working with heterocyclic compounds like imidazoles is their potential to interfere with the assay chemistry itself. For instance, compounds with reducing potential can directly reduce tetrazolium salts, such as in the MTT assay, leading to a false-positive signal of high cell viability.[6][7] It is therefore essential to include appropriate controls to identify and mitigate such artifacts.

Assay TypePrincipleAdvantagesDisadvantages & Considerations for Imidazoles
MTT Assay Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan.[8]Inexpensive, well-established, high-throughput.Potential for direct chemical reduction of MTT by imidazole derivatives, leading to false viability readings.[6][7]
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity.Reflects irreversible cell death (necrosis or late apoptosis). Can be multiplexed.Serum in culture media can have endogenous LDH activity, increasing background.[9]
ATP-Based Viability Assay Quantifies intracellular ATP, a marker of metabolically active cells, using a luciferase-based reaction.[10][11]Highly sensitive, rapid "add-mix-measure" protocol, less prone to interference from reducing compounds compared to MTT.[12]ATP levels can fluctuate with metabolic state, not just cell number.
Caspase-3/7 Assay Measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.[13][14]Directly probes a specific cell death pathway (apoptosis). Highly sensitive.Provides a snapshot of apoptotic activity; timing is critical.

Experimental Protocols: A Validated, Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure the integrity of the data generated.

Protocol 1: Metabolic Viability Assessment using the MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.[8]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • Imidazole derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Compound Interference Control: Wells with the highest concentration of the imidazole derivative in medium, but without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the "Compound Interference Control" from the treated wells. Calculate cell viability as a percentage of the vehicle control.

dot graph { layout=dot; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Membrane Integrity Assessment via LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis.[16]

Materials:

  • Cells and culture reagents as in Protocol 1

  • LDH Cytotoxicity Detection Kit (commercially available kits from suppliers like Roche, Promega, or Thermo Fisher Scientific are recommended)[9]

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up the following controls in triplicate:

    • Background Control: Medium only (no cells).

    • Spontaneous LDH Release (Low Control): Untreated cells.[17]

    • Maximum LDH Release (High Control): Cells treated with the lysis solution provided in the kit (typically 1% Triton X-100).[17]

    • Compound Interference Controls: Test substance in medium without cells to check for inherent LDH activity or inhibition of the LDH reaction.[17][18]

  • Incubation: Incubate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction (Optional but Recommended): Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm (with a reference wavelength >600 nm).[17]

  • Data Analysis:

    • Average the triplicate readings for each control and experimental sample.

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay provides a highly sensitive measure of viable, metabolically active cells by quantifying intracellular ATP.[10][11] It serves as an excellent alternative or confirmatory assay to MTT, especially when compound interference is suspected.

Materials:

  • Cells and culture reagents

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar ATP-based assay kit[19]

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[19][20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background luminescence from medium-only wells.

Protocol 4: Apoptosis Detection using Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

This assay specifically measures the activity of caspases-3 and -7, the key executioner enzymes in the apoptotic pathway.[13] A positive result strongly indicates that the imidazole derivative induces apoptosis.

Materials:

  • Cells and culture reagents

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)[13]

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Allow it to equilibrate to room temperature.[14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • Assay Execution:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[21]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Fold-increase in caspase activity is calculated relative to the vehicle-treated control cells after background subtraction.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Simplified pathway of apoptosis induction and the detection point for the Caspase-Glo® 3/7 assay.

Conclusion: Towards a Comprehensive and Trustworthy Cytotoxicity Profile

Evaluating the cytotoxicity of novel imidazole derivatives requires a thoughtful, mechanism-driven approach. By moving beyond single-endpoint assays and embracing a multi-parametric strategy that includes assessments of metabolic activity (MTT and/or ATP-based), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can build a comprehensive and reliable profile of their compounds. The inclusion of rigorous controls, particularly to account for potential compound interference, is not just recommended but essential for generating trustworthy data. This detailed guide provides the foundational protocols and the scientific rationale to empower researchers to confidently assess the cytotoxic potential of the next generation of imidazole-based therapeutics.

References

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2015). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. International Journal of Molecular Medicine, 35(1), 224-230. Retrieved from [Link]

  • Kalinowska-Lis, U., et al. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International Journal of Molecular Sciences, 22(11), 5636. Retrieved from [Link]

  • Tolliday, N. (2010). High-throughput Assessment of Mammalian Cell Viability by Determination of Adenosine Triphosphate Levels. Current Protocols in Chemical Biology, 2(3), 153-161. Retrieved from [Link]

  • Drug Discovery and Development Centre, University of Cape Town. (2018). A high-throughput approach for measuring intracellular ATP levels to access compound-mediated cellular toxicity. Retrieved from [Link]

  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Singh, P., et al. (2017). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry, 60(19), 7936-7963. Retrieved from [Link]

  • Tolliday, N. (2010). High-throughput Assessment of Mammalian Cell Viability by Determination of Adenosine Triphosphate Levels. Current protocols in chemical biology, 2(3), 153-161. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323382. Retrieved from [Link]

  • Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3327-3349. Retrieved from [Link]

  • Brannelly, L. A., et al. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Journal of Visualized Experiments, (137), e57936. Retrieved from [Link]

  • Acar, Ç., & Arı, F. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Topics in Medicinal Chemistry, 20(23), 2108-2123. Retrieved from [Link]

  • Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. Retrieved from [Link]

  • Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Acar, Ç., & Arı, F. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 231-246. Retrieved from [Link]

  • Rodriguez, R. J., & Acosta, D. (1997). Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences, 36(1), 71-78. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • National Toxicology Program. (2025). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • Nguyen, V-T., et al. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Advances, 14(4), 2419-2430. Retrieved from [Link]

  • Zhu, H., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Frontiers in Chemistry, 8, 191. Retrieved from [Link]

  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • O'Toole, G. A. (2011). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. The Open Microbiology Journal, 5, 59-65. Retrieved from [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274191. Retrieved from [Link]

  • Barthakur, T. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). ROS-Mediated Apoptosis Induction by a Cationic Pyridoxal Benzoylhydrazone Copper Complex in Oral Cancer Cells. ACS Omega. Retrieved from [Link]

  • Prieto, P., et al. (2013). Comparative analysis of eight cytotoxicity assays evaluated within the ACuteTox Project. Toxicology in Vitro, 27(4), 1347-1356. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz, 97(6), 879-883. Retrieved from [Link]

  • Dindi, S., et al. (2023). In-silico and In-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in the research and development of agricultural fungicides. This document offers in-depth scientific context, detailed experimental protocols, and practical insights into the application of this pivotal chemical intermediate.

Introduction: The Significance of this compound in Fungicide Development

This compound, a key chemical intermediate, is a cornerstone in the synthesis of a significant class of agricultural fungicides known as azoles. Its molecular structure, featuring a dichlorophenyl group and an imidazole moiety, is fundamental to the bioactivity of many commercial antifungal agents. This compound serves as a versatile building block for creating more complex molecules with fungicidal properties.

The imidazole ring is a critical pharmacophore, directly interacting with the target enzyme in pathogenic fungi. The dichlorophenyl group contributes to the molecule's lipophilicity, which can influence its ability to penetrate fungal cell membranes. Understanding the chemistry and biological activity of this intermediate is paramount for the rational design of new, more effective agricultural fungicides.

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

The primary mode of action for fungicides derived from this compound is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, the imidazole nitrogen atom binds to the heme iron in the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane. The ultimate result is the inhibition of fungal growth and proliferation.

G cluster_inhibition AC Acetyl-CoA HMG_CoA HMG-CoA AC->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor Imidazole Fungicide (derived from title compound) Inhibitor->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of imidazole fungicides.

Synthesis Protocol: Laboratory-Scale Preparation

The following protocol details a common method for the synthesis of this compound.

Materials:

  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

  • Imidazole

  • Dimethylformamide (DMF)

  • Sodium carbonate

  • Toluene

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-(2,4-dichlorophenyl)ethanone (1 equivalent) in toluene.

  • Addition of Reagents: To the stirred solution, add imidazole (2 equivalents) and sodium carbonate (1.5 equivalents). The sodium carbonate acts as a base to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110-115°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with a small amount of toluene.

  • Extraction: Combine the filtrate and washes, and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as an off-white solid.

In Vitro Antifungal Susceptibility Testing

This section outlines a standardized broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound and its derivatives against key agricultural fungal pathogens.

Target Pathogen Example: Botrytis cinerea (Gray Mold)

Materials:

  • This compound (or derivative)

  • Botrytis cinerea isolate

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Culture Botrytis cinerea on PDA plates at 20-25°C for 7-10 days to allow for sporulation.

    • Harvest conidia by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in PDB in the 96-well microtiter plates to achieve a range of desired test concentrations. The final DMSO concentration in each well should not exceed 1% (v/v), as higher concentrations may inhibit fungal growth.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a positive control (inoculum without the test compound) and a negative control (broth without inoculum).

    • Seal the plates and incubate at 20-25°C for 48-72 hours in the dark.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate C->D E Determine MIC D->E

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

In Vivo Efficacy Evaluation on Grapevines

This protocol describes a method for evaluating the protective efficacy of a fungicide formulation containing an imidazole derivative against Botrytis cinerea on grapevine leaves.

Materials:

  • Healthy, potted grapevine plants (e.g., Vitis vinifera cv. 'Chardonnay')

  • Fungicide formulation (e.g., wettable powder) containing the test compound

  • Botrytis cinerea conidial suspension (1 x 10^6 conidia/mL)

  • Atomizer/sprayer

  • Humid chamber

Protocol:

  • Plant Preparation: Use healthy, fully expanded leaves on potted grapevine plants.

  • Fungicide Application:

    • Prepare the fungicide solution at the desired concentration according to the formulation guidelines.

    • Spray the grapevine leaves with the fungicide solution until runoff. Ensure even coverage of both the adaxial and abaxial leaf surfaces.

    • Allow the treated leaves to dry completely.

  • Inoculation:

    • 24 hours after fungicide application, inoculate the treated leaves by spraying with the Botrytis cinerea conidial suspension.

    • Include a positive control (inoculated, untreated leaves) and a negative control (uninoculated, untreated leaves).

  • Incubation:

    • Place the plants in a humid chamber (>95% relative humidity) at 20-22°C for 4-5 days to promote disease development.

  • Disease Assessment:

    • After the incubation period, assess the disease severity by measuring the lesion diameter on the leaves or by using a disease severity rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).

    • Calculate the percentage of disease control for each treatment relative to the positive control.

Data Presentation: Efficacy of Imidazole Derivatives

The following table provides a representative summary of the in vitro antifungal activity of hypothetical imidazole derivatives against common agricultural pathogens.

CompoundTarget PathogenEC50 (µg/mL)
This compound Botrytis cinerea5.8
Fusarium graminearum8.2
Derivative A Botrytis cinerea2.1
Fusarium graminearum3.5
Derivative B Botrytis cinerea1.5
Fusarium graminearum2.8
Commercial Standard (e.g., Imazalil) Botrytis cinerea1.9
Fusarium graminearum3.1

EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal growth.

Formulation Protocol: Wettable Powder (WP)

This section provides a general protocol for preparing a wettable powder formulation, a common type for agricultural fungicides.[1][2]

Components:

  • Active Ingredient (e.g., an imidazole derivative)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Inert carrier (e.g., kaolin clay)

Procedure:

  • Pre-milling: The active ingredient, wetting agent, dispersing agent, and a portion of the inert carrier are coarsely mixed.

  • Milling: The pre-milled mixture is then finely ground using an air mill or a similar apparatus to achieve a uniform particle size.

  • Blending: The milled concentrate is blended with the remaining inert carrier to achieve the desired final concentration of the active ingredient.

  • Quality Control: The final product is tested for properties such as suspensibility, wettability, and particle size distribution to ensure it meets the required specifications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Antifungal Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Clinical and Laboratory Standards Institute (CLSI). (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI.
  • Hewitt, H. G. (2012). Fungicides in crop protection. CABI.
  • University of Kentucky. (2018). Pesticide Formulations. Retrieved from [Link]

  • University of Florida. (n.d.). Pesticide Formulations. UF/IFAS Extension. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Refinement of HPLC methods for better separation of azole fungicide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Topic: Refinement of HPLC methods for the separation of azole fungicide isomers (Enantiomers & Diastereomers). User Level: Senior Analyst / Method Developer.

Introduction: The Chiral Challenge

Azole fungicides (e.g., Tebuconazole, Propiconazole, Difenoconazole) often possess one or more chiral centers. Their biological activity and environmental toxicity frequently differ between enantiomers. For instance, the (-)-enantiomer of a triazole may be fungicidal, while the (+)-enantiomer could be phytotoxic or inactive [1].

Standard C18 (achiral) methods can separate diastereomers but cannot separate enantiomers. This guide focuses on Chiral Stationary Phases (CSPs) and the refinement of conditions to achieve baseline resolution (


) for these complex isomeric mixtures.

Module 1: Method Development & Refinement

Column Selection Strategy

Why this matters: The "lock-and-key" mechanism of chiral recognition requires a specific fit between the analyte and the stationary phase selector.

Q: Which column should I screen first for a new azole fungicide? A: Start with Polysaccharide-based CSPs . Research consistently demonstrates that amylose and cellulose derivatives offer the broadest selectivity for triazoles and imidazoles [2, 3].

PrioritySelector ChemistryCommercial Equivalents (Examples)Target Azoles
1 (Gold Std) Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Tebuconazole, Propiconazole, Hexaconazole
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Triadimefon, Myclobutanil
3 Cellulose tris(4-methylbenzoate)Chiralcel OJ, Lux Cellulose-3Difenoconazole (often requires unique selectivity)
Mobile Phase & Additives

Why this matters: Azoles are nitrogen-containing heterocycles and are weakly basic. Without pH control, they interact with residual silanols on the silica support, causing peak tailing that destroys resolution.

Q: My peaks are tailing significantly. How do I fix this? A: You must suppress ionization or block silanol sites.

  • Normal Phase (NP): Add 0.1% Diethylamine (DEA) or Ethanolamine. This is critical for basic azoles like propiconazole [4].

  • Reversed Phase (RP): Use 0.1% Formic Acid (for LC-MS) or Ammonium Bicarbonate (pH 8-9). Note: High pH requires specific robust columns (e.g., immobilized phases).

Q: Should I use Methanol, Ethanol, or Isopropanol (IPA)? A:

  • Start with IPA/Hexane (NP): IPA forms strong hydrogen bonds. It usually provides lower retention but higher selectivity for azoles on AD/OD columns.

  • Switch to Ethanol: If resolution is partial, switch to Ethanol. It often alters the solvation of the chiral pocket, potentially reversing elution order or improving selectivity ($ \alpha $) [5].

Module 2: Troubleshooting & FAQs

Issue 1: Loss of Resolution (Memory Effect)

User: "I switched my column from Reversed Phase (water/ACN) back to Normal Phase (Hexane/IPA), and now my azole enantiomers won't separate."

Root Cause: Polysaccharide columns can retain solvent "memory." Water or acetonitrile trapped deep in the chiral polymer matrix disrupts the H-bonding network required for Normal Phase separation. The Fix:

  • Flush with 100% Ethanol (or Isopropanol) for at least 20 column volumes at a low flow rate.

  • Equilibrate with the Normal Phase mobile phase (e.g., Hexane/IPA 90:10) for >2 hours.

  • Prevention: Dedicate specific columns to specific modes (NP vs. RP) if possible.

Issue 2: Peak Broadening vs. Splitting

User: "I see a split peak for what should be a single enantiomer. Is it degrading?"

Diagnosis Protocol:

  • Check Temperature: Lowering temperature (e.g., to 10°C) increases retention (

    
    ) but can slow mass transfer, causing broadening. However, if the peak splits, it might be partial separation of a diastereomer or rotamer.
    
  • Check Sample Solvent: Injecting a sample dissolved in 100% IPA into a Hexane-rich mobile phase causes "strong solvent effect," leading to peak distortion.

    • Action: Dissolve sample in the mobile phase.[1]

Issue 3: Elution Order Reversal

User: "I changed from 10% IPA to 10% Ethanol, and the (+)-enantiomer is now eluting second instead of first."

Explanation: This is a known phenomenon in chiral HPLC. The alcohol modifier is not just a solvent; it is part of the chiral recognition complex. Changing the alcohol changes the 3D shape of the selector-analyte pocket [6]. Benefit: This is a powerful tool. If an impurity co-elutes with the first enantiomer, switching alcohols can move the target peak to the second position, clearing the interference.

Module 3: Advanced Optimization (Thermodynamics)

For difficult separations (Resolution


), temperature control is your most powerful variable outside of column chemistry.

The Van't Hoff Relationship:



  • Enthalpy Driven (

    
    ):  Lowering temperature improves separation. This is true for most azoles on polysaccharide columns [5].
    
  • Entropy Driven (

    
    ):  In rare cases (e.g., specific steric hindrance), higher temperature improves separation.
    

Optimization Protocol:

  • Run isocratic method at 35°C, 25°C, and 15°C.

  • Plot

    
     vs 
    
    
    
    .
  • If the slope is positive, cool the column to maximize resolution.

Visualizing the Workflow

Figure 1: Method Development Decision Tree

Caption: Step-by-step logic for selecting the correct mode and column for azole isomers.

AzoleMethodDev Start Start: Azole Isomer Sample ModeSel Select Mode Start->ModeSel NP Normal Phase (Hexane/Alcohol) ModeSel->NP Standard RP Reversed Phase (Water/AcN) ModeSel->RP LC-MS Req. ColSel Screen Columns: 1. Amylose-tris (AD) 2. Cellulose-tris (OD) NP->ColSel RP->ColSel Additives Add Modifier: 0.1% DEA (NP) or 0.1% Formic Acid (RP) ColSel->Additives CheckRes Check Resolution (Rs) Additives->CheckRes Good Rs > 1.5 Validate Method CheckRes->Good Yes Bad Rs < 1.5 Optimize CheckRes->Bad No Opt1 Switch Alcohol (IPA <-> EtOH) Bad->Opt1 Selectivity Change Opt2 Lower Temp (35°C -> 15°C) Bad->Opt2 Increase k' Opt1->CheckRes Opt2->CheckRes

Figure 2: Troubleshooting Logic Flow

Caption: Diagnostic path for resolving common peak shape and resolution issues.

Troubleshooting Problem Identify Issue Split Peak Tailing Problem->Split Res Poor Resolution Problem->Res Drift Retention Drift Problem->Drift Act1 Add Basic Modifier (0.1% DEA or TEA) Split->Act1 Silanol Interaction Act3 Change Alcohol Type (Steric Selectivity) Res->Act3 Cavity Fit Act2 Check Temperature Thermostat Column Drift->Act2 Thermodynamics

References

  • Garrison, A. W., et al. (2011). The enantioselective toxicity of chiral pesticides in aquatic systems. Environmental Toxicology and Chemistry.

  • Wang, P., et al. (2008). The chiral separation of triazole pesticide enantiomers by amylose-tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatographic Science.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® AD-H.

  • Ye, J., et al. (2018). Enantioseparation of triazole fungicides by HPLC and SFC: A comparative study. Journal of Separation Science.

  • Zhang, H., et al. (2012).[2] HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide based stationary phases. Journal of Separation Science.

  • Cass, Q. B., et al. (2003). Enantiomeric resolution of chiral azole antifungals by HPLC on polysaccharide-based chiral stationary phases.[3] Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of imidazole-containing compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the common yet complex challenge of matrix effects. Our goal is to provide you with expert-driven, practical solutions and the scientific rationale behind them to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Understanding the Challenge: Matrix Effects in Imidazole Analysis

Matrix effects are a significant hurdle in LC-MS/MS-based bioanalysis, referring to the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2][3] This phenomenon can lead to either a suppression or enhancement of the analyte signal, directly compromising the accuracy, precision, and sensitivity of quantitative results.[4][5][6]

Imidazole compounds, which are prevalent in pharmaceuticals and biological systems, often possess basic and polar characteristics. These properties can make them particularly susceptible to matrix effects, especially when analyzed in complex biological matrices like plasma, urine, or tissue homogenates.

What Causes Matrix Effects?

The primary cause is competition between the analyte of interest and undetected matrix components within the high-energy environment of the mass spectrometer's ion source.[7][8] For imidazole analysis in biological samples, the main culprits include:

  • Phospholipids: Abundant in plasma and cell membranes, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).[9][10]

  • Salts and Buffers: High concentrations of non-volatile salts can form adducts or alter droplet evaporation, hindering the ionization process.[10][11]

  • Endogenous Metabolites: Co-eluting small molecules from the matrix can compete for charge or access to the droplet surface.[11][12]

The consequence of unaddressed matrix effects is the failure of the analytical method to meet the stringent validation criteria required by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14]

Troubleshooting Guide: From Diagnosis to Mitigation

This section provides a systematic approach to identifying, quantifying, and resolving matrix effect issues.

2.1. Initial Diagnosis: Is My Assay Affected by Matrix Effects?

Before attempting to solve the problem, you must first confirm its existence and magnitude. Two principal methods are used for this diagnosis.

This is the most common method used during method validation to quantify the matrix effect. It compares the analyte's response in a pure solution to its response when spiked into an extracted blank matrix.[15][16]

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Sample Set A: Spike the analyte and internal standard (IS) at a known concentration (e.g., low, mid, or high QC level) into a pure solvent solution (typically the final mobile phase composition).

  • Prepare Sample Set B: Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the same solution prepared in Step 1.

  • Analyze and Calculate: Inject both sets of samples into the LC-MS/MS system. The matrix effect (ME) is calculated as follows:

    ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

This technique provides a visual profile of where ion suppression or enhancement occurs across the entire chromatogram, helping to determine if interfering components are co-eluting with your analyte.[2][17]

Experimental Protocol: Post-Column Infusion

  • Setup: Using a T-junction, continuously infuse a standard solution of your imidazole analyte at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.

  • Establish Baseline: Begin the infusion with the LC mobile phase running to establish a stable, elevated baseline signal for your analyte.

  • Inject Blank Matrix: Inject an extracted blank matrix sample.

  • Observe the Chromatogram: Any dips or peaks in the stable baseline signal indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[6][10] If a significant dip aligns with the retention time of your analyte, co-elution and matrix effects are confirmed.

2.2. A Logic-Driven Workflow for Mitigation

Once a matrix effect is confirmed, a systematic approach is required to eliminate or compensate for it. The following workflow guides you through the most effective strategies.

MatrixEffectWorkflow Start Matrix Effect Confirmed (e.g., |ME% - 100%| > 15%) CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) in use? Start->CheckIS UseSIL_IS Implement a SIL-IS. This is the 'gold standard' for compensation. CheckIS->UseSIL_IS No StillIssue Significant matrix effect still compromising sensitivity? CheckIS->StillIssue Yes UseSIL_IS->StillIssue OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) StillIssue->OptimizeSamplePrep Yes Revalidate Re-evaluate Matrix Effect (Post-Extraction Spike) StillIssue->Revalidate No OptimizeChromo Optimize Chromatography (Change column, gradient, mobile phase) OptimizeSamplePrep->OptimizeChromo DiluteSample Dilute Sample (If sensitivity allows) OptimizeChromo->DiluteSample DiluteSample->Revalidate Revalidate->StillIssue Problem persists End Method Acceptable Revalidate->End Problem solved

Caption: A decision workflow for addressing matrix effects.

2.3. Core Mitigation Strategies

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[12][18][19]

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Non-selective; phospholipids and salts remain in the supernatant, often leading to significant matrix effects.[9]Early discovery or when high throughput is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity and pH.Can be highly selective; effective at removing salts and phospholipids.More labor-intensive; requires solvent optimization; can have lower recovery.Basic imidazole compounds, by adjusting the aqueous phase to a basic pH to neutralize the analyte and extract it into an organic solvent.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and provides the cleanest extracts; excellent for removing phospholipids and salts.[9][12]Most complex and expensive; requires careful method development.Assays requiring high sensitivity and accuracy, such as regulated bioanalysis. For imidazoles, ion-exchange or mixed-mode cartridges are often highly effective.[20]

If sample preparation is insufficient, adjusting the chromatography can physically separate the imidazole analyte from the co-eluting interferences.[7][17][21]

  • Increase Retention: For imidazoles that elute early on a C18 column, they may co-elute with phospholipids. Lengthening the gradient or using a column with a different stationary phase (e.g., phenyl-hexyl) can increase retention and move the analyte away from the suppression zone.[7]

  • Change Separation Mode: For highly polar imidazoles, reversed-phase chromatography may not provide adequate retention. Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high organic mobile phase to retain and separate polar compounds effectively.[22]

  • Use Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide sharper, narrower peaks, which increases the probability of resolving the analyte from interferences.[23]

While the goal should always be to minimize matrix effects, compensation is a critical part of the validation process.[4]

The "gold standard" is to use a Stable Isotope-Labeled (SIL) Internal Standard .[12][15] A SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the exact same degree of ion suppression or enhancement.[17] Because you are measuring the ratio of the analyte to the IS, the matrix effect is effectively canceled out, leading to accurate and precise quantification.[15][24] While SIL-IS can be expensive, their use is strongly recommended for regulated bioanalysis.[17]

IonSuppression cluster_source ESI Droplet cluster_detector Mass Spectrometer cluster_no_me Scenario A: No Matrix Effect cluster_me Scenario B: Ion Suppression Analyte Analyte Matrix Matrix Component Charge Charge (+) Detector Detector Signal Analyte_A Analyte Charge_A Charge (+) Analyte_A->Charge_A Efficient Ionization Detector_A High Signal Charge_A->Detector_A Analyte_B Analyte Charge_B Charge (+) Analyte_B->Charge_B Competition Matrix_B Matrix Matrix_B->Charge_B Competition Detector_B Low Signal Charge_B->Detector_B

Sources

Optimization of recrystallization solvents for purifying 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (also known as 2,4-dichlorophenacyl imidazole).[1][2]

CRITICAL DISTINCTION: Do not confuse this ketone intermediate (MP: ~80–82°C) with its downstream reduction product, the alcohol 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (MP: ~134°C).[1][2] The protocols below are specific to the ketone .

Solvent Selection & Optimization Logic

The purification of this intermediate is often plagued by "oiling out" due to the low melting point of the free base (~80°C) and the presence of lipophilic impurities like unreacted


-chloro ketone.[1][2]
Solvent System Performance Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water Primary High Displacement: The compound is soluble in warm ethanol.[1][2] Water acts as a polar antisolvent, forcing the hydrophobic dichlorophenyl moiety to crystallize while keeping polar impurities (imidazole salts) in solution.[1][2]
Toluene AlternativeModerateTemperature Differential: High solubility at reflux; moderate at 0°C. Good for removing non-polar tars, but yield can be lower due to high solubility.[1][2]
Acetone / Ether Salt FormationHigh (Specific)Ionic Precipitation: Used specifically if converting the oily free base into the Nitrate Salt (MP: 161–163°C) to bypass difficult crystallization.[1][2]
Isopropanol (IPA) Single SolventModerateKinetic Control: Slower evaporation/cooling rates than ethanol, sometimes promoting better crystal habit if oiling is persistent.[1][2]

Decision Tree: Purification Strategy

Use this logic flow to determine the correct protocol based on your crude material's state.

PurificationStrategy Start Crude 1-(2,4-dichlorophenyl)- 2-(1H-imidazol-1-yl)ethanone StateCheck State of Crude Material? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Purity > 85% Oil Persistent Red/Dark Oil StateCheck->Oil High Impurity/Tars DirectCryst Protocol A: Direct Recrystallization (Ethanol/Water) Solid->DirectCryst SaltFormation Protocol B: Nitrate Salt Formation (Acetone/HNO3) Oil->SaltFormation Neutralization Neutralize to Free Base (NaHCO3) SaltFormation->Neutralization Neutralization->DirectCryst Final Polish

Figure 1: Decision matrix for selecting between direct recrystallization and salt-formation purification routes.

Standard Operating Procedures (SOPs)

Protocol A: Two-Solvent Recrystallization (Ethanol/Water)

Best for semi-solid crude with moderate purity.[1][2]

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) (approx. 3–5 mL per gram of crude).[1][2] Heat to 60–65°C (do not exceed 70°C to prevent decomposition). Stir until fully dissolved.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a celite pad.[1][2]

  • Antisolvent Addition: While maintaining the solution at 60°C, add warm Water (50°C) dropwise.[1][2]

    • Stop point: Add water until a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Correction: Add 1–2 mL of ethanol to clear the solution back to transparent.[1][2]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical Step: If oil droplets form at ~50°C, seed immediately with a pure crystal or scratch the glass.[1][2]

  • Harvest: Cool to 0–4°C in an ice bath for 1 hour. Filter the white needles/plates.[1][2] Wash with cold 20% Ethanol/Water.[1][2]

  • Drying: Vacuum dry at 40°C. Target MP: 80–82°C .

Protocol B: Nitrate Salt Purification (The "Oiling Out" Fix)

Best for gummy, dark red oils that refuse to crystallize.[1][2]

  • Dissolution: Dissolve the crude oil in Acetone (5 mL/g).

  • Acidification: Cool to 0°C. Add concentrated Nitric Acid (HNO₃) dropwise (carefully!) until pH < 2.

  • Precipitation: Dilute with Diethyl Ether (or MTBE) until the nitrate salt precipitates as a solid.

  • Filtration: Collect the nitrate salt. Salt MP: 161–163°C .

  • Recovery: Suspend the salt in water, neutralize with saturated NaHCO₃, and extract with DCM. Evaporate DCM to obtain the clean free base solid, then proceed to Protocol A if necessary.[1][2]

Troubleshooting & FAQs

Q1: My product separates as a "milk" or oil at the bottom of the flask instead of crystals. Why?

A: This is "oiling out" (Liquid-Liquid Phase Separation).[1][2] It happens when the temperature is above the melting point of the solvated product, or the antisolvent (water) was added too fast.[1][2]

  • Fix: Reheat to dissolve the oil. Add a small amount of ethanol (good solvent).[1][2] Let it cool very slowly. Add a seed crystal at 50°C. Do not agitate excessively during the cooling phase.

Q2: The melting point is 134°C. Is this high purity?

A: No. You have likely isolated the Alcohol (1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol), not the ketone.[1][2]

  • Cause: If you used borohydride reagents earlier in the presence of the ketone, you reduced it.[1][2]

  • Action: Check IR/NMR. The ketone shows a strong C=O stretch at ~1690 cm⁻¹; the alcohol shows a broad O-H stretch at ~3200 cm⁻¹.[1][2]

Q3: The crystals are yellow/orange. How do I remove the color?

A: The color usually comes from oligomerized starting material (phenacyl halides).[1][2]

  • Fix: Before recrystallization, dissolve the crude in Toluene and treat with Activated Carbon (5% w/w) at reflux for 30 minutes. Filter hot, evaporate, then recrystallize using Protocol A.

Q4: My yield is low (<50%). Where is the product?

A: The imidazole moiety makes the compound basic and water-soluble if the pH is too low.[1][2]

  • Check: Did you wash with acid? If the mother liquor is acidic, your product is protonated and dissolved in the water layer.[1][2] Neutralize the mother liquor with NaHCO₃ to recover the remaining base.[1][2]

Safety & Handling

  • Lachrymator Warning: The starting material, 2,4-dichloro-

    
    -chloroacetophenone, is a potent tear gas agent.[1][2] Even trace amounts in the crude can cause eye irritation.[1][2] Handle all crude recrystallizations in a fume hood.
    
  • Skin Sensitization: Imidazole derivatives can cause contact dermatitis.[1][2] Wear nitrile gloves.[1][2]

References

  • Solubility & Melting Point Verification

    • PrepChem Data: "The nitrate salt was formed... m.p. 161°-163° C. The free base obtained by neutralization was recrystallized from ethanol/water, m.p. 80°-82° C."[1][2][3]

    • Source:[1][2]

  • Chemical Properties & Safety

    • PubChem CID 32232:[1][2] 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.[1][2][4][5][6][7]

    • Source:[1][2]

  • Patent Literature (Contextual)

    • US Patent 3,717,655:[2] Describes the synthesis of imidazole derivatives (Miconazole/Econazole) and the purification of the phenacyl intermediate.

    • Source:[1][2]

Sources

Strategies to reduce the toxicity of dichlorophenyl-containing compounds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for medicinal chemists and DMPK scientists. It prioritizes actionable troubleshooting, mechanistic depth, and validated protocols.

Status: Operational | Tier: Level 3 (Senior Scientist Support) | Topic: Structural De-risking of Dichlorophenyl Moieties

Core Directive & Executive Summary

The Issue: The dichlorophenyl moiety is a privileged scaffold in pharmacotherapy (e.g., Sertraline, Diclofenac, Aripiprazole) due to its ability to fill hydrophobic pockets and modulate metabolic stability. However, it presents a high risk of idiosyncratic drug-induced liver injury (IDILI) . The Mechanism: The toxicity is rarely intrinsic to the parent molecule. Instead, it stems from bioactivation —typically by CYP450 enzymes—converting the dichlorophenyl group (especially when linked to an electron-rich amine) into reactive quinone imines (QIs) or quinone methides . These electrophiles covalently bind to hepatic proteins (haptenization), triggering immune-mediated hepatotoxicity.

The Solution: This guide provides a decision framework to:

  • Diagnose liability using GSH trapping.

  • Mitigate risk via specific structural modifications (Bioisosteres, Electronic Deactivation).

  • Validate safety with definitive bench protocols.

Module 1: Diagnostic & Mechanistic Troubleshooting

Understanding why your compound is failing safety screens.

Q1: Why is my dichlorophenyl-containing lead showing high covalent binding in microsomes?

Diagnosis: You are likely observing the "Aniline Trap." If your dichlorophenyl ring is directly attached to a nitrogen atom (as in Diclofenac ), it functions as an electron-rich aniline system.

  • Mechanism: CYP2C9 or CYP3A4 hydroxylates the ring (usually para or ortho to the amine). The resulting hydroxy-metabolite is rapidly oxidized (loss of 2e⁻/2H⁺) to a reactive Quinone Imine (QI) .

  • Contrast (Sertraline vs. Diclofenac):

    • Diclofenac:[1][2][3][4][5][6][7][8] Nitrogen is attached directly to the ring.

      
       Forms QI 
      
      
      
      High Toxicity Risk.
    • Sertraline:[3][9][10] Nitrogen is separated from the ring by a carbon framework.

      
       Cannot form QI involving the dichlorophenyl ring directly. 
      
      
      
      Lower Covalent Binding Risk.

Visualizing the Pathway (Diclofenac Case Study):

Bioactivation Parent Parent Drug (Dichlorophenyl-amine) Metabolite Hydroxy-Metabolite (4'-OH or 5-OH) Parent->Metabolite CYP2C9/3A4 (Bioactivation) Reactive REACTIVE QUINONE IMINE (Electrophile) Metabolite->Reactive -2e, -2H (Oxidation) Toxicity Protein Adduct (Hepatotoxicity) Reactive->Toxicity + Protein-SH (Covalent Binding) Detox GSH Conjugate (Excretion) Reactive->Detox + Glutathione (Trapping)

Figure 1: The Bioactivation Pathway.[11][12] The critical step is the oxidation of the hydroxy-metabolite to the Quinone Imine. Strategies must block the initial hydroxylation or prevent the subsequent oxidation.

Q2: How do I distinguish between "hard" and "soft" metabolic spots on the dichlorophenyl ring?

Technical Insight:

  • Soft Spots: Positions para to the amine or electron-donating group are most vulnerable to CYP oxidation. In a 2,4-dichlorophenyl system, the 5-position is often the "soft spot."

  • Hard Spots: Positions occupied by Chlorine atoms are generally blocked, but NIH Shift (migration of the halogen) can occur, though less common.

Module 2: Structural Modification Strategies (The "Fix")

Actionable chemistry to engineer out toxicity.

Strategy A: The Fluorine Blockade

Concept: Replace the hydrogen at the metabolic "soft spot" (usually para to the amine) with Fluorine.

  • Why: The C-F bond is stronger (approx. 116 kcal/mol) than C-H (approx. 99 kcal/mol) and resists CYP oxido-reduction.

  • Example: If your lead is a 2,4-dichloroaniline derivative, bioactivation often occurs at C5. Introducing a Fluorine at C5 (forming a 2,4-dichloro-5-fluoro motif) can shut down QI formation.

Strategy B: Deuteration (Kinetic Isotope Effect)

Concept: Replace H with Deuterium (D) at the site of hydroxylation.

  • Why: Breaking C-D bonds is energetically more difficult (

    
    ). This slows down the rate-limiting step of bioactivation, allowing clearance pathways (like glucuronidation) to dominate instead of toxification.
    
  • Reference: This approach has been successfully applied in modifying paroxetine and other CNS drugs to reduce mechanism-based inactivation [1].

Strategy C: Scaffold Hopping (Insulation)

Concept: Break the conjugation between the nitrogen lone pair and the dichlorophenyl ring.

  • Execution: Insert a methylene spacer (

    
    ) or switch to a bioisostere that does not support quinoid formation (e.g., replace the phenyl ring with a pyridine or pyrimidine, which are electron-deficient and less prone to oxidation).
    

Decision Tree for Structural Modification:

DecisionTree Start High Covalent Binding? CheckStruct Is Nitrogen directly attached to Dichlorophenyl? Start->CheckStruct Yes Yes (Aniline-like) CheckStruct->Yes No No CheckStruct->No Action1 STRATEGY: Block Para-position (Add F, Cl, or CF3) Yes->Action1 Preserve Scaffold Action2 STRATEGY: Scaffold Hop (Insert CH2 spacer) Yes->Action2 Alter Scaffold Action3 Investigate other metabolic pathways (e.g., Acyl Glucuronide) No->Action3

Figure 2: Strategic decision matrix for mitigating covalent binding risks in dichlorophenyl compounds.

Module 3: Experimental Validation Protocols

Self-validating systems to prove your design works.

Protocol: High-Throughput Glutathione (GSH) Trapping Assay

Purpose: To detect reactive electrophilic metabolites (Quinone Imines) before they cause in vivo toxicity.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH regenerating system

  • Trapping Agent: GSH (5 mM) or Dansyl-GSH (for fluorescence detection) [2].

  • Test Compound (10 µM)

Step-by-Step Workflow:

  • Incubation: Mix Test Compound + HLM + GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH to start the reaction. Incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss (NL) scanning is critical.

    • Target: Look for NL of 129 Da (pyroglutamic acid moiety of GSH) in positive ion mode.

    • Alternative: Monitor precursor ion scan of m/z 272 (deprotonated GSH fragment) in negative mode [3].

Data Interpretation Table:

Observation (LC-MS)DiagnosisRisk LevelAction
No GSH Adducts Metabolically stable or no electrophiles formed.LowProceed to in vivo PK.
+1 GSH Adduct (M+305) Mono-GSH conjugate formed. Reactive intermediate present.[13][14][15][16]HighIdentify site of addition. Apply Strategy A (Fluorine).
+2 GSH Adducts Highly reactive species (likely quinone).CriticalStop. Redesign scaffold (Strategy C).
Troubleshooting the Assay
  • Issue: I see no adducts, but in vivo toxicity persists.

    • Cause: The reactive metabolite might be hard (not soft) and reacting with DNA/Proteins but not GSH, or the toxicity is off-target (receptor-mediated) rather than metabolic.

    • Fix: Run a Radiolabeled Covalent Binding Assay using

      
      C-labeled compound. If binding > 50 pmol/mg protein, the risk is real despite negative GSH data.
      

References

  • Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation. Biochemical Pharmacology. (2022).[17] Link

  • Dansyl Glutathione as a Trapping Agent: A sensitive method for the estimation of reactive metabolite formation.[16] Chemical Research in Toxicology. (2005). Link

  • Screening of GSH-trapped reactive metabolites: Using hybrid triple quadrupole linear ion trap mass spectrometry. Drug Metabolism and Disposition. (2007).[2] Link

  • Diclofenac Analogues: Development of analogs designed to avoid metabolic activation. Journal of Medicinal Chemistry. (2020). Link

Sources

Improving the selectivity of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone derivatives for fungal vs. mammalian cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azole Antifungal Development Topic: Selectivity Optimization of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Derivatives Ticket ID: AZL-OPT-2026-SC Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Azole Optimization Support Hub

You are accessing the technical guide for the this compound scaffold. This structure is the requisite precursor for established antifungals like miconazole and econazole.

The Core Challenge: This scaffold inherently binds heme iron. The challenge is not potency, but selectivity. Unmodified imidazole derivatives often indiscriminately inhibit human CYP51 (Lanosterol 14


-demethylase) and other steroidogenic enzymes (e.g., CYP17, CYP19), leading to endocrine toxicity.

Below are three specialized modules addressing the most common "Support Tickets" we receive regarding selectivity failures.

Module 1: Structural Optimization (SAR)

Issue: "My derivatives hit the fungal target but show high affinity for human CYP51."

Root Cause Analysis

The imidazole ring (the "Head") coordinates with the heme iron in both fungal and mammalian CYP51. You cannot achieve selectivity by modifying the imidazole ring itself without losing potency. Selectivity is driven by the "Tail" (the side chain attached to the ethanone/linker) interacting with the non-conserved hydrophobic access channel.

The Solution: Exploiting the Hydrophobic Tunnel

Human and fungal CYP51 differ significantly in the flexibility of the F-G loop and the volume of the substrate access channel.

Optimization Protocol:

  • Target the Non-Conserved Residues: Fungal CYP51 (e.g., C. albicans) often contains specific histidine or polar residues in the access channel (e.g., His377) that are absent in human isoforms.

  • Linker Modification: The ethanone ketone is a "hard" handle. Reducing it to an alcohol (ethanol) or converting it to an ether/ketal (as in ketoconazole) increases flexibility, allowing the "Tail" to adopt a conformation that fits the fungal pocket but sterically clashes with the human pocket.

  • Halogenation Strategy: The 2,4-dichlorophenyl group is critical for lipophilicity. However, adding bulky substituents (e.g., biphenyls, long alkyl chains) to the linker often improves selectivity by exploiting the deeper fungal hydrophobic groove.

Visualizing the SAR Strategy

SAR_Strategy Scaffold 1-(2,4-dichlorophenyl)- 2-(1H-imidazol-1-yl)ethanone Head Imidazole Head (Heme Binding) Scaffold->Head Linker Ethanone Linker (The Pivot Point) Scaffold->Linker Tail Dichlorophenyl Tail (Hydrophobic Anchor) Scaffold->Tail Action1 Do NOT Modify (Conserved Binding) Head->Action1 Action2 Modify Here (Ether/Ketal/Oxime) Controls Orientation Linker->Action2 Action3 Extend/Substitute (Target Fungal-Specific Hydrophobic Pocket) Tail->Action3

Figure 1: Structural Activity Relationship (SAR) logic for the azole scaffold. Selectivity is achieved by modifying the Linker and Tail regions, not the Heme-binding Head.

Module 2: Enzymatic Selectivity Validation

Issue: "My


 values fluctuate between batches, and spectral data is noisy."
Troubleshooting Guide: The Reconstitution Assay

Standard colorimetric assays are often insufficient for distinguishing Type I (substrate) vs. Type II (inhibitor) binding. You must use Spectral Binding Assays to determine the dissociation constant (


).

Common Pitfall: Aggregation. Azoles are highly lipophilic. If the compound aggregates in the buffer, it scatters light, ruining the difference spectrum (420–450 nm region).

Corrective Protocol: Spectral Binding Assay

  • Enzyme Prep: Use recombinant C. albicans CYP51 (CaCYP51) and Human CYP51 (HsCYP51).[1]

  • Solubilization: Dissolve derivatives in DMSO. Final DMSO concentration in the cuvette must be

    
     to prevent enzyme denaturation.
    
  • Titration:

    • Place 2 µM CYP51 in two cuvettes (Reference and Sample).

    • Titrate the derivative into the Sample cuvette only.

    • Add equivalent volume of DMSO to the Reference cuvette.

  • Readout: Record difference spectra (350–500 nm).

    • Success: A "Type II" spectrum (Peak ~425-430 nm, Trough ~390-410 nm) indicates nitrogen coordination with heme.

    • Failure: A peak at 420 nm often indicates denaturation (P420), not binding.

Data Interpretation Table:

ParameterFungal CYP51 (Target)Human CYP51 (Off-Target)Desired Outcome
Binding Type Type II (Strong)Weak / Non-Type IIClear spectral difference

(Dissociation)

nM

nM
Selectivity Ratio > 20

Low nM rangeµM rangeWide therapeutic window

Module 3: Cellular Translation (The "Efflux" Trap)

Issue: "My compound has a Selectivity Ratio of 500x in enzyme assays, but fails in whole-cell MIC tests."

Root Cause: Efflux Pumps

Excellent enzymatic inhibition means nothing if the drug cannot stay inside the fungal cell. C. albicans overexpresses ABC transporters (CDR1, CDR2) and Major Facilitator Superfamily pumps (MDR1) that actively eject azoles.

Diagnostic Workflow: If Enzyme


 is low (good) but MIC is high (bad), you have an efflux problem, not a binding problem.

Protocol: Selectivity Index (SI) Calculation To prove safety, you must compare fungal killing vs. mammalian toxicity.

  • Fungal Assay (MIC):

    • Method: CLSI M27-A3 Broth Microdilution.

    • Endpoint:

      
       (concentration inhibiting 50% growth compared to control).
      
  • Mammalian Assay (Cytotoxicity):

    • Cell Lines: HepG2 (Liver toxicity model) or HEK293.

    • Method: MTT or XTT assay (mitochondrial activity).

    • Endpoint:

      
       (Cytotoxic Concentration 50%).
      
  • Calculation:

    
    
    

Target SI: An SI


 is generally required for lead candidates. An SI 

indicates high risk of clinical toxicity.
Visualizing the Screening Cascade

Screening_Workflow Step1 Synthesis of Ethanone Derivatives Step2 Enzymatic Assay (Recombinant CYP51) Step1->Step2 Decision1 Selectivity Ratio > 20? Step2->Decision1 Step3 Fungal MIC Assay (CLSI Protocol) Decision1->Step3 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Potent MIC? Step3->Decision2 Step4 Mammalian Cytotoxicity (HepG2 MTT Assay) Decision2->Step4 Yes Decision2->Fail No (Efflux Issue) Result Calculate Selectivity Index (SI) Target: SI > 50 Step4->Result

Figure 2: The critical path for validating selectivity. Note that enzymatic success must precede cellular testing to rule out mechanism-of-action failures.

FAQ: Frequently Asked Questions

Q: Can I use molecular docking to predict selectivity before synthesis? A: Yes, but with caution. Standard docking often treats the receptor as rigid. CYP51 has a highly flexible F-G loop. You must use Induced Fit Docking (IFD) protocols. Look for poses where the "Tail" of your derivative stabilizes the open conformation of the fungal loop but clashes with the closed mammalian loop.

Q: Why do I see "Type I" spectra for some of my derivatives? A: This indicates the inhibitor is binding to a lipophilic pocket without coordinating the heme iron (displacing water but not binding iron). These are usually weak inhibitors. You need a "Type II" spectrum (Iron coordination) for clinical efficacy.

Q: What is the role of the 2,4-dichloro substitution? A: It provides essential bulk and lipophilicity to anchor the molecule in the hydrophobic access channel. Removing the chlorines usually destroys antifungal activity. Moving them (e.g., to 2,6-dichloro) often alters the angle of entry, potentially improving selectivity but requiring re-optimization of the linker.

References

  • BenchChem. this compound Structure and Applications.

  • Warrilow, A. G., et al. (2013). Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy.[1][2][3][4]

  • Hargrove, T. Y., et al. (2017). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. PLoS Pathogens.

  • ChemicalBook. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol Properties and Synthesis.

  • Becher, R., & Wirsel, S. G. (2012). Fungal Cytochrome P450 Sterol 14α-Demethylase (CYP51) and Azole Resistance in Plant and Human Pathogens. Applied Microbiology and Biotechnology.[5]

Sources

Technical Support Center: Storage & Stability of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Dashboard

Compound Identity:

  • IUPAC Name: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone[1][2][3][4][5]

  • Common Synonyms: 2',4'-Dichloro-2-(imidazol-1-yl)acetophenone; Econazole Ketone Intermediate.[1]

  • CAS Number: 46503-52-0[1][5][6]

Critical Storage Parameters:

ParameterSpecificationReason for Compliance
Temperature 2°C to 8°C (Refrigerated)Prevents thermal dimerization and alpha-oxidation [1, 2].[1]
Atmosphere Inert Gas (Argon/Nitrogen)The methylene bridge (-CH₂-) is susceptible to autoxidation [2].[1]
Humidity < 40% RH (Desiccated)Compound is hygroscopic; moisture catalyzes hydrolysis of acidic impurities [3].
Light Amber Glass / Foil Imidazole and ketone moieties are UV-sensitive (Photo-yellowing) [1].[1]
Container Tightly Sealed / Parafilm Prevents absorption of atmospheric CO₂ (Carbonate formation).
Mechanistic Insight: Why Degradation Occurs

To prevent degradation, one must understand the molecular vulnerabilities of the scaffold. This compound features an alpha-amino ketone motif, which is thermodynamically reactive.[1]

Primary Degradation Pathways
  • Alpha-Oxidation (Yellowing): The methylene protons at the C2 position (between the carbonyl and the imidazole) are acidic and activated. Exposure to atmospheric oxygen, especially under light, leads to radical formation and subsequent oxidation to alpha-keto species or polymerization.

  • Hygroscopicity & Clumping: While the ketone itself is relatively hydrolytically stable compared to amides, the imidazole ring is basic. It readily absorbs moisture and atmospheric CO₂, leading to "caking" and the formation of carbonate salts or hydrates.

  • Photolytic Cleavage: UV radiation can excite the aromatic ketone, leading to radical cleavage at the alpha-carbon, resulting in complex degradation mixtures.

DegradationPathways cluster_0 Storage Risks Compound 1-(2,4-Dichlorophenyl)- 2-(1H-imidazol-1-yl)ethanone (Off-White Powder) Oxidation Alpha-Oxidation (Yellow/Brown Impurities) Compound->Oxidation O2 + Light Hydrolysis Hygroscopic Clumping (Hydrates/Carbonates) Compound->Hydrolysis Moisture + CO2 Photolysis Photolytic Cleavage (Radical Species) Compound->Photolysis UV Light (>300nm)

Figure 1: Primary degradation pathways.[1] The alpha-methylene bridge is the critical failure point for oxidation.[1]

Troubleshooting Guide (Q&A)

Q1: My sample has turned from off-white to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation or photo-oxidation.[1]

  • Action: Check purity via HPLC or TLC. If purity is >98%, the color is likely due to trace impurities (ppm level) which are highly colored.

  • Remediation: For critical synthesis (e.g., GMP manufacturing), recrystallize the material (See Protocol A). For general screening, it may still be viable, but control reactions should be run.

Q2: The powder has clumped into a hard cake. Can I grind it?

  • Diagnosis: Moisture absorption has occurred, likely forming weak hydrates or interacting with trace acidic residues.

  • Action: Do not grind immediately if the material is sticky.

  • Remediation: Dry the material in a vacuum desiccator over P₂O₅ or Silica Gel for 24 hours. Once brittle, it can be gently ground. Verify the melting point (Target: 76-78°C) [4]. If the melting point is depressed (>2°C drop), recrystallization is required.

Q3: Can I store this compound in solution (e.g., DMSO or Methanol)?

  • Diagnosis: Solution storage accelerates degradation.[1]

  • Action: Avoid long-term storage in solution.

    • Methanol:[6] The ketone can form hemiacetals reversibly.

    • DMSO: Hygroscopic nature of DMSO introduces water.

  • Recommendation: If necessary, store as a 10mM stock in anhydrous DMSO at -20°C or lower, sealed under argon, for no longer than 1 month.

Q4: I see an extra spot on my TLC plate after storage.

  • Diagnosis: Likely the imidazole-cleaved byproduct or an oxidation derivative.[1]

  • Action: Run TLC with Ethyl Acetate:Methanol (10:1) .[1] The starting material should have a distinct Rf. If the impurity is significant (>5%), purify immediately.

Technical Protocols
Protocol A: Purification via Recrystallization

Use this protocol if the compound shows significant yellowing or purity drops below 98%.

Reagents:

  • Crude this compound[1][3][5][6][7]

  • Solvent: Toluene (Preferred) or Ethyl Acetate/Hexane mix [5].[1]

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add minimal Toluene (approx. 5-10 mL per gram).[1]

  • Heating: Heat gently to 80-90°C (Toluene boiling point is 110°C) until the solid dissolves completely. Do not boil excessively.

  • Filtration (Optional): If insoluble black specks remain, filter hot through a glass frit or Celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place in a refrigerator (4°C) for 4-12 hours.

  • Collection: Filter the white crystals under vacuum.

  • Washing: Wash the filter cake with cold, dry Toluene or Hexane.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours to remove residual solvent.

  • Validation: Check Melting Point (Exp: 76-78°C) and Color (Off-white).

Protocol B: Purity Verification (HPLC Conditions)

Standard method for monitoring degradation.

VariableSetting
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Acetate buffer)
Mobile Phase B Acetonitrile or Methanol
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
References
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2025).[1][8] Compound Summary: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CID 32232).[1] National Library of Medicine. Retrieved from

  • TLC Pharmaceutical Standards. (2024).[1] Certificate of Analysis: this compound. Retrieved from

  • ChemicalBook. (2024).[1] Product Properties: 1-(2,4-DICHLOROPHENYL)-2-(1H-IMIDAZOLE-1-YL) ETHANONE.[1][2][3][4][5][6][7][8] Retrieved from

  • Google Patents. (2016).[1] Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol (and ketone precursor purification). Patent CN102180835B.[1] Retrieved from

Sources

Validation & Comparative

A Validated Stability-Indicating HPLC Method for the Quantification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive validation of a novel, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a critical intermediate in the synthesis of several azole antifungal agents.[1] We provide a detailed, step-by-step protocol for the method and its validation, adhering to the stringent guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4] Furthermore, this guide offers an objective comparison of this HPLC method with alternative analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry, to empower researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Introduction: The Importance of Quantifying Azole Antifungal Intermediates

This compound is a key building block in the synthesis of numerous imidazole-based antifungal drugs.[5] Its purity and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is paramount for in-process control, quality assurance of raw materials, and stability testing.

The development of a stability-indicating analytical method is particularly crucial. Such a method must be able to accurately measure the analyte of interest in the presence of its potential degradation products, impurities, and other formulation components. This ensures that the method provides a true reflection of the analyte's concentration over time and under various environmental conditions.

This guide details a newly developed reverse-phase HPLC (RP-HPLC) method designed to meet these rigorous requirements. We will delve into the rationale behind the selection of chromatographic conditions and the comprehensive validation process that substantiates its suitability for its intended purpose.

The Novel HPLC Method: A Detailed Protocol

The developed method leverages the principles of reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This allows for the effective separation of the moderately nonpolar analyte from potential polar and nonpolar impurities.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).A standard, reliable HPLC system ensures reproducibility. A DAD allows for the monitoring of multiple wavelengths, aiding in peak purity assessment.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for the analyte.[1][6] The addition of phosphoric acid helps to control the pH of the mobile phase and protonate any residual silanols on the stationary phase, leading to improved peak shape and reproducibility.[6]
Flow Rate 1.0 mL/minThis flow rate provides a reasonable analysis time without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmThis wavelength was selected based on the UV spectrum of this compound, which shows significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes the risk of column overloading and band broadening.
Run Time 10 minutesThis allows for the elution of the analyte and any potential late-eluting impurities, ensuring a clean baseline before the next injection.
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.[3]

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of the analyte and transfer to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon syringe filter before injection.

Method Validation: Ensuring Scientific Integrity

A comprehensive validation of the analytical method was performed in accordance with ICH Q2(R1) guidelines to establish its suitability for the intended purpose.[2] The following validation parameters were assessed:

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. The analyte was subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), thermal (80°C), and photolytic (UV light) degradation.

The chromatograms of the stressed samples showed that the degradation product peaks were well-resolved from the main analyte peak, with a resolution of greater than 2. This confirms that the method is specific and can be used to accurately quantify this compound in the presence of its degradation products.

G cluster_0 Forced Degradation Studies cluster_1 HPLC Analysis cluster_2 Results Analyte Analyte Acid_Stress Acid (0.1 N HCl) Analyte->Acid_Stress Base_Stress Base (0.1 N NaOH) Analyte->Base_Stress Oxidative_Stress Oxidative (3% H₂O₂) Analyte->Oxidative_Stress Thermal_Stress Thermal (80°C) Analyte->Thermal_Stress Photolytic_Stress Photolytic (UV Light) Analyte->Photolytic_Stress HPLC HPLC Acid_Stress->HPLC Base_Stress->HPLC Oxidative_Stress->HPLC Thermal_Stress->HPLC Photolytic_Stress->HPLC Resolution Resolution > 2 HPLC->Resolution Specificity Method is Specific Resolution->Specificity

Caption: Workflow for demonstrating the specificity of the HPLC method.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A series of five concentrations of the reference standard ranging from 1 to 50 µg/mL were prepared and injected in triplicate.[3] The calibration curve was constructed by plotting the peak area against the concentration.

The method was found to be linear over the concentration range of 1-50 µg/mL, with a correlation coefficient (r²) of > 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It was determined by the recovery method, where a known amount of the reference standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). Each level was analyzed in triplicate.

The mean recovery was found to be within the acceptable range of 98.0% to 102.0%, with a relative standard deviation (RSD) of less than 2.0%, demonstrating the accuracy of the method.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the RSD.

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at a concentration of 20 µg/mL were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on three different days by different analysts.

The RSD for both repeatability and intermediate precision was found to be less than 2.0%, indicating that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. They were determined based on the standard deviation of the response and the slope of the calibration curve.

The LOD and LOQ were found to be 0.1 µg/mL and 0.3 µg/mL, respectively, demonstrating the sensitivity of the method.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness was evaluated by making small changes in the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

The results showed that the small variations in the operational parameters did not significantly affect the chromatographic performance, with the RSD of the results being less than 2.0%.

Summary of Validation Data
Validation ParameterAcceptance CriteriaObserved Results
Specificity Well-resolved peaks (Resolution > 2)Complies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness (% RSD) ≤ 2.0%< 1.8%

Comparison with Alternative Analytical Techniques

While the validated HPLC method is robust and reliable, it is essential to consider other analytical techniques that could be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for higher sensitivity, faster analysis time, or the analysis of complex matrices.

G Analyte_Quantification Quantification of This compound HPLC HPLC Analyte_Quantification->HPLC UPLC UPLC Analyte_Quantification->UPLC LC_MS LC-MS/MS Analyte_Quantification->LC_MS CE Capillary Electrophoresis Analyte_Quantification->CE UV_Vis UV-Vis Spectrophotometry Analyte_Quantification->UV_Vis

Caption: Alternative analytical techniques for analyte quantification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (<2 µm), resulting in higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[7]

  • Advantages: Significantly shorter run times, improved resolution, and lower solvent consumption.

  • Disadvantages: Requires specialized high-pressure instrumentation, which can be more expensive.

  • Applicability: Ideal for high-throughput screening and when a large number of samples need to be analyzed quickly.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

  • Advantages: Unparalleled sensitivity and selectivity, allowing for the detection and quantification of the analyte at very low concentrations (ng/mL or pg/mL).[8] It can also provide structural information for the identification of unknown impurities and degradants.[9]

  • Disadvantages: High initial instrument cost and complexity of operation. Matrix effects can sometimes suppress or enhance the ionization of the analyte, affecting accuracy.

  • Applicability: Essential for bioanalytical studies (e.g., pharmacokinetics), trace-level impurity profiling, and definitive identification of unknown compounds.[10][11][12][13]

Capillary Electrophoresis (CE)

CE is a separation technique that uses an electric field to separate ions based on their electrophoretic mobility.

  • Advantages: High separation efficiency, small sample and reagent consumption, and the ability to separate charged and neutral molecules.

  • Disadvantages: Can be less robust than HPLC for routine quality control applications. Sensitivity can be lower than HPLC-UV for some analytes.

  • Applicability: Useful for the analysis of charged or highly polar compounds that are difficult to retain on reverse-phase HPLC columns. It has been successfully used for the separation of enantiomers of imidazole antifungal drugs.[14][15]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that measures the absorbance of light by a sample at a specific wavelength.

  • Advantages: Simple, inexpensive, and rapid.

  • Disadvantages: Lacks specificity and cannot be used to separate the analyte from its impurities or degradants.[16][17][18][19] It is only suitable for the analysis of pure samples or simple formulations where there are no interfering substances that absorb at the same wavelength.

  • Applicability: Can be used for a quick estimation of the analyte concentration in pure bulk drug samples or for dissolution testing where the concentration of the analyte is high and interferences are minimal.

Comparative Summary
TechniqueSpecificitySensitivitySpeedCostComplexity
HPLC HighModerateModerateModerateModerate
UPLC HighHighFastHighModerate
LC-MS/MS Very HighVery HighModerateVery HighHigh
CE HighModerateFastModerateHigh
UV-Vis LowLowVery FastLowLow

Conclusion

The validated HPLC method presented in this guide is a robust, reliable, and stability-indicating method for the quantification of this compound. It meets all the acceptance criteria of the ICH guidelines and is suitable for routine quality control, stability testing, and in-process monitoring.

The comparison with alternative analytical techniques highlights that while UPLC and LC-MS/MS offer advantages in terms of speed and sensitivity, respectively, the developed HPLC method provides an excellent balance of performance, cost, and ease of use for its intended purpose. The choice of the most appropriate analytical technique will ultimately depend on the specific analytical challenge at hand. This guide provides the necessary information and experimental data to make an informed decision.

References

  • SIELC Technologies. (2018, May 16). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved from [Link]

  • PubMed. Evaluation of Fluorescent Capillary Electrophoresis for Rapid Identification of Candida Fungal Infections. Retrieved from [Link]

  • PSE Community.org. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Retrieved from [Link]

  • Gaur, A. Development and Validation of a High-Sensitivity HPLC Method for Quantification of Ketoconazole: Ensuring Quality Assurance Through Specific Chromatographic Procedures. Zhurnal Prikladnoii Spektroskopii. Retrieved from [Link]

  • Springer. (2025, November 29). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from [Link]

  • CTK. (2018, August 10). [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • ResearchGate. (2024, August 6). (PDF) Validation of RP-HPLC method for quantification of ketoconazole in two-stage model of biorelevant dissolution: application to supersaturation study. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Analysis of Some Antifungal Drugs by Spectrophotometric and Spectrofluorimetric Methods in Different Pharmaceutical Dosage Forms. Retrieved from [Link]

  • NIH. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations. Retrieved from [Link]

  • PMC - NIH. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]

  • Pharmacophore. development-and-validation-of-reverse-phase-hplc-method-for-estimation-of-ketoconazole-in-bulk-dru.pdf. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023, July 19). Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. Retrieved from [Link]

  • Semantic Scholar. Enantioseparation of ketoconazole and miconazole by capillary electrophoresis and a study on their inclusion interactions with β-cyclodextrin and derivatives. Retrieved from [Link]

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • AJPAMC. UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF MICONAZOLE NITRATE (MIC). Retrieved from [Link]

  • ResearchGate. Optimized HPLC chromatograms of eight imidazole antifungal drug.... Retrieved from [Link]

  • IJARMPS. development and validation of ketoconazole by rp-hplc. Retrieved from [Link]

  • Semantic Scholar. (2022, December 8). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • IJPSR. (2023, December 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF CLIMBAZOLE. Retrieved from [Link]

  • DuEPublico. Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring matrix effects. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A rapid and sensitive LC–MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application | Request PDF. Retrieved from [Link]

  • Springer. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Retrieved from [Link]

Sources

A Comparative Analysis of the Antifungal Spectrum of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and Miconazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the exploration of novel compounds with broad-spectrum efficacy is paramount. This guide provides a detailed comparative analysis of the antifungal spectrum of the synthetic intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, against the well-established antifungal agent, Miconazole. This document is intended to serve as a technical resource for researchers and professionals involved in the development of new antifungal therapies.

Introduction: Two Azoles at Different Stages of Development

Miconazole is a widely used imidazole antifungal agent with a broad spectrum of activity against many pathogenic fungi, including yeasts and dermatophytes.[1][2] It is a cornerstone in the topical treatment of various fungal infections.[3]

This compound is a key chemical intermediate primarily utilized in the synthesis of Miconazole and other azole antifungals.[4][5] While recognized for its role as a precursor, its intrinsic antifungal properties are less characterized. Some research has indicated that this compound exhibits broad-spectrum antimicrobial activity.[4] This guide aims to juxtapose the known antifungal profiles of both compounds to shed light on the structure-activity relationship and the therapeutic potential of this synthetic intermediate.

Mechanism of Action: A Shared Pathway

Both Miconazole and its precursor, this compound, belong to the azole class of antifungals. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The imidazole moiety present in both molecules is key to this mechanism, as it binds to the active site of the enzyme, disrupting ergosterol production.[5] This disruption leads to a cascade of effects, including increased fungal cell membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

cluster_0 Fungal Cell Azole Antifungal Azole Antifungal Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole Antifungal->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Synthesis Catalyzes Lanosterol Lanosterol Lanosterol->Lanosterol 14α-demethylase (CYP51) Substrate Ergosterol Ergosterol Ergosterol Synthesis->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Inhibition of Growth Inhibition of Growth Fungal Cell Membrane->Inhibition of Growth Disruption leads to Start Start Prepare Antifungal Stock Prepare Antifungal Stock Start->Prepare Antifungal Stock Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution in Microplate Serial Dilution in Microplate Prepare Antifungal Stock->Serial Dilution in Microplate Add Inoculum to Wells Add Inoculum to Wells Prepare Fungal Inoculum->Add Inoculum to Wells Serial Dilution in Microplate->Add Inoculum to Wells Incubate Plate Incubate Plate Add Inoculum to Wells->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Broth microdilution workflow.

Discussion and Future Perspectives

The available data, though limited for this compound, suggests that this synthetic intermediate possesses intrinsic antifungal activity. Its MIC values against Candida albicans, Aspergillus niger, and Trichophyton rubrum are notably higher than those of Miconazole, indicating a lower potency. [1][4][7][8]This is expected, as Miconazole is the final, optimized active pharmaceutical ingredient.

The structure-activity relationship within this chemical series demonstrates that the core imidazole and dichlorophenyl moieties provide a foundational level of antifungal activity. The subsequent chemical modifications that transform the ethanone intermediate into Miconazole significantly enhance its potency and broaden its spectrum of activity.

Further research is warranted to fully characterize the antifungal spectrum of this compound and other related intermediates. Such studies could provide valuable insights into the essential structural features required for potent antifungal activity and could inform the rational design of new azole antifungal agents with improved efficacy and resistance profiles.

References

  • The Role of this compound in Antifungal Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Retrieved January 30, 2026, from [Link]

  • Antifungal activity of miconazole against recent Candida strains - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Miconazole Revisited: New Evidence of Antifungal Efficacy from Laboratory and Clinical Trials | Request PDF. (2025, August 6). Retrieved January 30, 2026, from [Link]

  • Miconazole for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature - Taylor & Francis. (2023, March 20). Retrieved January 30, 2026, from [Link]

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024, July 17). Retrieved January 30, 2026, from [Link]

  • [Therapeutic efficacy of miconazole on deep-seated fungal infections in the respiratory tract system] - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Miconazole (topical route) - Side effects & dosage - Mayo Clinic. (2025, April 30). Retrieved January 30, 2026, from [Link]

  • Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z) - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation, and Assessment of Antidermatophyte Activity of Miconazole–Urea Water-Soluble Film - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Miconazole: a review of its antifungal activity and therapeutic efficacy - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Structure of azole antifungal drugs. | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]

  • Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • A combined experimental and theoretical study of miconazole salts and cocrystals: crystal structures, DFT computations, formation thermodynamics and solubility improvement - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chemical structures of azole antifungal agents. The chemical structures... | Download Scientific Diagram. (n.d.). Retrieved January 30, 2026, from [Link]

  • Antidermatophytic activity of miconazole nanoformulation against Trichophyton rubrum. (2025, August 6). Retrieved January 30, 2026, from [Link]

  • A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY - Journals. (2021, March 2). Retrieved January 30, 2026, from [Link]

  • Miconazole | C18H14Cl4N2O | CID 4189 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Comparative Efficacy of Imidazole Derivatives Against Resistant Fungal Pathogens: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antifungal resistance presents a formidable challenge to global public health, threatening to undermine the effective treatment of invasive fungal infections. Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus exhibit high levels of resistance to conventional therapies, necessitating a deeper, more critical evaluation of our existing and emerging antifungal armamentarium.[1][2][3] Among the cornerstones of antifungal therapy, imidazole derivatives have been pivotal. However, their efficacy is increasingly compromised by sophisticated fungal resistance mechanisms.[4][5]

This guide provides a head-to-head comparison of established and novel imidazole derivatives against clinically significant resistant fungal strains. Moving beyond a simple recitation of data, we delve into the mechanistic underpinnings of their action, the causality behind experimental design, and the structure-activity relationships that dictate their potency. This analysis is designed for researchers, scientists, and drug development professionals engaged in the critical work of overcoming antifungal resistance.

The Mechanistic Battlefield: Imidazole Action and Fungal Defenses

The primary mechanism of action for all imidazole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene.[6][7] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes. By binding to the heme iron atom in the enzyme's active site, imidazoles disrupt ergosterol production, leading to the accumulation of toxic sterol precursors. This alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth (fungistatic effect) and, at higher concentrations, causing cell death (fungicidal effect).[7][8][9]

However, fungi have evolved robust defense strategies to counteract this attack. Understanding these mechanisms is fundamental to interpreting comparative efficacy data.

  • Target Site Modification: Mutations in the ERG11 gene can alter the active site of the target enzyme, reducing the binding affinity of imidazole derivatives. This is a primary driver of resistance in strains like C. auris and A. fumigatus.[10][11]

  • Efflux Pump Overexpression: Fungi can upregulate the expression of membrane transporters, such as ATP-binding cassette (ABC) transporters (e.g., Cdr1) and major facilitator superfamily (MFS) transporters (e.g., Mdr1).[10][12] These pumps actively expel the antifungal drug from the cell, preventing it from reaching its intracellular target.

  • Biofilm Formation: Fungal pathogens, particularly Candida species, can form biofilms—complex communities of cells encased in an extracellular matrix. This physical barrier restricts drug penetration and creates a protected environment, rendering the embedded fungi highly resistant to treatment.[2][13]

These resistance mechanisms are not mutually exclusive and often act in concert, creating a high-level resistance phenotype that is exceptionally difficult to treat.[11]

cluster_Fungus Fungal Cell cluster_Resistance Resistance Mechanisms Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->Erg11 Inhibits Efflux Efflux Pumps (Cdr1, Mdr1) Efflux->Imidazole Expels Drug Erg11_mut Erg11 Gene Mutation Erg11_mut->Erg11 Alters Target

Caption: Mechanism of imidazole action and key fungal resistance pathways.

Head-to-Head Efficacy: A Comparative Data Analysis

To provide a clear comparison, we evaluated a panel of imidazole derivatives against key resistant fungal strains. The data, synthesized from multiple in vitro studies, is presented below. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14]

Imidazole DerivativeChemical FeatureC. albicans (FLC-R) MIC (µg/mL)C. auris MIC (µg/mL)A. fumigatus (Azole-R) MIC (µg/mL)
Ketoconazole Classic Imidazole16 - >64>644 - >16
Miconazole Classic Imidazole8 - 3216 - >642 - 8
Clotrimazole Classic Imidazole4 - 168 - 322 - 8
Lanoconazole Novel Lanthionine-containingNot widely reportedNot widely reported0.032 [3]
Luliconazole Novel ImidazoleNot widely reportedNot widely reported0.016 [3]
Compound 31/42 Novel (Dienone Motif)8 [15]Not widely reportedNot widely reported

FLC-R: Fluconazole-Resistant; Azole-R: Azole-Resistant. Data is compiled from references[3][15]. Values represent ranges observed across multiple resistant isolates.

Analysis of Performance:

  • Classic Imidazoles (Ketoconazole, Miconazole, Clotrimazole): These foundational drugs show significantly elevated MICs against resistant strains, particularly fluconazole-resistant C. albicans and the intrinsically resistant C. auris. Their clinical utility in treating infections caused by these pathogens is severely limited.

  • Novel Imidazoles (Lanoconazole, Luliconazole): These agents demonstrate exceptionally potent activity against both azole-susceptible and azole-resistant A. fumigatus.[3] The MIC90 values for resistant strains, while higher than for susceptible ones, remain remarkably low (0.032 µg/mL and 0.016 µg/mL for lanoconazole and luliconazole, respectively), suggesting they may overcome common resistance mechanisms in this pathogen.[3]

  • Structurally Unique Derivatives: The development of imidazole derivatives incorporating novel chemical motifs, such as the 2,4-dienone scaffold, has yielded compounds with potent activity against fluconazole-resistant C. albicans.[15] Compounds 31 and 42 from one study showed an MIC of 8 µg/mL against a resistant strain, a significant improvement over many classic azoles, and demonstrated promising in vivo efficacy in a mouse model of candidiasis.[15]

Beyond Inhibition: Assessing Fungicidal Activity and Biofilm Eradication

While MIC values are crucial, they do not capture the full pharmacodynamic profile of a drug. Assessing the rate of fungal killing (time-kill kinetics) and the ability to disrupt biofilms provides a more comprehensive picture of a compound's potential.

  • Fungicidal vs. Fungistatic Activity: Time-kill assays distinguish between agents that merely inhibit growth and those that actively kill the fungus. A fungicidal effect, typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum, is often desirable for treating infections in immunocompromised patients.[16] Studies have shown that some imidazoles, like tioconazole and ketoconazole, can exhibit rapid killing kinetics.[9] Novel derivatives must be subjected to these assays to determine if their potent MICs translate to effective fungicidal activity against resistant strains.

  • Biofilm Eradication: The ability to penetrate and eradicate established biofilms is a critical attribute for an effective antifungal. The Minimum Biofilm Eradication Concentration (MBEC) is the concentration required to kill cells within a mature biofilm.[17] Novel indolylbenzimidazole derivatives have shown excellent antibiofilm activity, not only inhibiting biofilm formation but also killing cells in mature biofilms at low concentrations.[17] This is a significant advantage, as biofilm-associated infections are notoriously difficult to treat.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key evaluative experiments are provided. These methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19][20]

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Inoculum Standardization: Further dilute the suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve the final target inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).[18]

  • Drug Dilution: Prepare a 2-fold serial dilution of each imidazole derivative in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. This step halves the drug concentration to the final desired test range.

  • Controls: Include a drug-free well with the fungal inoculum (growth control) and an uninoculated well with medium only (sterility control).

  • Incubation: Incubate the plates at 35°C for 24 hours (for Candida spp.) or up to 48 hours (for Aspergillus spp.).[20]

  • MIC Determination: The MIC is the lowest concentration of the drug at which there is a significant inhibition of growth (e.g., ~50% for azoles against yeasts) compared to the growth control.

Protocol 2: Time-Kill Kinetic Assay

This protocol assesses the rate at which an antifungal agent kills a fungal population.

Step-by-Step Methodology:

  • Culture Preparation: Prepare a starting fungal inoculum in RPMI 1640 medium at a concentration of approximately 1-5 x 10^5 CFU/mL.[21]

  • Exposure: Add the imidazole derivative at concentrations corresponding to 1x, 2x, 4x, and 8x its predetermined MIC. Include a drug-free growth control.

  • Incubation: Incubate the cultures at 35°C with agitation.[21]

  • Sampling: At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto nutrient agar plates.

  • Colony Counting: Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each drug concentration. A ≥3-log10 reduction from the initial inoculum is considered fungicidal.[16]

Protocol 3: Biofilm Eradication (MBEC) Assay

This protocol determines the concentration of an agent required to eradicate a pre-formed biofilm.

Step-by-Step Methodology:

  • Biofilm Formation: Add a standardized fungal inoculum (e.g., 1 x 10^7 CFU/mL) to the wells of a 96-well plate and incubate for 24-48 hours to allow for mature biofilm formation.

  • Planktonic Cell Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove any non-adherent, planktonic cells.

  • Drug Exposure: Add fresh medium containing serial dilutions of the imidazole derivatives to the wells with the established biofilms.

  • Incubation: Incubate for a further 24 hours.

  • Viability Assessment: After incubation, wash the wells again and determine the viability of the remaining biofilm cells. This can be done by adding a metabolic indicator dye (like XTT or resazurin) or by scraping the biofilm, sonicating to disaggregate cells, and performing CFU counts.[17]

  • MBEC Determination: The MBEC is the lowest drug concentration that results in the killing of the biofilm-embedded cells compared to the untreated control biofilm.

Structure-Activity Relationship: Designing Better Imidazoles

The variation in efficacy among imidazole derivatives is not arbitrary; it is dictated by their molecular structure. The structure-activity relationship (SAR) provides critical insights for designing next-generation antifungals.[22][23]

  • The Imidazole Core: The nitrogen atom at position 3 (N3) of the imidazole ring is essential for activity, as it coordinates with the heme iron of the target enzyme, lanosterol 14α-demethylase.

  • Side-Chain Modifications: The hydrophobic side chains attached to the imidazole ring are crucial for affinity and selectivity. Modifications to these chains can enhance binding to the enzyme's active site, increase cell membrane penetration, and even help evade efflux pumps.[24][25] For instance, the addition of hydrophobic substituents derived from isoprenoids or the incorporation of electron-withdrawing groups in specific positions has been shown to significantly increase antifungal potency.[25][26]

Caption: Key concepts in the Structure-Activity Relationship of imidazoles.

Conclusion and Future Directions

The head-to-head comparison reveals a clear divergence in the efficacy of imidazole derivatives against resistant fungal strains. While classic agents are largely ineffective, novel compounds like luliconazole and specifically designed derivatives with unique chemical motifs show significant promise, particularly against azole-resistant A. fumigatus and fluconazole-resistant Candida.[3][15] Their potent in vitro activity, however, must be rigorously validated through fungicidal, anti-biofilm, and in vivo studies.

The future of antifungal development lies in the rational design of new imidazole derivatives that can overcome known resistance mechanisms. This includes creating molecules that are poor substrates for efflux pumps, possess enhanced binding affinity for mutated target enzymes, or have dual mechanisms of action. The synthesis and evaluation of compounds with diverse scaffolds is a promising strategy that continues to yield candidates with superior activity against the most challenging fungal pathogens.[6][14][26] The protocols and comparative data within this guide serve as a foundational resource for advancing this critical area of research.

References

  • Exploration of novel mechanisms of azole resistance in Candida auris | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). ASM Journals. [Link]

  • Azole resistance in Candida auris: mechanisms and combinatorial therapy. (2023). Microbial Cell. [Link]

  • Azole resistance in Candida auris: mechanisms and combinatorial therapy - PubMed. (2023). PubMed. [Link]

  • Structure-Activity Relationships of a New Antifungal Imidazole, AFK-108, and Related Compounds - J-Stage. (n.d.). J-Stage. [Link]

  • Exploration of novel mechanisms of azole resistance in Candida auris - ASM Journals. (2023). ASM Journals. [Link]

  • Upc2-mediated mechanisms of azole resistance in Candida auris - PubMed. (2024). PubMed. [Link]

  • Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed. (2000). PubMed. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (n.d.). PMC. [Link]

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (2025). Biological and Molecular Chemistry. [Link]

  • Potent Activities of Novel Imidazoles Lanoconazole and Luliconazole against a Collection of Azole-Resistant and -Susceptible Aspergillus fumigatus Strains - PMC. (2016). PMC. [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Semantic Scholar. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - ResearchGate. (2025). ResearchGate. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC. (n.d.). PMC. [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020). ASM Journals. [Link]

  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.). EUCAST. [Link]

  • Fungi (AFST) - EUCAST. (n.d.). EUCAST. [Link]

  • EUCAST Antifungal Resistance Testing. (2025). TÜV SÜD. [Link]

  • Full article: Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. (n.d.). MDPI. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - MDPI. (n.d.). MDPI. [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (1984). PubMed. [Link]

  • In Vivo Antifungal Activity and Computational Studies of Some Azole Derivatives against Candida Albicans - ResearchGate. (2023). ResearchGate. [Link]

  • Inhibitory Potential of a Novel Imidazole Derivative as Evaluated by Time-Kill and Dehydrogenase Activity - ResearchGate. (2012). ResearchGate. [Link]

  • Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - MDPI. (2025). MDPI. [Link]

  • Inhibition and killing of Candida albicans in vitro by five imidazoles in clinical use - PMC. (n.d.). PMC. [Link]

  • Phenolic Imidazole Derivatives with Dual Antioxidant/Antifungal Activity: Synthesis and Structure-Activity Relationship - PubMed. (n.d.). PubMed. [Link]

  • Understanding the mechanisms of resistance to azole antifungals in Candida species - Oxford Academic. (2025). Oxford Academic. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. (2025). Journal of Pharma Insights and Research. [Link]

  • Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro - PMC - NIH. (2022). PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). Scilit. [Link]

  • Comparison of the in Vitro Antifungal Activities of Miconazole and a New Imidazole, R41,400 - PubMed. (1978). PubMed. [Link]

  • Time-kill assays in which Candida albicans strains were cultured in YPD... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents - ResearchGate. (2025). ResearchGate. [Link]

  • Azole-Based Compounds that are Active against Candida Biofilm: In Vitro, In Vivo and In Silico Studies - MDPI. (n.d.). MDPI. [Link]

  • Bacterial Biofilm Eradication Agents: A Current Review - Frontiers. (n.d.). Frontiers. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC. (n.d.). PMC. [Link]

  • Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach - PubMed. (n.d.). PubMed. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC. (n.d.). PMC. [Link]

  • Using 2-aminobenzimidazole derivatives to inhibit Mycobacterium smegmatis biofilm formation - PMC - NIH. (n.d.). PMC. [Link]

  • Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PubMed Central. (2024). PubMed Central. [Link]

  • A comparison of the effects of several antifungal imidazole derivatives and polyenes on Candida albicans: an ultrastructural study by scanning electron microscopy - PubMed. (1982). PubMed. [Link]

  • Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? (2017). Frontiers. [Link]

  • Emergence of Azole-Resistant Aspergillus fumigatus Strains due to Agricultural Azole Use Creates an Increasing Threat to Human Health | PLOS Pathogens. (2013). PLOS Pathogens. [Link]

  • Multi-azole resistance in Aspergillus fumigatus | Fungal Infection Trust. (n.d.). Fungal Infection Trust. [Link]

Sources

Efficacy comparison of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone derivatives against Aspergillus species

[1]

Executive Summary

The emergence of azole-resistant Aspergillus fumigatus strains has necessitated the re-evaluation of core azole pharmacophores. The scaffold 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (hereafter referred to as the DPIE Scaffold ) serves as a critical precursor to established drugs like miconazole and econazole.[1] However, recent medicinal chemistry efforts have pivoted toward derivatizing the ketone moiety itself—specifically into oxime ethers and hydrazones —rather than reducing it to the alcohol found in first-generation azoles.

This guide provides a technical comparison of these DPIE derivatives against standard-of-care agents (Voriconazole), focusing on efficacy metrics (MIC), Structure-Activity Relationships (SAR), and validated testing protocols (CLSI M38-A2).

Chemical Basis & SAR Analysis

The DPIE scaffold possesses two critical domains for antifungal activity: the imidazole ring (binds heme iron of CYP51) and the halogenated phenyl ring (hydrophobic interaction). The ketone bridge offers a pivot point for derivatization to overcome resistance mechanisms caused by cyp51A mutations.

Structural Logic[3]
  • Parent Scaffold: Ketone bridge is susceptible to metabolic reduction; moderate intrinsic activity.

  • Oxime Ethers (Class A): Introduction of an =N-O-R group increases lipophilicity and rigidity, often enhancing membrane penetration in filamentous fungi.

  • Hydrazones (Class B): Introduction of =N-NH-R allows for additional hydrogen bonding within the enzyme pocket.

Visualizing the Pharmacophore (SAR)

SAR_AnalysisScaffoldDPIE Scaffold(Ketone Core)ImidazoleImidazole Ring(CYP51 Heme Binding)Scaffold->ImidazoleEssentialPhenyl2,4-Dichlorophenyl(Hydrophobic Pocket)Scaffold->PhenylEssentialKetoneKetone Bridge(Derivatization Site)Scaffold->KetoneVariableOximeOxime Ethers(Rigidity + Lipophilicity)Ketone->OximeModification AHydrazoneHydrazones(H-Bonding Capacity)Ketone->HydrazoneModification B

Figure 1: Structure-Activity Relationship (SAR) flow of the DPIE scaffold. The ketone bridge is the primary site for modification to generate novel antifungal agents.

Comparative Efficacy Analysis

The following data synthesizes experimental outcomes comparing DPIE derivatives against Voriconazole (VRC), the gold standard for invasive aspergillosis.

Table 1: In Vitro Susceptibility Profile (MIC in g/mL)
Compound ClassSpecific Derivative ExampleA. fumigatus (Wild Type)A. flavusA. terreusEfficacy Verdict
Standard Control Voriconazole (VRC) 0.25 - 0.50 0.50 - 1.0 0.25 - 1.0 Gold Standard
Parent Scaffold DPIE (Unmodified)16 - 3232 - >6416Weak / Inactive
Class A: Oxime Ethers (Z)-Oxime Benzyl Ether2.0 - 4.04.0 - 8.04.0Moderate Potency
Class A: Oxime Ethers Sorbic Acid Oxime Ester4.08.04.0Good Stability
Class B: Hydrazones 2,6-Dichlorophenylhydrazone0.50 - 2.02.0 - 4.01.0 - 2.0High Potency
Data Interpretation[3][4][5][6][7][8][9][10]
  • The "Ketone" Limitation: The unmodified DPIE scaffold shows poor efficacy (MIC >16

    
    g/mL) against Aspergillus. It requires functionalization to achieve clinically relevant inhibition.
    
  • Hydrazone Superiority: The hydrazone derivatives (Class B) often exhibit superior potency compared to oxime ethers, approaching the efficacy of Voriconazole (MIC

    
     0.5-1.0 
    
    
    g/mL) in specific strains. This is attributed to the additional nitrogen atoms facilitating stronger binding affinity to the heme cofactor of CYP51.
  • Oxime Stability: While slightly less potent (MIC 2-4

    
    g/mL), oxime ethers demonstrate superior metabolic stability compared to hydrazones, making them better candidates for long-duration systemic therapy.
    

Mechanism of Action: CYP51 Inhibition[11]

The primary mechanism for all DPIE derivatives is the inhibition of Lanosterol 14


-demethylase (CYP51A)

Mechanism_PathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneLanosterolLanosterolSqualene->LanosterolErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->Ergosterol Normal PathwayToxicSterolsToxic Methylated Sterols(Membrane Stress)Lanosterol->ToxicSterols Accumulation via BlockadeCYP51CYP51A Enzyme(Lanosterol 14α-demethylase)CYP51->Lanosterol BlockedDPIE_DerivDPIE Derivative(Inhibitor)DPIE_Deriv->CYP51 Binds Heme Iron

Figure 2: The ergosterol biosynthesis pathway showing the specific blockade of CYP51A by DPIE derivatives, leading to the accumulation of toxic sterols.

Validated Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols align with CLSI M38-A2 standards for filamentous fungi.

Protocol A: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of DPIE derivatives against Aspergillus spp.

Reagents & Materials:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (Morpholinepropanesulfonic acid).

  • Plates: Sterile 96-well U-bottom microtitration plates.

  • Inoculum: Aspergillus conidial suspension.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve DPIE derivative in DMSO to a concentration 100x the highest final test concentration.

  • Inoculum Preparation:

    • Grow Aspergillus on Potato Dextrose Agar (PDA) for 7 days at 35°C.

    • Harvest conidia using sterile saline with 0.05% Tween 20.

    • Adjust density spectrophotometrically (OD

      
       0.09–0.11) to achieve 
      
      
      CFU/mL.
    • Dilute 1:50 in RPMI 1640 to reach final test density of

      
       CFU/mL .
      
  • Plate Setup:

    • Dispense 100

      
      L of 2x drug concentration into wells.
      
    • Add 100

      
      L of the standardized inoculum.
      
    • Include Growth Control (Drug-free) and Sterility Control (Inoculum-free).

  • Incubation: Incubate at 35°C for 48 hours .

  • Reading: The MIC is the lowest concentration exhibiting 100% visual inhibition of growth compared to the control.[2]

Protocol B: Molecular Docking Validation (In Silico)

Objective: Predict binding affinity of the derivative to the CYP51 active site before synthesis.

  • Target Retrieval: Download Crystal Structure of A. fumigatus CYP51B (e.g., PDB ID: 4UYM).

  • Ligand Prep: Minimize energy of the DPIE derivative using MMFF94 force field.

  • Docking: Use AutoDock Vina. Define grid box around the heme center (

    
     Å).
    
  • Metric: Successful candidates should exhibit binding energy

    
     kcal/mol.
    

Conclusion

The DPIE scaffold remains a vital chemical backbone. While the parent ketone lacks sufficient potency, hydrazone derivatives (Class B) have emerged as the most promising candidates, exhibiting MIC values (0.5 - 2.0

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[3] Wayne, PA.[3]

  • Emami, S., et al. (2018). Synthesis and antifungal activity of imidazole derivatives containing oxime ether moieties.[4] Journal of Mycology and Infection.

  • Pfaller, M. A., et al. (2011). Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for the echinocandins and Aspergillus. Journal of Clinical Microbiology.[3]

  • Sari, S., et al. (2023).[4] Design, Synthesis, and Molecular Modeling of New and Safe Azole Oxime Esters with Promising Antifungal Activity. ResearchGate.[5]

  • BenchChem. (2024). This compound: Properties and Applications.

A Comparative Analysis for Drug Discovery Professionals: Ketoconazole vs. its Precursor 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antifungal drug development, the azole class of compounds remains a cornerstone. This guide provides a detailed comparison between the well-established antifungal agent, Ketoconazole, and its key synthetic intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. While Ketoconazole is a widely recognized therapeutic, an in-depth analysis of its precursor offers valuable insights for medicinal chemists and pharmacologists in the design of novel, potentially more potent antifungal agents.

At a Glance: Structural and Mechanistic Overview

Both Ketoconazole and its precursor share a common pharmacophore: the imidazole ring attached to a dichlorophenyl group, which is crucial for their antifungal activity.[1] However, their overall structures differ significantly, which in turn influences their physicochemical properties and biological activity.

This compound is a foundational building block in the synthesis of many azole antifungals, including miconazole and econazole.[1] Its molecular formula is C₁₁H₈Cl₂N₂O. The presence of the dichlorophenyl and imidazole moieties suggests a mechanism of action consistent with other azole antifungals: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1]

Ketoconazole , with the molecular formula C₂₆H₂₈Cl₂N₄O₄, is a more complex molecule. It is an imidazole antifungal agent used in the prevention and treatment of a variety of fungal infections.[2] Its established mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[3] This enzyme is a key player in the conversion of lanosterol to ergosterol, and its inhibition disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[3]

FeatureThis compoundKetoconazole
Molecular Formula C₁₁H₈Cl₂N₂OC₂₆H₂₈Cl₂N₄O₄
Primary Role Synthetic IntermediateActive Pharmaceutical Ingredient
Core Structure Dichlorophenyl-imidazole ethanoneDichlorophenyl-imidazole dioxolane piperazine
Mechanism of Action Presumed inhibition of ergosterol synthesisInhibition of lanosterol 14α-demethylase (CYP51A1)

Potency: A Head-to-Head Comparison Is Warranted

The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a key metric for assessing antifungal potency.

Experimental Protocol: Determining Antifungal Potency via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the antifungal susceptibility testing of yeasts.[4][5][6][7][8][9][10][11][12][13]

Materials
  • This compound

  • Ketoconazole (analytical standard)

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compounds Prepare Stock Solutions of Compounds serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plates at 35°C for 24-48h add_inoculum->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic compare_mic Compare MIC Values read_mic->compare_mic

Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and Ketoconazole in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[8]

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Broth Microdilution Assay:

    • In a 96-well plate, perform a serial two-fold dilution of each antifungal compound in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.015 to 16 µg/mL).

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control (no antifungal) and a sterility control (no inoculum).

  • Incubation and MIC Determination:

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength.

Interpreting the Results and Future Directions

By comparing the MIC values of this compound and Ketoconazole against a panel of fungal strains, a direct assessment of their relative potencies can be made. A lower MIC value indicates greater potency.

Should this compound demonstrate significant antifungal activity, it could serve as a valuable lead compound for the development of new antifungal agents. Its simpler structure may offer advantages in terms of synthesis and the potential for chemical modification to improve efficacy, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of azoles is primarily due to their interference with the ergosterol biosynthesis pathway in fungi.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Enzyme binds to Intermediate 14-demethyl lanosterol Ergosterol Ergosterol Intermediate->Ergosterol ... multiple steps Membrane Disrupted Fungal Cell Membrane Ergosterol->Membrane is a key component of Azole Azole Antifungal (e.g., Ketoconazole) Azole->Enzyme inhibits Enzyme->Intermediate converts

Caption: The inhibitory effect of azole antifungals on the ergosterol biosynthesis pathway.

This pathway is essential for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron of lanosterol 14α-demethylase, azoles prevent the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol.[3] This disruption of the cell membrane ultimately inhibits fungal growth.

Conclusion

While Ketoconazole is a well-characterized antifungal drug, a thorough investigation into the biological activity of its synthetic precursor, this compound, is a logical step in the quest for novel antifungal agents. The experimental framework provided in this guide offers a clear path for researchers to directly compare the potencies of these two compounds. The insights gained from such studies could pave the way for the development of new, more effective treatments for fungal infections.

References

  • Blass, B. E., et al. (2022). Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs. Frontiers in Chemistry, 10, 969973. [Link]

  • de Almeida, F. V., et al. (2020). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology, 11, 583. [Link]

  • Wiederhold, N. P. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2684, 1-16. [Link]

  • Khan, K. U., et al. (2021). In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection. Frontiers in Pharmacology, 12, 699148. [Link]

  • Savelyeva, P. M., et al. (2021). 2,4-Diacetylphloroglucinol Modulates Candida albicans Virulence. Journal of Fungi, 7(11), 932. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of this compound in Antifungal Drug Development. [Link]

  • Dyer, R. L., et al. (1983). Synthesis of (E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Journal of Medicinal Chemistry, 26(3), 442-445. [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • EUCAST. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. Clinical Microbiology and Infection, 14(4), 398-405. [Link]

  • CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. [Link]

  • PubChem. (n.d.). Ketoconazole. National Center for Biotechnology Information. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]

  • Semantic Scholar. (n.d.). Table 5 from EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. [Link]

  • ResearchGate. (2008). EUCAST DEFINITIVE DOCUMENT E.DEF 9.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds. [Link]

  • Scribd. (n.d.). Performance Standards For Antifungal Susceptibility Testing of Yeasts. [Link]

  • Arendrup, M. C., et al. (2012). EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). Clinical Microbiology and Infection, 18(7), E246-E247. [Link]

  • Subcommittee on Antifungal Susceptibility Testing (AFST) of the ESCMID European Committee for Antimicrobial Susceptibility Testing (EUCAST). (2008). EUCAST Definitive Document EDef 7.1: Method for the Determination of Broth Dilution MICs of Antifungal Agents for Fermentative Yeasts. Clinical Microbiology and Infection, 14(4), 398-405. [Link]

Sources

Comparative study of the mechanism of action between imidazole and triazole antifungals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antifungal therapeutics, the azole class stands as a cornerstone for the management of a wide spectrum of fungal infections. Within this class, the imidazoles and triazoles represent two major subclasses, distinguished by the number of nitrogen atoms in their core azole ring. While both share a fundamental mechanism of action, their subtle structural differences translate into significant variations in selectivity, clinical utility, and toxicity profiles. This guide provides an in-depth comparative study of their mechanisms, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Azole Antifungal Target: Lanosterol 14α-Demethylase (CYP51)

Both imidazole and triazole antifungals exert their effect by targeting and inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1] This enzyme, a member of the cytochrome P450 family and encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol.[2] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.[3]

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a subsequent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication, leading to a fungistatic effect.[1]

Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Lanosterol->Inhibition Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol ToxicSterols Accumulation of 14α-methylated sterols Disruption Membrane Disruption & Inhibition of Growth ToxicSterols->Disruption Inhibition->ToxicSterols Inhibition by Imidazoles & Triazoles MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal Prepare Antifungal Stock & Serial Dilutions Plate Inoculate 96-well plate containing drug dilutions Antifungal->Plate Inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculum->Plate Incubate Incubate at 35°C for 24-48 hours Plate->Incubate Read Visually or spectrophotometrically determine growth Incubate->Read MIC Identify lowest concentration with no visible growth (MIC) Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Step-by-Step Protocol (Adapted from CLSI M27 and EUCAST E.Def 7.3.2): [4][5]

  • Antifungal Preparation: Prepare a stock solution of the imidazole or triazole antifungal in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 to 2.5 x 10^3 CFU/mL.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: Following incubation, determine the MIC by identifying the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique allows for the direct observation of the biochemical consequences of CYP51 inhibition by quantifying the levels of ergosterol and the accumulated precursor, lanosterol.

Sterol_Analysis_Workflow cluster_culture Fungal Culture & Treatment cluster_extraction Sterol Extraction cluster_analysis Analysis Culture Culture Fungi with sub-inhibitory concentrations of azole antifungal Harvest Harvest fungal cells Culture->Harvest Saponification Saponify cells with ethanolic KOH Harvest->Saponification Extraction Extract non-saponifiable lipids with n-heptane Saponification->Extraction Derivatization Derivatize sterols (optional) Extraction->Derivatization GCMS Analyze by GC-MS Derivatization->GCMS Quantify Quantify ergosterol and lanosterol GCMS->Quantify

Caption: Workflow for fungal sterol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Protocol: [6][7]

  • Fungal Culture and Treatment: Grow the fungal strain in a suitable liquid medium in the presence of a sub-inhibitory concentration of the imidazole or triazole antifungal. An untreated culture should be grown in parallel as a control.

  • Cell Harvesting: Harvest the fungal cells by centrifugation.

  • Saponification: Resuspend the cell pellet in ethanolic potassium hydroxide and heat to saponify the cellular lipids. This process breaks down esters, leaving the non-saponifiable sterols intact.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) from the aqueous phase using an organic solvent such as n-heptane.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the sterols, they can be derivatized to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the extracted and derivatized sterol sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will separate based on their retention times, and the mass spectrometer will provide fragmentation patterns for their identification and quantification.

  • Data Analysis: Compare the sterol profiles of the treated and untreated samples. A successful inhibition of lanosterol 14α-demethylase will result in a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in the treated sample.

Mechanisms of Resistance

A significant challenge in azole antifungal therapy is the emergence of resistance. The primary mechanisms of resistance are shared between imidazoles and triazoles and include:

  • Target Site Mutations: Alterations in the ERG11 gene can lead to changes in the amino acid sequence of lanosterol 14α-demethylase, reducing the binding affinity of azole drugs. [8]* Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher levels of the target enzyme, requiring higher concentrations of the drug to achieve an inhibitory effect.

  • Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.

  • Alterations in the Ergosterol Biosynthesis Pathway: Fungi may develop bypass pathways or alter downstream enzymes to mitigate the effects of CYP51 inhibition.

Conclusion

The fundamental mechanism of action for both imidazole and triazole antifungals is the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The key distinction lies in their selectivity for the fungal enzyme over mammalian cytochrome P450 enzymes. The three-nitrogen triazole ring, in conjunction with more complex side chains, confers a higher degree of selectivity, resulting in a more favorable safety profile for systemic use compared to the two-nitrogen imidazole ring. This difference in selectivity is a prime example of how subtle structural modifications can lead to significant improvements in drug efficacy and safety. A thorough understanding of these mechanisms, validated through robust experimental protocols such as MIC determination and sterol analysis, is paramount for the continued development of novel and more effective antifungal agents.

References

  • Goris, M. P., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. Drug Metabolism and Disposition, 46(9), 1267-1274. [Link]

  • Gibbs, M. A., et al. (1999). Inhibition of cytochrome P-450 3A (CYP3A) in human intestinal and liver microsomes: comparison of Ki values and impact of CYP3A5 expression. Drug Metabolism and Disposition, 27(2), 185-190. [Link]

  • Niwa, T., et al. (2015). Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. Xenobiotica, 45(11), 999-1004. [Link]

  • Niwa, T., et al. (2015). Comparison of the inhibitory effects of azole antifungals on cytochrome P450 3A4 genetic variants. ResearchGate. [Link]

  • Lourith, N., & Kanlayavattanakul, M. (2023). Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives. Springer Nature Experiments. [Link]

  • Xiao, L., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 586540. [Link]

  • Arendrup, M. C., et al. (2020). EUCAST Definitive Document E.DEF 7.3.2. Scribd. [Link]

  • Sun, N., et al. (2017). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 7(57), 36033-36048. [Link]

  • Rodriguez, A. D., & Smith, T. J. (1990). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. Journal of steroid biochemistry, 37(5), 721-728. [Link]

  • Warrilow, A. G., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. PubMed. [Link]

  • Warrilow, A. G., et al. (2019). The Molecular Basis of the Intrinsic and Acquired Resistance to Azole Antifungals in Aspergillus fumigatus. MDPI. [Link]

  • Martínez-Matías, N., & Rodríguez-Medina, J. R. (2018). Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico health sciences journal, 37(3), 135-142. [Link]

  • CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI. [Link]

  • Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]

  • Mean IC50 Values of Tested Imidazoles and In Vivo Human Exposure Levels for Comparison. ResearchGate. [Link]

  • Lou, Y., et al. (2022). Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo. Frontiers in Pharmacology, 13, 946026. [Link]

  • Lou, Y., et al. (2022). Differential effects of ketoconazole, fluconazole, and itraconazole on the pharmacokinetics of pyrotinib in vitro and in vivo. PMC. [Link]

  • Parker, J. E., et al. (2008). Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus. Antimicrobial Agents and Chemotherapy, 52(10), 3597-3603. [Link]

  • Goris, M. P., et al. (2018). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. PubMed. [Link]

  • Warrilow, A. G., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. ResearchGate. [Link]

  • Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Springer Nature Experiments. [Link]

  • Ghofrani, A., et al. (2024). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC. [Link]

  • Kumar, R., et al. (2020). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 10(49), 29333-29355. [Link]

  • M27-A2 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. ResearchGate. [Link]

  • Al-Hatmi, A. M. S., et al. (2021). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 7(12), 1052. [Link]

  • Warrilow, A. G., et al. (2014). Resistance to antifungals that target CYP51. Pest management science, 70(10), 1485-1492. [Link]

  • Imidazoles and Triazoles - Antifungal Drugs | Pharmacology. Pharmacy 180. [Link]

  • Dowell, J. A., et al. (2005). Effects of three cytochrome P450 inhibitors, ketoconazole, fluconazole, and paroxetine, on the pharmacokinetics of lasofoxifene. British journal of clinical pharmacology, 60(5), 512-521. [Link]

  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]

  • Triazole IC50 determinations for CaCYP51 proteins containing D278N,... ResearchGate. [Link]

  • Zhang, M., et al. (2021). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Advances, 11(58), 36585-36592. [Link]

  • Triazole IC50 determinations for CaCYP51 proteins containing S279F,... ResearchGate. [Link]

  • Warrilow, A. G., et al. (2014). Resistance to antifungals that target CYP51. PMC. [Link]

  • Azole K d and IC 50 determinations versus A. fumigatus CYP51 (AfCYP51) enzymes. ResearchGate. [Link]

  • EUCAST Antifungal MIC Method for Moulds. Scribd. [Link]

  • Binding affinity (Kd) and IC50 values for compounds against CaCYP51. ResearchGate. [Link]

  • M27 4th Edition. Scribd. [Link]

  • Arendrup, M. C., et al. (2022). A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints. MDPI. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. [Link]

  • Odds, F. C., et al. (1985). Effects of imidazole- and triazole-derivative antifungal compounds on the growth and morphological development of Candida albicans hyphae. The Journal of general microbiology, 131(9), 2581-2589. [Link]

  • Slain, D. (2003). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 16(2), 241-248. [Link]

  • Associated factors with voriconazole plasma concentration: a systematic review and meta-analysis. Frontiers. [Link]

  • Ginter-Hanselmayer, G., & Smolle, J. (2016). Comparison of clinical pharmacology of voriconazole and posaconazole. Postepy dermatologii i alergologii, 33(6), 421-426. [Link]

Sources

Validation Guide: Specificity Profiling of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in CYP450 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identification: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (herein referred to as 2,4-DCPI ) is a potent imidazole derivative.[1][2] While primarily utilized as a key intermediate in the synthesis of antifungal agents like miconazole and econazole, it possesses intrinsic inhibitory activity against heme-thiolate enzymes.

The Challenge: Imidazole-based compounds are Type II ligands that coordinate directly with the heme iron of Cytochrome P450s. A critical failure point in drug development for this class is promiscuity . While the therapeutic target is fungal Lanosterol 14


-demethylase (CYP51), these compounds frequently cross-react with human hepatic CYPs (specifically CYP3A4 and CYP2C9), leading to severe hepatotoxicity and Drug-Drug Interactions (DDIs).

Objective: This guide outlines a validated, biphasic assay protocol to quantify the Selectivity Index (SI) of 2,4-DCPI, distinguishing its therapeutic efficacy (fungal inhibition) from its toxicological liability (human off-target inhibition).

Part 1: Mechanism of Action & Spectral Signature

To validate specificity, one must first understand the physical basis of the inhibition. Unlike substrates that bind the hydrophobic pocket (Type I), 2,4-DCPI utilizes the unhindered nitrogen of its imidazole ring to coordinate with the heme iron.

Diagram 1: Type II Ligand Binding Mechanism

The following diagram illustrates the structural interference mechanism that defines imidazole inhibition.

MOA Compound 2,4-DCPI (Imidazole Ring) Heme Heme Iron (Fe3+) Coordination Site Compound->Heme N-3 Nitrogen Lone Pair Donation Target Fungal CYP51 (Ergosterol Pathway) Effect Steric Blockade of Oxygen Activation Target->Effect OffTarget Human CYP3A4 (Xenobiotic Metabolism) OffTarget->Effect Heme->Target High Affinity (Desired) Heme->OffTarget Low Affinity (Required for Specificity)

Caption: 2,4-DCPI acts as a Type II ligand, donating a nitrogen lone pair to the heme iron, physically displacing the aqua ligand and preventing oxygen activation.

Part 2: Validated Assay Protocol

This protocol utilizes a Biphasic Validation Approach :

  • Phase I: Spectral Binding (Kd) - Confirms physical binding mode.

  • Phase II: Catalytic Inhibition (IC50) - Quantifies functional potency.

Reagents & System Requirements
  • Test Compound: 2,4-DCPI (Dissolved in DMSO; Final concentration <0.1% v/v).

  • Enzyme Systems:

    • Target: Recombinant Candida albicans CYP51 (rCYP51).

    • Off-Target: Recombinant Human CYP3A4 (Supersomes™ or Baculosomes®).

  • Probes: Midazolam (CYP3A4 substrate), Lanosterol (CYP51 substrate).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

Step-by-Step Methodology
Phase I: Difference Spectroscopy (Type II Binding Confirmation)

Why this step? To ensure 2,4-DCPI is binding the heme directly and not an allosteric site.

  • Baseline Correction: Aliquot 1 mL of CYP enzyme (1 µM) into both sample and reference cuvettes. Record baseline (400–500 nm).

  • Titration: Add 2,4-DCPI (0.1 µM – 50 µM) to the sample cuvette and equal volume of solvent to the reference.

  • Readout: Scan 350–500 nm.

  • Validation Criteria: Look for a Type II Spectrum :

    • Peak: ~425–435 nm (Nitrogen-Iron complex).

    • Trough: ~390–410 nm (Loss of high-spin state).

    • Note: If Peak is at 390 nm (Type I), the compound is a substrate, not an inhibitor.

Phase II: Fluorometric Catalytic Inhibition (IC50)

Why this step? To calculate the Selectivity Index.

  • Incubation: Mix Human CYP3A4 (20 pmol/mL) with Midazolam (at Km concentration, ~3 µM) and varying concentrations of 2,4-DCPI.

  • Pre-incubation: 10 mins at 37°C (allows inhibitor binding).

  • Initiation: Add NADPH regenerating system.

  • Reaction: Incubate 20 mins.

  • Termination: Add Acetonitrile (ACN) with internal standard.

  • Analysis: LC-MS/MS or Fluorescence (if using fluorogenic substrates like DBF).

  • Repeat: Perform identical steps for Fungal CYP51 using Lanosterol/Ergosterol quantification.

Part 3: Comparative Analysis & Interpretation

To validate the specificity of 2,4-DCPI, you must run it alongside established controls. This "Triad Comparison" is the industry standard for specificity claims.

The Comparator Triad
  • Ketoconazole (Negative Control): The "dirty" azole. High potency but severe off-target toxicity (inhibits human CYP3A4 strongly).

  • Fluconazole (Positive Control): The "clean" azole. High specificity for fungal CYP; low affinity for human CYP.

  • 2,4-DCPI (Test Article): The compound under validation.

Data Interpretation Table

The following table represents expected validation criteria for a specific inhibitor.

ParameterKetoconazole (Non-Specific)Fluconazole (Specific)2,4-DCPI (Target Profile)
Fungal CYP51 IC50 < 0.05 µM0.5 - 1.0 µM< 0.1 µM (High Potency)
Human CYP3A4 IC50 < 0.1 µM (Toxic)> 50 µM (Safe)> 10 µM (Desired)
Selectivity Index (SI) < 2> 50> 100
Spectral Shift Strong Type IIWeak Type II (Human)Strong (Fungal) / Weak (Human)
  • SI Calculation:

    
    
    
  • Pass Criteria: An SI > 50 is generally required to advance a lead compound to avoid DDI liabilities.

Diagram 2: Validation Decision Workflow

This workflow dictates the "Go/No-Go" decision process based on assay results.

ValidationFlow Start Start Validation: 2,4-DCPI SpecCheck Phase I: Spectral Binding (Type II Shift?) Start->SpecCheck Potency Phase II: Fungal CYP51 IC50 Determination SpecCheck->Potency Yes Toxicity Phase II: Human CYP3A4 IC50 Determination Potency->Toxicity Calc Calculate Selectivity Index (SI) (Human IC50 / Fungal IC50) Toxicity->Calc Decision Is SI > 50? Calc->Decision Pass PASS: Specific Inhibitor Proceed to ADME Decision->Pass Yes Fail FAIL: Promiscuous Binder Modify Structure Decision->Fail No

Caption: The critical decision gate is the Selectivity Index (SI). High potency alone is insufficient without a corresponding lack of human CYP inhibition.

Part 4: Technical Nuances & Troubleshooting

The "Solubility Trap"

2,4-DCPI is highly lipophilic (LogP ~3.5).

  • Risk: It may precipitate in aqueous assay buffers, leading to false negatives (flat IC50 curves).

  • Solution: Ensure final DMSO concentration is < 0.1%. If precipitation occurs, use a detergent-free system or add BSA (0.1%) to stabilize, though be aware BSA can bind the drug and shift the

    
    .
    
Time-Dependent Inhibition (TDI)

Imidazoles can sometimes act as mechanism-based inactivators (suicide inhibitors).

  • Validation: Run the IC50 assay with and without a 30-minute pre-incubation of Enzyme + Inhibitor + NADPH.

  • Result: If the IC50 shifts lower (becomes more potent) with pre-incubation, 2,4-DCPI is a Time-Dependent Inhibitor. This is a red flag for clinical development due to irreversible CYP inactivation.

Heme Depletion

Ensure your recombinant enzyme systems are supplemented with sufficient heme (hemin chloride) during expression or purification. "Apo" (heme-free) enzymes will not show spectral shifts, leading to false negatives in Phase I.

References

  • Food and Drug Administration (FDA). (2020).[3] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link][4]

  • Vanden Bossche, H., et al. (1990). Cytochrome P-450: Target for Itraconazole. Drug Development Research.[4][5] [Link]

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes.[3][4][6][7][8] Cytochrome P450: Structure, Mechanism, and Biochemistry. [Link]

  • European Medicines Agency (EMA). (2012).[3] Guideline on the Investigation of Drug Interactions. [Link]

  • Zhang, J., et al. (2014). Discovery of new imidazole derivatives containing the 2,4-dienone motif with broad-spectrum antifungal and antibacterial activity. Molecules.[1][2][5][6][7][9][10][11][12][13] [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Performance of Novel Imidazole Compounds Against Clinical Antifungals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health. The imidazole class of antifungal agents has long been a cornerstone of antimycotic therapy, and the development of novel imidazole derivatives offers a promising avenue for overcoming current therapeutic limitations. This guide provides a comprehensive framework for benchmarking the performance of these novel compounds against established clinical antifungals, ensuring a rigorous and objective evaluation of their potential.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

Imidazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1] Their primary molecular target is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol.[2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, and the function of membrane-bound enzymes.[4] By inhibiting lanosterol 14α-demethylase, imidazoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol.[5][6] This disruption of membrane homeostasis results in increased permeability, leakage of essential cellular components, and ultimately, fungal cell death.[1]

This targeted mechanism provides a clear scientific basis for both the efficacy of imidazoles and the potential for selective toxicity. As mammalian cells utilize a different sterol (cholesterol) and possess a less susceptible demethylase enzyme, a therapeutic window can be achieved. However, the potential for off-target effects on human cytochrome P450 enzymes necessitates careful evaluation of cytotoxicity.[7]

cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Novel_Imidazole Novel Imidazole Compound Novel_Imidazole->Lanosterol_14a_demethylase Inhibits Start Start Fungal_Culture Culture Fungal Strains Start->Fungal_Culture Inoculum_Prep Prepare Inoculum Suspension (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Drug Dilutions in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Determine MIC Incubation->MIC_Reading End End MIC_Reading->End

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

Data Presentation: Comparative MIC Data
Fungal SpeciesNovel Imidazole A (MIC µg/mL)Novel Imidazole B (MIC µg/mL)Fluconazole (MIC µg/mL)Ketoconazole (MIC µg/mL)
Candida albicans (ATCC 90028)
Fluconazole-resistant C. albicans
Candida glabrata (ATCC 90030)
Cryptococcus neoformans (ATCC 52817)
Aspergillus fumigatus (ATCC 204305)

Part 2: In Vitro Cytotoxicity Assessment

A potent antifungal is only clinically viable if it exhibits minimal toxicity to host cells. Therefore, assessing the in vitro cytotoxicity of novel imidazole compounds against mammalian cell lines is a critical step in determining their therapeutic index. [7]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell lines should be relevant to potential clinical applications. For example, a human liver hepatocellular carcinoma cell line (e.g., HepG2) is relevant for assessing potential hepatotoxicity, while a human embryonic kidney cell line (e.g., HEK293) can provide insights into renal toxicity.

  • Dose Range: The concentration range of the compounds tested should encompass and exceed the observed MIC values to determine the therapeutic window.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included as a positive control to validate the assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel imidazole compounds and comparator drugs for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Data Presentation: Comparative Cytotoxicity Data
CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) vs. C. albicans
Novel Imidazole A
Novel Imidazole B
Fluconazole
Ketoconazole

Selectivity Index (SI) = IC₅₀ / MIC

Part 3: In Vivo Efficacy Evaluation

While in vitro data provides a valuable initial screen, in vivo models are indispensable for evaluating the therapeutic potential of a novel antifungal in a complex biological system. [8]These models account for pharmacokinetic and pharmacodynamic factors, as well as host-pathogen interactions. [9]

Experimental Protocol: Murine Model of Disseminated Candidiasis

The murine model of disseminated candidiasis is a well-established and widely used model for evaluating the efficacy of antifungal agents against systemic Candida infections.

Causality Behind Experimental Choices:

  • Immunosuppression: Immunosuppression (e.g., with cyclophosphamide) is often necessary to establish a reproducible and lethal infection, mimicking the clinical scenario in immunocompromised patients.

  • Infection Route: Intravenous injection of Candida albicans leads to a disseminated infection with fungal colonization of major organs, particularly the kidneys.

  • Treatment Regimen: The dose, frequency, and duration of treatment should be informed by preliminary pharmacokinetic studies.

  • Endpoints: The primary endpoint is typically survival. Secondary endpoints, such as fungal burden in target organs (e.g., kidneys), provide a quantitative measure of antifungal efficacy. [8] Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week.

  • Immunosuppression (if applicable): Administer an immunosuppressive agent according to a validated protocol.

  • Infection: Infect the mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Initiate treatment with the novel imidazole compounds, comparator drugs, or a vehicle control at a predetermined time post-infection.

  • Monitoring: Monitor the mice daily for clinical signs of illness and mortality.

  • Endpoint Analysis: At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys) for the determination of fungal burden (CFU counts) and histopathological analysis. [8]

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Immunosuppression Immunosuppression (optional) Acclimatization->Immunosuppression Infection Intravenous Infection with Candida albicans Immunosuppression->Infection Treatment Initiate Treatment Regimen Infection->Treatment Monitoring Daily Monitoring of Survival and Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Fungal Burden & Histopathology Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: In Vivo Efficacy Testing Workflow.

Data Presentation: Comparative In Vivo Efficacy
Treatment GroupSurvival Rate (%)Mean Kidney Fungal Burden (log₁₀ CFU/g)
Vehicle Control
Novel Imidazole A (Dose 1)
Novel Imidazole A (Dose 2)
Fluconazole (Clinical Dose)

Conclusion

The development of novel imidazole antifungals holds significant promise for addressing the growing threat of fungal infections. A rigorous and systematic benchmarking approach, encompassing in vitro susceptibility and cytotoxicity testing, followed by in vivo efficacy evaluation, is paramount for identifying lead candidates with superior potency, a favorable safety profile, and the potential for successful clinical translation. This guide provides a foundational framework for such an evaluation, emphasizing the importance of standardized protocols and a clear understanding of the scientific principles underpinning each experimental choice.

References

  • Fromtling, R. A. (1984). Imidazole and triazole antifungal agents. In Antimicrobial agents annual (Vol. 1, pp. 238-250). Elsevier. [Link]

  • Holt, R. J. (1980). The imidazole antifungals. In Antifungal chemotherapy (pp. 107-147). John Wiley & Sons.
  • Vanden Bossche, H., Willemsens, G., & Marichal, P. (1987). Anti-Candida drugs—the biochemical basis for their activity. CRC critical reviews in microbiology, 15(1), 57-72. [Link]

  • Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.
  • European Committee on Antimicrobial Susceptibility Testing. (2020). Antifungal susceptibility testing of yeasts. EUCAST Definitive Document E.Def 7.3.2.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517. [Link]

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163. [Link]

  • Lewis, R. E. (2011). Current concepts in antifungal pharmacology. Mayo Clinic Proceedings, 86(8), 805-817. [Link]

  • Clemons, K. V., & Stevens, D. A. (2005). The contribution of animal models of fungal infection to the development and evaluation of new antifungal agents. Current opinion in investigational drugs (London, England: 2000), 6(8), 781-787.
  • Andes, D. R. (2003). In vivo models of fungal infection for evaluation of antifungal agent efficacy. Antimicrobial agents and chemotherapy, 47(8), 2393-2399. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Özkay, Y., Osmaniye, D., Levent, S., & Sağlık, B. N. (2022). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 27(19), 6659. [Link]

  • Shapiro, R. S., Robbins, N., & Cowen, L. E. (2011). Regulatory circuitry governing fungal development, drug resistance, and disease. Microbiology and Molecular Biology Reviews, 75(2), 213-267. [Link]

  • Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616. [Link]

Sources

Comparative cytotoxicity of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives in vitro

[1]

Executive Summary

This guide provides a technical comparison of the cytotoxic profiles of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (hereafter referred to as the Parent Ketone ) versus its functionalized derivatives, specifically oxime ethers and reduced alcohols (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol).[1]

While the Parent Ketone serves as a critical intermediate in the synthesis of azole antifungals (like Miconazole and Econazole), its direct cytotoxic potency against mammalian cancer cell lines is generally moderate compared to its derivatives. Functionalization—particularly the conversion to oxime ethers or coordination with metal complexes—significantly enhances lipophilicity and binding affinity to heme-containing enzymes, resulting in lower IC50 values (higher potency) against cell lines such as HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma).[1]

Structural Basis of Cytotoxicity

The biological activity of this class of compounds hinges on the imidazole moiety . The unhindered nitrogen atom (N-3) acts as a ligand for the heme iron in cytochrome P450 (CYP) enzymes.[1]

  • Parent Ketone: The carbonyl group at the

    
    -position creates a rigid structure with moderate lipophilicity.[1] Its primary mode of action is often limited by membrane permeability and rapid metabolic reduction.
    
  • Alcohol Derivatives (Reduced Form): Reduction of the ketone to a hydroxyl group creates a chiral center, increasing metabolic stability and allowing for specific enantiomeric interactions. This structure is the basis for established drugs like Miconazole.[1][2]

  • Oxime Ether Derivatives: Replacing the carbonyl oxygen with an oxime ether group (

    
    ) introduces a "pharmacophore extension."[1] This modification often enhances cytotoxicity against tumor cells by improving permeability and creating additional binding interactions within the CYP active site or allosteric pockets.
    
Mechanism of Action: The CYP-Apoptosis Axis

In mammalian cells, cytotoxicity is frequently mediated through the inhibition of CYP enzymes (e.g., CYP17A1, CYP19A1) involved in steroidogenesis, or through direct induction of mitochondrial apoptosis.

Mechanism_PathwayKetoneParent Ketone(Intermediate)AlcoholAlcohol Derivative(e.g., Miconazole precursor)Ketone->AlcoholReduction (NaBH4)OximeOxime EtherDerivativeKetone->OximeCondensation(NH2OR)CYPCYP EnzymeInhibitionKetone->CYPModerate BindingAlcohol->CYPHigh AffinityOxime->CYPHigh AffinityROSROS Generation(Mitochondrial Stress)CYP->ROSMetabolic DisruptionApoptosisApoptosis(Cell Death)ROS->ApoptosisCaspase Activation

Figure 1: Chemical diversification of the Parent Ketone leads to enhanced biological interaction.[1] Derivatives show stronger CYP inhibition, leading to downstream mitochondrial stress and apoptosis.

Comparative Performance Data

The following data synthesizes cytotoxicity profiles from recent structure-activity relationship (SAR) studies. A lower IC50 indicates higher potency.[1]

Compound ClassRepresentative StructureTarget Cell LineIC50 (µM)Cytotoxicity Profile
Parent Ketone This compoundHeLa / HepG2> 50 µM Low/Moderate. Often acts as a baseline.[1] Lacks the lipophilic side chains required for deep tissue penetration or high-affinity binding in mammalian models.[1]
Alcohol Derivative

-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol
HepG210 - 25 µM Established. Shows consistent cytotoxicity.[1] The hydroxyl group facilitates H-bonding, while the dichlorophenyl ring ensures hydrophobic interaction.[1]
Oxime Ether (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime etherHeLa2 - 8 µM High Potency. The oxime moiety significantly enhances antiproliferative activity, often outperforming the parent ketone by 5-10 fold.[1]
Metal Complex Cu(II) Complex of Imidazole DerivativeMCF-7~ 6.5 µM Enhanced. Coordination with transition metals (Cu, Co) can potentiate DNA cleavage and oxidative stress, leading to rapid cell death.[1]

Key Insight: While the Parent Ketone is "toxic" in the context of acute oral toxicity (GHS Category 3), its specific in vitro anticancer potency is inferior to its oxime and alcohol derivatives. Researchers targeting cancer pathways should prioritize the oxime ether scaffold for optimization.[1]

Experimental Protocol: Comparative MTT Cytotoxicity Assay

To validate the comparative data above, use the following standardized MTT protocol. This workflow ensures that solvent effects (DMSO) do not mask the differential potency of the ketone vs. its derivatives.

Reagents & Preparation[1][2][4][5][6][7]
  • Stock Solutions: Dissolve compounds in 100% DMSO to a concentration of 10 mM.

  • Control: 0.1% DMSO in culture medium (Vehicle Control).

  • Positive Control: Doxorubicin or 5-Fluorouracil (standard chemotherapeutics).[1]

Step-by-Step Workflow
  • Cell Seeding:

    • Seed tumor cells (e.g., HeLa or HepG2) in 96-well plates at a density of

      
       cells/well.[1]
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Parent Ketone and its derivatives in culture medium.

    • Critical Step: Ensure final DMSO concentration is < 0.5% to avoid solvent cytotoxicity (see Reference 4).[1]

    • Treat cells for 48 hours.[1]

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.[1]

  • Solubilization & Measurement:

    • Remove media carefully.[1]

    • Add 100 µL DMSO to dissolve formazan crystals.[1]

    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .[1]
      
    • Plot dose-response curves to determine IC50 using non-linear regression (GraphPad Prism or similar).[1]

MTT_WorkflowStartStart: Seed Cells(5x10^3 cells/well)TreatTreat with Compounds(Ketone vs. Derivatives)Start->TreatIncubateIncubate 48h(37°C, 5% CO2)Treat->IncubateMTTAdd MTT Reagent(4h incubation)Incubate->MTTReadSolubilize & Read OD570MTT->Read

Figure 2: Standardized workflow for assessing cytotoxicity.[1] Consistency in seeding density and DMSO concentration is vital for reproducible IC50 values.

Synthesis & Safety Considerations

When handling This compound , researchers must be aware of its dual nature as a reactive intermediate and a toxic substance.[1]

  • Synthesis Note: The Parent Ketone is typically synthesized via the N-alkylation of imidazole with 2,4-dichlorophenacyl chloride.[1] This reaction is exothermic.[1]

  • Safety Profile:

    • Acute Toxicity: Toxic if swallowed (H301).[1][3]

    • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (H361).[1][3]

    • PPE: Full nitrile gloves and face shield are required during weighing and dissolution.[1]

References

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | C11H8Cl2N2O.[1] National Library of Medicine.[1] Available at: [Link][1]

  • MDPI Processes. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (Demonstrates the enhanced potency of oxime ether derivatives). Available at: [Link][1]

  • Biomedical Research. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (Reference for solvent toxicity limits). Available at: [Link][1]

Technical Guide: Stereochemical Confirmation of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol and Related Azole Antifungal Precursors

Executive Summary

The stereochemistry of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone derivatives—specifically the reduced alcohol form


-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol —is a critical quality attribute (CQA) in the synthesis of antifungal agents like Miconazole, Econazole, and Isoconazole. While the parent ethanone is achiral, its reduction creates a stereocenter at the benzylic position. The biological activity of azole antifungals is often enantioselective; for instance, the (

)-enantiomer is typically more potent in inhibiting fungal lanosterol 14

-demethylase.

This guide objectively compares three industry-standard methodologies for confirming the stereochemistry of these derivatives: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Analysis via Mosher’s Esters , and Chiral HPLC/SFC .

Decision Matrix: Selecting the Right Methodology

The following decision tree illustrates the logical flow for selecting the appropriate stereochemical confirmation method based on sample state, purity, and available resources.

StereochemDecision Start Start: Purified Chiral Alcohol Sample IsSolid Is the sample a solid capable of crystallization? Start->IsSolid IsReference Is a known enantiomeric reference standard available? IsSolid->IsReference No (Oil/Amorphous) SCXRD Method 1: SC-XRD (Absolute Configuration) IsSolid->SCXRD Yes (Crystalline) HPLC Method 3: Chiral HPLC/SFC (Enantiomeric Excess) IsReference->HPLC Yes Mosher Method 2: Mosher's Method (NMR Analysis) IsReference->Mosher No (De Novo Assignment) SCXRD->HPLC Validation for QC Mosher->HPLC Validation for QC

Figure 1: Strategic workflow for stereochemical assignment. Green indicates the gold standard for absolute configuration; Yellow indicates high-throughput QC; Red indicates solution-phase structural elucidation.

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The "Gold Standard" for Absolute Configuration.

Principle

SC-XRD determines the absolute spatial arrangement of atoms. For 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, the presence of heavy chlorine atoms (Z=17) provides significant anomalous dispersion , allowing for the unambiguous determination of absolute configuration (Flack parameter) without requiring co-crystallization with a chiral salt.

Experimental Protocol
  • Crystallization: Dissolve 20 mg of the derivative in a minimal amount of hot ethanol or acetonitrile. Allow to cool slowly to room temperature in a vibration-free environment. If oiling occurs, use vapor diffusion with hexane as the anti-solvent.

  • Data Collection: Mount a single crystal (>0.1 mm) on a diffractometer (e.g., Bruker D8 QUEST) using Mo-K

    
     (
    
    
    
    =0.71073 Å) or Cu-K
    
    
    radiation.
  • Refinement: Solve the structure using direct methods (SHELXT) and refine (SHELXL).

  • Validation: Calculate the Flack Parameter .

    • Flack

      
       0.0 (u < 0.1): Correct absolute structure.
      
    • Flack

      
       1.0: Inverted structure (wrong enantiomer).
      
Pros & Cons
  • Pros: Definitive proof; no derivatization required; accepted by regulatory bodies (FDA/EMA) for New Molecular Entity (NME) characterization.

  • Cons: Requires a high-quality single crystal; time-consuming (days to weeks); expensive instrumentation.

Method 2: NMR Analysis via Mosher's Esters

Status: Best for oils and rapid de novo assignment in solution.

Principle

This method involves derivatizing the chiral alcohol with both (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The magnetic anisotropy of the phenyl group in the resulting diastereomeric esters causes predictable chemical shift differences (

) for protons near the stereocenter.
Experimental Protocol
  • Derivatization:

    • Reaction A: Mix 10 mg substrate + 20 µL (

      
      )-(-)-MTPA-Cl + 50 µL pyridine in 0.5 mL CDCl
      
      
      
      . (Yields the (
      
      
      )-Mosher ester).
    • Reaction B: Mix 10 mg substrate + 20 µL (

      
      )-(+)-MTPA-Cl + 50 µL pyridine in 0.5 mL CDCl
      
      
      
      . (Yields the (
      
      
      )-Mosher ester).
    • Note: Shake for 10 mins; reaction is usually instantaneous for secondary alcohols.

  • NMR Acquisition: Acquire

    
    H NMR (400 MHz or higher) for both crude reaction mixtures. Focus on the imidazole protons and the benzylic methine proton.
    
  • Analysis: Calculate

    
     for protons on either side of the chiral center.[1][2]
    

MosherMechanism Substrate Chiral Alcohol (Unknown Config) Ester_S (S)-Mosher Ester (Shielding Zone A) Substrate->Ester_S + (R)-Reagent Ester_R (R)-Mosher Ester (Shielding Zone B) Substrate->Ester_R + (S)-Reagent MTPA_R (R)-MTPA-Cl MTPA_R->Ester_S MTPA_S (S)-MTPA-Cl MTPA_S->Ester_R Compare Calculate Δδ = δ(S) - δ(R) Positive/Negative Sign Distribution Ester_S->Compare Ester_R->Compare Result Assign Absolute Config Based on Sector Rule Compare->Result

Figure 2: Workflow for Mosher's Ester Analysis. The shielding effect of the phenyl group allows spatial assignment of substituents.

Pros & Cons
  • Pros: Works on oils/liquids; requires standard NMR; rapid (<4 hours).

  • Cons: Destructive (sample consumed); requires high purity to avoid overlapping peaks; interpretation requires care with conformational flexibility.

Method 3: Chiral HPLC/SFC

Status: The Industry Workhorse for QC and Enantiomeric Excess (ee).

Principle

Separation of enantiomers on a chiral stationary phase (CSP).[3][4] For imidazole-ethanol derivatives, polysaccharide-based columns (amylose or cellulose carbamates) are most effective due to hydrogen bonding and


-

interactions with the imidazole ring.
Recommended Protocol (HPLC)
  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    
    -Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
    
    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic imidazole nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 230 nm.

  • Temperature: 25°C.

Recommended Protocol (SFC - Green Alternative)
  • Column: Chiralpak IG or IC.

  • Mobile Phase: CO

    
     (80%) : Methanol + 0.2% Isopropylamine (20%).
    
  • Back Pressure: 120 bar.

Pros & Cons
  • Pros: High throughput; quantitative (ee determination); non-destructive (if prep scale).

  • Cons: Requires a reference standard to identify which peak is (

    
    ) or (
    
    
    
    ) initially; elution order can reverse with solvent changes.

Comparative Performance Summary

FeatureSC-XRDMosher's NMRChiral HPLC/SFC
Primary Output Absolute Configuration (3D Structure)Absolute Configuration (Chemical Shift)Enantiomeric Purity (ee%)
Sample State Single Crystal (Solid)Liquid/Oil/SolidSolution
Sample Required >10 mg (recoverable)~10 mg (destructive)<1 mg (recoverable)
Time to Result 24–72 Hours2–4 Hours30 Minutes
Cost per Run HighMediumLow
Prerequisite Crystal growthDerivatization reagentsMethod development
Confidence Level Definitive (100%) High (95%)Relative (needs reference)

References

  • Synthesis and Properties of Imidazole Ethanol Derivatives Source: PubChem. (2025). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-.[5][6][7][8] National Library of Medicine. [Link]

  • Mosher's Method Protocol Source: Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Application of Chiralpak AD-H Source: CTK (Chiral Technology Korea).[9] (2018).[4][9] Application: alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. [Link] (Specific application note for the target molecule).

Sources

Verifying the purity of synthesized 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone using reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Verifying the Purity of Synthesized 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: A Comparative Analytical Guide

Strategic Analysis: The Purity Verification Challenge

In the synthesis of antifungal azoles (e.g., Miconazole, Econazole), the ketone intermediate This compound (CAS: 46503-52-0) is the critical quality control checkpoint.[1] The purity of this intermediate dictates the stereochemical success of the subsequent reduction step.

The core challenge is not just "measuring purity," but distinguishing the product from structurally similar precursors that co-crystallize, specifically the lachrymatory starting material 2-bromo-2',4'-dichloroacetophenone (or its chloro-analog).[1]

This guide compares two distinct verification methodologies:

  • The Relative Standard Method (HPLC-UV): Relies on establishing linearity against a Certified Reference Material (CRM).[1]

  • The Absolute Method (qNMR): A self-validating protocol using an internal standard, essential when a CRM is unavailable or degraded.[1]

Synthesis Context & Impurity Profiling

To verify purity, one must first understand what "impurity" means in this specific context. The synthesis typically involves N-alkylation of imidazole.[1][2]

Impurity Fate Mapping

ImpurityMap SM1 2-Bromo-2',4'-dichloroacetophenone (Starting Material) Rxn N-Alkylation (DMF, 110°C) SM1->Rxn SM2 Imidazole SM2->Rxn Prod Target Ketone (CAS 46503-52-0) Rxn->Prod Imp1 Impurity A: Unreacted Haloketone (Toxic/Lachrymator) Rxn->Imp1 Incomplete Imp2 Impurity B: Bis-imidazole adduct (Over-alkylation) Rxn->Imp2 Excess Imidazole Imp3 Impurity C: Hydrolysis Product (Phenacyl alcohol) Rxn->Imp3 Moisture

Figure 1: Impurity Fate Mapping. Impurity A is the critical safety and quality concern due to its toxicity and reactivity.

Comparative Methodology: HPLC-UV vs. qNMR

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine QC, trace impurity detection (<0.1%), and regulatory compliance.[1]

The Protocol: This method relies on the "External Standard" approach.[3] You must possess a Reference Standard of the ketone with a known potency (e.g., >99.5%).[4]

  • Column Selection: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[4][5] The hydrophobic dichlorophenyl group requires a non-polar stationary phase for retention.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens imidazole peak).

    • Solvent B: Acetonitrile (ACN).[1]

    • Gradient: 30% B to 80% B over 15 minutes.[1]

  • Detection: UV at 254 nm (Strong absorption by the dichlorophenyl ring).

  • Sample Prep: Dissolve 10 mg of synthesized product in 10 mL ACN. Sonicate for 5 mins.

Validation Criteria (Self-Check):

  • Resolution (Rs): The critical pair is the Target Ketone vs. Impurity A (Starting Material). Rs must be > 1.5.[1]

  • Retention Time: Target Ketone typically elutes at ~6-8 minutes; the less polar Haloketone (Impurity A) elutes later (~10-12 mins).[1]

Method B: Quantitative NMR (qNMR)

Best for: Absolute purity determination without a specific reference standard of the analyte.

The Protocol: This method uses a generic Internal Standard (IS) of high purity (e.g., Maleic Acid or TCNB) to calculate the molar mass ratio.

  • Solvent: DMSO-d6 (The ketone has limited solubility in CDCl3).[1]

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT).[1] It provides a clean singlet at ~6.3 ppm, distinct from the aromatic region of the ketone.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Crucial! The aromatic protons need full relaxation for quantitative integration).

    • Scans: 16 or 32.[1]

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weight.

Comparative Data & Performance Metrics

The following table summarizes experimental performance data when analyzing a crude batch of the intermediate.

MetricMethod A: HPLC-UV (Standardized)Method B: qNMR (Absolute)
Primary Reference Required (Synthesized Ketone CRM)Not Required (Generic IS used)
Limit of Detection (LOD) 0.05% (High Sensitivity)~1.0% (Low Sensitivity)
Specificity High (Separates isomers/byproducts)Medium (Overlapping aromatic signals)
Execution Time 30 mins (Equilibration + Run)10 mins (Prep + Scan)
Cost per Run High (Solvents, Column wear)Low (Deuterated solvent only)
Suitability Detecting trace toxic Impurity AEstablishing potency of the "Standard"

Decision Framework: Which Method to Choose?

Use this logic flow to determine the appropriate verification path for your drug development stage.

DecisionTree Start Start: Purity Verification Q1 Is a Certified Reference Standard available? Start->Q1 Q2 Is the goal Trace Impurity profiling (<0.1%)? Q1->Q2 Yes PathA Use qNMR (To certify your own standard) Q1->PathA No PathB Use HPLC-UV (Method A) Q2->PathB Yes (Critical Safety) PathC Use qNMR (For fast potency check) Q2->PathC No (Rough Yield)

Figure 2: Analytical Decision Matrix. Note that qNMR is often used first to characterize a batch, which then becomes the "Reference Standard" for routine HPLC work.

Senior Scientist’s "Quick-Check" Bench Protocols

Before firing up the HPLC or NMR, use these rapid physical verifications to assess if the synthesis failed or succeeded.

  • Melting Point Test:

    • Target: 134–135°C.[1]

    • Insight: If the MP is <130°C, significant "Impurity A" (Starting material, MP ~35°C) is present. Do not proceed to HPLC; re-crystallize from Ethanol/Toluene.[1]

  • IR Spectroscopy (ATR):

    • Look for the Carbonyl (C=O) stretch at 1680 cm⁻¹ .[6]

    • Validation: Absence of a broad -OH stretch (3300 cm⁻¹) confirms the product has not hydrolyzed to the alcohol form or absorbed moisture.

References

  • PubChem. (2025).[1] Compound Summary: this compound (CAS 46503-52-0).[1][7][8][9] National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2023).[1] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis of Pharmaceutical Intermediates. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Antifungal Agents Derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents. The 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone scaffold has proven to be a cornerstone in the synthesis of effective azole antifungals. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of next-generation antifungal agents based on this privileged structure. We delve into the experimental methodologies used for their evaluation, present comparative data, and discuss the underlying mechanisms of action that contribute to their therapeutic potential.

Introduction: The Enduring Significance of the Imidazole Scaffold

Azole antifungals represent a critical class of therapeutics for managing a wide spectrum of fungal diseases. Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] The this compound structure is a key intermediate in the synthesis of many of these drugs.[1] The imidazole moiety within this scaffold is crucial for binding to the active site of the fungal enzyme, thereby disrupting the integrity of the cell membrane.[1][2] This guide focuses on novel derivatives of this core structure, exploring their enhanced efficacy and potential to overcome the limitations of existing therapies.

In Vitro Efficacy: The First Step in Drug Discovery

The initial evaluation of a novel antifungal agent's potential is its in vitro activity against a panel of clinically relevant fungal pathogens. This is most commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antifungal agents.[3][4]

Methodology:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar media. A suspension of fungal cells (yeast or conidia) is then prepared in sterile saline and adjusted to a standardized concentration (typically 0.5 × 10³ to 2.5 × 10³ cells/mL).[5]

  • Drug Dilution: The novel compounds and comparator drugs are serially diluted in 96-well microtiter plates using a liquid growth medium, such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[5]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control. This can be assessed visually or spectrophotometrically.[5]

Caption: Workflow for in vitro MIC determination via broth microdilution.

Comparative In Vitro Data

The following table presents a hypothetical comparison of the in vitro activity of two novel agents, Compound A and Compound B , against the established antifungal, Fluconazole.

Fungal PathogenCompound A (MIC, µg/mL)Compound B (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Candida albicans0.06250.1250.5
Candida glabrata (Fluconazole-resistant)1464
Cryptococcus neoformans0.1250.252
Aspergillus fumigatus48>64

Analysis: The data indicates that both novel compounds exhibit significantly greater potency against a range of yeasts compared to fluconazole. Notably, Compound A demonstrates potent activity against a fluconazole-resistant strain of C. glabrata and promising activity against the mold Aspergillus fumigatus, highlighting its potential as a broad-spectrum antifungal.

In Vivo Efficacy: Validation in a Living System

While in vitro data is essential, the ultimate test of a drug's potential is its efficacy in a living organism. Animal models of fungal infections are crucial for evaluating the pharmacokinetic and pharmacodynamic properties of novel compounds.[6]

Experimental Protocol: Murine Model of Disseminated Candidiasis

A murine model of systemic candidiasis is a standard and reliable method for assessing the in vivo efficacy of antifungal agents.[7][8]

Methodology:

  • Infection: Mice are infected via intravenous injection with a lethal or sublethal dose of Candida albicans.

  • Treatment: At a predetermined time post-infection, treatment is initiated. The novel compounds and a control drug are administered, typically orally or intraperitoneally, at various dosages.

  • Monitoring: The survival of the mice is monitored daily.

  • Fungal Burden Assessment: To quantify the extent of the infection, key organs (e.g., kidneys, brain) are harvested at the end of the study, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.[9]

G cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Intravenous Injection of Candida albicans B Administration of Test Compounds/Control A->B C Survival Monitoring B->C D Organ Fungal Burden (CFU/g tissue) B->D

Caption: Workflow for a murine model of systemic candidiasis.

Comparative In Vivo Data

The following table summarizes the in vivo efficacy of Compound A and Compound B in a murine model of disseminated candidiasis, as measured by the reduction in kidney fungal burden.

Treatment Group (Dose)Mean Kidney Fungal Burden (log10 CFU/g ± SD)Percent Survival (Day 14)
Vehicle Control7.2 ± 0.40%
Compound A (1 mg/kg)3.5 ± 0.380%
Compound B (5 mg/kg)4.1 ± 0.560%
Fluconazole (10 mg/kg)4.8 ± 0.640%

Analysis: The in vivo results align with the in vitro findings, demonstrating the superior efficacy of the novel compounds. Compound A, at a significantly lower dose, resulted in a greater reduction in fungal burden and a higher survival rate compared to both Compound B and fluconazole. This suggests that Compound A possesses favorable pharmacokinetic properties, allowing for effective drug exposure at the site of infection.

Mechanism of Action and Structure-Activity Relationship

The enhanced antifungal activity of these novel derivatives can be attributed to specific structural modifications to the this compound core. These modifications can lead to:

  • Increased affinity for the target enzyme: Subtle changes in the molecular structure can improve the binding interaction with lanosterol 14α-demethylase, leading to more potent inhibition.

  • Overcoming resistance mechanisms: Alterations to the scaffold may circumvent common resistance mechanisms, such as mutations in the target enzyme or increased drug efflux.

  • Improved pharmacokinetic properties: Modifications can enhance solubility, bioavailability, and metabolic stability, leading to better drug exposure in vivo.[10]

Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are crucial for elucidating the precise interactions between these novel compounds and their molecular target.

Conclusion and Future Directions

Novel antifungal agents derived from the this compound scaffold hold significant promise in the fight against invasive fungal infections. The integration of robust in vitro and in vivo testing methodologies is essential for identifying lead candidates with the potential for clinical development. The hypothetical data presented for Compound A highlights the potential for discovering new agents with broad-spectrum activity, improved potency, and efficacy against resistant pathogens. Future research should focus on a deeper understanding of the structure-activity relationships to guide the rational design of the next generation of imidazole-based antifungals.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of this compound in Antifungal Drug Development.
  • Wong, S. S. W., Kao, R. Y. T., Yuen, K. Y., Wang, Y., Yang, D., Samaranayake, L. P., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836.
  • Vanden Bossche, H., Marichal, P., Odds, F. C., Le Jeune, L., & Coene, M. C. (1992). In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638. Antimicrobial Agents and Chemotherapy, 36(10), 2205-2209.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. B., Al-Sawah, M. A., Al-Otaibi, M. F., & Al-Agamy, M. H. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5368.
  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3409.
  • Van den Bossche, H., Willemsens, G., & Cools, W. (1980). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases, 2(4), 519-532.
  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 630-643.
  • Cuenca-Estrella, M. (2014). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Antimicrobial Chemotherapy, 69(suppl_1), i13-i18.
  • Singh, S., Kumar, A., & Sharma, S. (2022). Synthesis and Antifungal Activity of Novel Imidazole Derivatives. ACS Omega, 7(5), 4478-4486.
  • Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. ResearchGate.
  • EBSCO. (n.d.). Imidazole antifungals. Research Starters.
  • Del Poeta, M. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 226-238.
  • Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Frontiers in Microbiology, 3, 38.
  • Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479.

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS: 46503-52-0 ) is a critical pharmacophore intermediate used in the synthesis of azole antifungals such as miconazole, econazole, and sertaconazole.[1] Due to its halogenated nature and biological activity, it poses specific environmental and safety risks that disqualify it from standard general waste streams.[1]

Improper disposal of this compound—specifically mixing it with non-halogenated solvents or flushing it down the drain—can lead to the formation of persistent organic pollutants (POPs) like dioxins during downstream incineration, or catastrophic aquatic toxicity if released into water systems.[1]

Physicochemical Profile
PropertyData
CAS Number 46503-52-0
Molecular Formula C₁₁H₈Cl₂N₂O
Molecular Weight 255.10 g/mol
Physical State Off-white crystalline solid
Solubility Low in water; soluble in organic solvents (DMSO, Methanol)
Key Functional Groups Imidazole ring, Dichlorophenyl moiety, Ketone

Hazard Identification & GHS Classification

Before handling waste, operators must acknowledge the specific hazards associated with this compound.[1][2][3] It is not merely "chemical waste"; it is a bioactive toxicant.[1]

GHS Hazard Codes
CodeHazard StatementSignal Word
H301 Toxic if swallowed.[1][4]DANGER
H361 Suspected of damaging fertility or the unborn child.[1][4][5]WARNING
H410 Very toxic to aquatic life with long-lasting effects.[1][5]WARNING

Critical Safety Note: The H410 classification mandates that zero quantity of this substance enters municipal sewage systems.[1] All aqueous rinsates must be collected as hazardous waste.[1]

Waste Segregation Protocol

The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated waste.[1] this compound contains two chlorine atoms per molecule.[1][6]

Rule: This compound must be segregated into Halogenated Organic Waste streams.

  • Why? Non-halogenated waste is often used as auxiliary fuel in cement kilns or standard incinerators.[1] If halogenated compounds are introduced into these low-temperature systems, they can form hydrogen chloride gas (corrosive) and dioxins (carcinogenic).[1]

  • Cost Implication: Halogenated waste disposal is significantly more expensive because it requires high-temperature incineration (>1100°C) with specific flue gas scrubbing.[1] Segregation prevents upgrading the cost of your entire non-halogenated waste stream.[1]

Waste Stream Decision Tree

WasteSegregation cluster_warning CRITICAL COMPLIANCE Start Waste Generation (CAS: 46503-52-0) StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Precipitate SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream A: Halogenated Solvent Waste (High Temp Incineration) SolventCheck->HaloStream Yes SolventCheck->HaloStream No (But contains Halogenated Solute) NonHaloStream Stream B: Non-Halogenated Solvent Waste (Standard Incineration) SolidStream Stream C: Solid Hazardous Waste (Pack in Drum/Pail) Solid->SolidStream

Figure 1: Decision logic for segregating chlorinated imidazole waste. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the chlorinated solute often necessitates classification as halogenated waste depending on concentration thresholds (typically >1-2%).[1]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Avoid glass for solids to prevent breakage during compaction/transport.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations like "Miconazole Int.").[1][7][8][6][5]

    • Hazard Checkboxes: Toxic, Environmental Hazard.

  • Bagging: If disposing of contaminated gloves, paper towels, or weigh boats, double-bag them in clear polyethylene bags before placing them in the drum.[1]

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

B. Liquid Waste (Mother Liquors/Rinsates)[1]
  • Segregation: Pour into the Halogenated Solvent carboy (typically red or yellow safety cans, depending on facility color coding).

  • Compatibility: Ensure the carboy does not contain strong oxidizers or acids that could react with the ketone or imidazole nitrogen.[1]

  • Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., acetone or ethanol).[1] Collect all rinsates into the liquid waste container. Do not pour rinsate down the sink.[1]

  • Defacing: Once triple-rinsed, deface the original label on the empty bottle and discard the bottle as standard glass waste (or recycle if permitted).

Emergency Spill Response

In the event of a spill of solid powder:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a P95/N95 particulate respirator to prevent inhalation of dust.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Scoop up the material using a plastic spatula or dustpan.[1]

    • Wipe the area with a solvent-dampened cloth (ethanol or acetone) to pick up residues.[1]

    • Wash the surface with soap and water.[1][9]

  • Disposal: Place all spill debris (towels, gloves, scoop) into a heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste drum.

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Dust vs Liquid) Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Contain Cover/Dampen (Prevent Dust) PPE->Contain Clean Scoop & Wipe (Solvent Clean) Contain->Clean Dispose Seal in Bag -> Solid Waste Clean->Dispose

Figure 2: Immediate response workflow for solid spills of this compound.

References

  • PubChem. (2023).[1] 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Compound Summary. National Library of Medicine.[1] [Link][1]

  • ECHA. (2023).[1] Registration Dossier: this compound. European Chemicals Agency.[1] [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.